Product packaging for Ketodoxapram, (R)-(Cat. No.:CAS No. 1415394-63-6)

Ketodoxapram, (R)-

Cat. No.: B605245
CAS No.: 1415394-63-6
M. Wt: 392.5
InChI Key: LLCHHQQQMSDZLP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AHR-5955, (R)- is a respiratory stimulant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B605245 Ketodoxapram, (R)- CAS No. 1415394-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHHQQQMSDZLP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415394-63-6
Record name AHR-5955, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AHR-5955, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Doxapram and its Active Metabolite, Ketodoxapram, with a Focus on the (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the respiratory stimulant doxapram and its primary active metabolite, ketodoxapram. Doxapram is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. Emerging research indicates that the pharmacological activity of doxapram is stereoselective, with the (+)-enantiomer, also known as GAL-054, demonstrating superior respiratory stimulant effects. This guide will delve into the available data on the individual enantiomers where possible, while also highlighting the significant knowledge gaps that currently exist, particularly concerning the specific properties of (R)-Ketodoxapram. We will explore the mechanism of action, which involves the inhibition of potassium channels in the carotid body, and provide detailed experimental protocols for the analysis of these compounds.

Chemical Structure and Physicochemical Properties

Doxapram possesses a single chiral center, leading to the existence of two enantiomers: (R)-doxapram and (S)-doxapram. Its metabolism to ketodoxapram, also referred to as 2-ketodoxapram, likely preserves this stereochemistry, resulting in (R)- and (S)-ketodoxapram. However, specific data for the individual enantiomers of ketodoxapram are largely unavailable in the current literature.

Table 1: Chemical and Physical Properties of Doxapram and Ketodoxapram

Property(R)-DoxapramRacemic Doxapram2-Ketodoxapram (Stereochemistry Unspecified)
IUPAC Name (4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one1-ethyl-4-(2-(3-oxomorpholino)ethyl)-3,3-diphenylpyrrolidin-2-one
Synonyms GAL-054Dopram, Stimulex, RespiramAHR 5955
CAS Number 179915-79-8[1]309-29-5[2]42595-88-0
Molecular Formula C₂₄H₃₀N₂O₂[1]C₂₄H₃₀N₂O₂[2]C₂₄H₂₈N₂O₃
Molecular Weight 378.5 g/mol [1]378.516 g/mol [2]392.5 g/mol
Appearance Not specifiedWhite to off-white, odorless, crystalline powder[2]Not specified
Solubility Not specifiedSparingly soluble in water and alcohol; practically insoluble in ether[2]Not specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified

Note: Data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available in the public domain.

Pharmacological Properties

The primary pharmacological effect of doxapram is the stimulation of respiration. This action is mediated through the peripheral chemoreceptors located in the carotid bodies.[3][4] Ketodoxapram is an active metabolite that shares this respiratory stimulant activity, although it is reported to be less potent than the parent compound.[5]

Research has shown that the respiratory stimulant effect of doxapram resides primarily in its (+)-enantiomer, GAL-054.[6][7] This enantiomer is a more potent antagonist of TASK-1 and TASK-3 potassium channels compared to the racemic mixture and the (-)-enantiomer, GAL-053.[6]

Table 2: Pharmacological Data for Doxapram Enantiomers on TASK Channels [6]

CompoundTargetEC₅₀ (µM)
GAL-054 ((+)-enantiomer) Human TASK-1~1.6
Human TASK-3~1.4
GAL-053 ((-)-enantiomer) Human TASK-1~336
Human TASK-3~286
Racemic Doxapram Human TASK-1Not specified
Human TASK-3Not specified

Note: Specific pharmacological data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available.

Mechanism of Action and Signaling Pathway

The respiratory stimulant effect of doxapram is initiated by its action on the glomus cells within the carotid bodies. The proposed mechanism involves the inhibition of background two-pore domain potassium channels, specifically TASK-1 and TASK-3.[6] This inhibition leads to the depolarization of the glomus cell membrane.

The depolarization of the glomus cell triggers a cascade of downstream events, culminating in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This signal is then transmitted to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.[2] The key neurotransmitter involved in this process is believed to be dopamine.[8]

G Proposed Signaling Pathway of Doxapram in Carotid Body Glomus Cells Doxapram Doxapram / (R)-Doxapram TASK_channels TASK-1 / TASK-3 Potassium Channels Doxapram->TASK_channels Inhibition K_efflux Potassium Efflux TASK_channels->K_efflux Decreased Depolarization Glomus Cell Depolarization K_efflux->Depolarization Leads to Ca_channels Voltage-gated Calcium Channels Depolarization->Ca_channels Activation Ca_influx Calcium Influx Ca_channels->Ca_influx Increased Neurotransmitter_release Dopamine Release Ca_influx->Neurotransmitter_release Triggers CSN Carotid Sinus Nerve Afferent Fiber Neurotransmitter_release->CSN Stimulation Brainstem Respiratory Center in Brainstem CSN->Brainstem Signal Transmission Respiration Increased Respiration Brainstem->Respiration Stimulation

Caption: Doxapram signaling cascade in carotid glomus cells.

Experimental Protocols

Enantiomeric Separation of Doxapram

A patent for GAL-054 describes a method for the resolution of racemic doxapram using chiral chromatography.[9]

  • Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Specific chiral stationary phase (details proprietary in the patent, but likely a polysaccharide-based column).

  • Mobile Phase: A suitable solvent system to achieve separation of the enantiomers.

  • Detection: UV detection.

  • Outcome: The method allows for the separation and isolation of (R)-doxapram and (S)-doxapram with high enantiomeric purity.[9]

Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Biological Matrices

A detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been published for the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue.[10]

  • Instrumentation:

    • UPLC System: Acquity UPLC I-class system (Waters)

    • Mass Spectrometer: Xevo TQ-S tandem mass spectrometer (Waters)

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters)

  • Chromatographic Conditions:

    • Column Temperature: 40 °C

    • Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-0.5 min: 95% A / 5% B

      • 0.5-3.5 min: Gradient to 5% A / 95% B

      • 3.5-4.0 min: Return to 95% A / 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Capillary Voltage: 2 kV

    • Cone Voltage: 44 V

    • Desolvation Temperature: 600 °C

    • MRM Transitions:

      • Doxapram: m/z 379.4 > 194.3

      • 2-Ketodoxapram: m/z 393.4 > 214.3

      • Doxapram-d5 (Internal Standard): m/z 384.4 > 199.3

      • 2-Ketodoxapram-d5 (Internal Standard): m/z 398.4 > 219.3

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of internal standard solution (in acetonitrile).

    • Vortex for 10 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant for analysis.

G UPLC-MS/MS Workflow for Doxapram and Ketodoxapram Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) Vortex Vortex (10s) Plasma->Vortex IS Internal Standard (in Acetonitrile, 150 µL) IS->Vortex Centrifuge Centrifuge (14,000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject (10 µL) Supernatant->Injection UPLC UPLC Separation (C18 column, Gradient) Injection->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: UPLC-MS/MS analytical workflow.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the pharmacology of doxapram, particularly with the identification of the more active (+)-enantiomer, there remain critical gaps in our knowledge, especially concerning its active metabolite, ketodoxapram.

  • Stereospecific Synthesis and Characterization of Ketodoxapram Enantiomers: The development of synthetic routes to obtain enantiomerically pure (R)- and (S)-ketodoxapram is essential. This would enable the full characterization of their physicochemical properties and a direct comparison of their pharmacological activities.

  • Enantioselective Metabolism of Doxapram: Studies are needed to investigate the stereospecificity of doxapram metabolism. It is crucial to determine if (R)- and (S)-doxapram are metabolized to their respective ketodoxapram enantiomers at different rates and to what extent this occurs in vivo.

  • Pharmacological Profiling of Ketodoxapram Enantiomers: Once isolated, the individual enantiomers of ketodoxapram should be pharmacologically profiled to determine their potency and efficacy as respiratory stimulants and their activity on TASK channels and other potential targets.

  • Detailed Elucidation of the Signaling Pathway: Further research is required to fully elucidate the intracellular signaling cascade in carotid body glomus cells following TASK channel inhibition by doxapram and its enantiomers. This includes identifying all the downstream effectors that lead to neurotransmitter release.

Addressing these knowledge gaps will provide a more complete understanding of the pharmacology of doxapram and its metabolites, and could pave the way for the development of new, more effective, and safer respiratory stimulants with an improved therapeutic index.

References

Synthesis of (R)-Ketodoxapram from Doxapram: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram, a respiratory stimulant, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. Its primary active metabolite, ketodoxapram, also exhibits pharmacological activity. There is growing interest in the stereospecific synthesis and pharmacological evaluation of individual enantiomers of both the parent drug and its metabolites to elucidate their distinct contributions to the overall therapeutic and toxicological profile. This technical guide provides a comprehensive overview of a proposed synthetic pathway for the preparation of (R)-Ketodoxapram, commencing from racemic doxapram hydrochloride. The synthesis involves two principal stages: the chiral resolution of doxapram to isolate the (R)-enantiomer, followed by a proposed regioselective oxidation to yield the target molecule, (R)-Ketodoxapram. This document furnishes detailed, albeit theoretical, experimental protocols, summarizes relevant quantitative data from existing literature, and includes visualizations of the synthetic workflow and the established signaling pathway of doxapram.

Introduction

Doxapram hydrochloride is utilized as a respiratory stimulant in postoperative and drug-induced respiratory depression scenarios.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn activates the medullary respiratory centers.[1][2] Doxapram is metabolized in the body via ring hydroxylation to form ketodoxapram, an active metabolite.[1][3] As doxapram possesses a chiral center, the differential pharmacology of its (R)- and (S)-enantiomers is of significant interest. The development of stereoselective synthetic routes to its metabolites, such as (R)-Ketodoxapram, is crucial for in-depth pharmacological and toxicological investigations.

This whitepaper outlines a feasible synthetic strategy to obtain enantiomerically pure (R)-Ketodoxapram. The proposed pathway begins with the resolution of racemic doxapram, a critical step for which established methods exist. Subsequently, a biomimetic or chemical oxidation of the resulting (R)-doxapram is proposed to yield the desired (R)-Ketodoxapram.

Proposed Synthetic Pathway

The synthesis of (R)-Ketodoxapram from racemic doxapram can be envisioned as a two-step process:

  • Chiral Resolution of Racemic Doxapram: Separation of the (R)- and (S)-enantiomers of doxapram to isolate the desired (R)-doxapram.

  • Oxidation of (R)-Doxapram: Regioselective oxidation of the pyrrolidinone ring of (R)-doxapram to introduce a carbonyl group at the 2-position, yielding (R)-Ketodoxapram.

Step 1: Chiral Resolution of Doxapram

Two primary methods are proposed for the chiral resolution of racemic doxapram: diastereomeric salt formation and chiral chromatography.[4]

This classical resolution technique involves the reaction of the racemic base with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.

Experimental Protocol:

  • Salt Formation: Dissolve racemic doxapram free base in a suitable solvent (e.g., ethanol, methanol, or acetone). To this solution, add a stoichiometric amount of a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid.

  • Crystallization: Allow the solution to stand at a controlled temperature (e.g., room temperature or below) to facilitate the crystallization of the less soluble diastereomeric salt, the ((S)-doxapram-(-)-dibenzoyl-L-tartrate) salt.

  • Isolation of (R)-Doxapram: The more soluble diastereomeric salt, containing (R)-doxapram, will remain in the mother liquor. Isolate the mother liquor and treat it with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the (R)-doxapram free base.

  • Extraction and Purification: Extract the (R)-doxapram free base with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-doxapram. Further purification can be achieved by recrystallization.

Chiral HPLC offers a direct method for the separation of enantiomers using a chiral stationary phase.

Experimental Protocol:

  • Column and Mobile Phase Selection: Employ a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA). The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.[5]

  • Sample Preparation: Dissolve the racemic doxapram in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the chiral HPLC system and perform the separation under isocratic conditions. The two enantiomers will elute at different retention times.

  • Fraction Collection and Analysis: Collect the fraction corresponding to the (R)-doxapram peak. The enantiomeric purity of the collected fraction should be assessed by analytical chiral HPLC. A patent for the preparation of (+)-doxapram reports achieving an enantiomeric purity of 98.2% for (R)-doxapram using this method.[4]

Step 2: Proposed Oxidation of (R)-Doxapram to (R)-Ketodoxapram

The conversion of the N-ethylpyrrolidinone ring in (R)-doxapram to the corresponding lactam, (R)-Ketodoxapram, is an oxidation reaction. While a specific protocol for this transformation on doxapram is not available in the reviewed literature, several general methods for the oxidation of N-substituted pyrrolidines can be adapted. A biomimetic approach is particularly attractive as it mimics the metabolic pathway.

This method utilizes a metalloporphyrin catalyst, such as an iron(III) porphyrin complex, to mimic the action of cytochrome P450 enzymes responsible for drug metabolism.[6][7]

Theoretical Experimental Protocol:

  • Catalyst Preparation: An iron(III) porphyrin catalyst, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin iron(III) chloride (Fe(TPFPP)Cl), is used.

  • Reaction Setup: In a round-bottom flask, dissolve (R)-doxapram in a suitable solvent system, such as a mixture of dichloromethane and a buffer (e.g., phosphate buffer, pH 7.4).

  • Addition of Reagents: Add the iron porphyrin catalyst to the solution. The oxidation is initiated by the addition of an oxygen donor, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. The crude product can be purified by column chromatography on silica gel to isolate (R)-Ketodoxapram.

Quantitative Data

The following tables summarize the available quantitative data relevant to the synthesis and properties of doxapram and its metabolite, ketodoxapram.

ParameterValueSpeciesReference
Doxapram
Elimination Half-life (t½)1.38 ± 0.22 hPorcine[8]
Max. Plasma Conc. (Cmax)1780 ± 275 ng/mLPorcine[8]
Protein Binding95.5 ± 0.9%Porcine[8]
Brain-to-Plasma Ratio0.58 ± 0.24Porcine[8]
Ketodoxapram
Elimination Half-life (t½)2.42 ± 0.04 hPorcine[8]
Max. Plasma Conc. (Cmax)32.3 ± 5.5 ng/mL (post-doxapram)Porcine[8]
Protein Binding98.4 ± 0.3%Porcine[8]
Brain-to-Plasma Ratio0.12 ± 0.02Porcine[8]
Table 1: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in a Porcine Model.
ParameterValueMethodReference
Enantiomeric Purity of (R)-Doxapram98.2%Chiral Chromatography[4]
Table 2: Enantiomeric Purity Data for Chiral Resolution of Doxapram.

Visualizations

Proposed Experimental Workflow

G cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Oxidation Racemic Doxapram Racemic Doxapram Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Doxapram->Diastereomeric Salt Formation Method A Chiral HPLC Chiral HPLC Racemic Doxapram->Chiral HPLC Method B Isolation of (R)-Doxapram Isolation of (R)-Doxapram Diastereomeric Salt Formation->Isolation of (R)-Doxapram Chiral HPLC->Isolation of (R)-Doxapram (R)-Doxapram (R)-Doxapram Isolation of (R)-Doxapram->(R)-Doxapram Biomimetic Oxidation Biomimetic Oxidation (R)-Doxapram->Biomimetic Oxidation (R)-Ketodoxapram (R)-Ketodoxapram Biomimetic Oxidation->(R)-Ketodoxapram G Doxapram Doxapram Carotid_Chemoreceptors Peripheral Carotid Chemoreceptors Doxapram->Carotid_Chemoreceptors Stimulates Medullary_Respiratory_Centers Medullary Respiratory Centers Carotid_Chemoreceptors->Medullary_Respiratory_Centers Activates Respiratory_Stimulation Increased Tidal Volume & Respiratory Rate Medullary_Respiratory_Centers->Respiratory_Stimulation Results in

References

Unraveling the Pharmacokinetics and Metabolism of (R)-Ketodoxapram: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic Profile of 2-Ketodoxapram

The pharmacokinetic parameters of 2-ketodoxapram have been characterized following the intravenous administration of doxapram. The data, primarily derived from a study in a porcine model, reveals key aspects of its absorption (formation), distribution, and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for 2-ketodoxapram observed in German Landrace pigs after a single intravenous bolus injection of doxapram (1 mg/kg). For comparative purposes, the pharmacokinetic parameters of the parent drug, doxapram, from the same study are also included.

Parameter2-KetodoxapramDoxapramUnits
Terminal Elimination Half-Life (t½) 2.42 ± 0.04[1][2][3]1.38 ± 0.22[1][2][3]hours
Maximal Plasma Concentration (Cmax) 32.3 ± 5.5[1][2][3]1780 ± 275[1][2][3]ng/mL
Protein Binding 98.4 ± 0.3[1][2][3]95.5 ± 0.9[1][2][3]%
Brain-to-Plasma Ratio 0.12 ± 0.02[1][2][3]0.58 ± 0.24[1][2][3]

Metabolism of Doxapram to 2-Ketodoxapram

Doxapram is metabolized in the body to form 2-ketodoxapram, an active metabolite.[4] This metabolic process involves the oxidation of the pyrrolidinone ring of the doxapram molecule.

Metabolism Doxapram Doxapram Ketodoxapram (R,S)-2-Ketodoxapram Doxapram->Ketodoxapram Oxidation (Ring Hydroxylation)

Caption: Metabolic conversion of Doxapram to its active metabolite, 2-Ketodoxapram.

Experimental Protocols

The following section details the methodologies employed in the key study that generated the quantitative pharmacokinetic data presented above.

Animal Model and Dosing
  • Species: German Landrace pigs.[1][3]

  • Number of Subjects: 3.[1][3]

  • Dosing: A single fast intravenous bolus injection of 1 mg/kg doxapram was administered.[1][3]

Sample Collection and Preparation
  • Matrices: Plasma and brain tissue.[1][3]

  • Collection: Blood samples were collected at various time points post-administration. Brain tissue samples were also collected.[1][3]

Bioanalytical Method: UPLC-MS/MS

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous quantification of doxapram and 2-ketodoxapram.[1][3]

  • Instrumentation: Waters BEH C18 UPLC column (kept at 40 °C).[1]

  • Mobile Phase: A gradient mode with an initial low acetonitrile fraction of 5%, which increased to 95%.[1]

  • Ionization: Positive ionization with heated electrospray ionization (ESI).[1]

  • Detection: Multiple reaction monitoring (MRM) mode.[1]

  • Mass Transitions:

    • Doxapram: m/z 379.5 > 292.3.[1]

    • 2-Ketodoxapram: m/z 393.4 > 214.3.[1]

  • Lower Limit of Quantification (LLOQ):

    • Plasma: 10 pg/mL.[1][2][3]

    • Brain Tissue: 1 pg/sample.[1][2][3]

  • Method Validation: The assay was validated according to FDA and EMA guidelines on bioanalytical method validation.[1]

ExperimentalWorkflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase Dosing Doxapram Administration (1 mg/kg IV Bolus) in German Landrace Pigs (n=3) SampleCollection Plasma & Brain Tissue Sample Collection Dosing->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep UPLC_MSMS UPLC-MS/MS Analysis (Simultaneous Quantification of Doxapram & 2-Ketodoxapram) SamplePrep->UPLC_MSMS DataAnalysis Pharmacokinetic Data Analysis UPLC_MSMS->DataAnalysis

Caption: Experimental workflow for the pharmacokinetic study of doxapram and 2-ketodoxapram.

Discussion and Future Directions

The available data provides a foundational understanding of the pharmacokinetics of 2-ketodoxapram, revealing a longer terminal elimination half-life and significantly lower maximum plasma concentration compared to its parent compound, doxapram. The high protein binding and low brain-to-plasma ratio suggest limited distribution into the central nervous system for the metabolite relative to doxapram.

A critical gap in the current knowledge is the lack of stereospecific data for (R)-Ketodoxapram. Since doxapram is a chiral molecule administered as a racemate, it is highly probable that its metabolism is stereoselective, leading to different pharmacokinetic profiles for the (R)- and (S)-enantiomers of 2-ketodoxapram. Future research should prioritize the development and application of enantioselective bioanalytical methods to elucidate the pharmacokinetics of each stereoisomer. Such studies are essential for a more complete understanding of the pharmacology of doxapram and its metabolites, and to explore any potential differences in efficacy and safety between the enantiomers. This will be crucial for any future drug development efforts focused on specific stereoisomers of doxapram or its metabolites.

References

The Discovery of (R)-Ketodoxapram: An In-depth Technical Guide to an Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, has been utilized in clinical settings to counteract respiratory depression following anesthesia and in the management of chronic obstructive pulmonary disease. Its mechanism of action primarily involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers. While the pharmacological effects of the parent drug are well-documented, the discovery and characterization of its active metabolites have provided deeper insights into its therapeutic profile and potential for further development. This technical guide focuses on the core aspects of the discovery of Ketodoxapram, with a specific emphasis on the current understanding of its stereochemistry and activity. Doxapram is administered as a racemic mixture, and while there is evidence that the enantiomers of the parent drug possess differential activity, the specific stereoselective metabolism to and pharmacological actions of the (R)- and (S)-enantiomers of its primary active metabolite, Ketodoxapram, are not yet fully elucidated in publicly available literature. This guide will synthesize the existing knowledge on the metabolism, pharmacokinetics, and pharmacodynamics of Ketodoxapram, presenting the data in a structured format for researchers and drug development professionals.

Metabolic Pathway of Doxapram to Ketodoxapram

Doxapram undergoes metabolism in the body to form its primary active metabolite, 2-Ketodoxapram. This biotransformation occurs through ring hydroxylation.[1][2] The cytochrome P450 enzyme CYP3A4 has been identified as a key enzyme involved in this metabolic conversion.[3]

Doxapram Doxapram Ketodoxapram (R,S)-Ketodoxapram Doxapram->Ketodoxapram Ring Hydroxylation CYP3A4 CYP3A4 CYP3A4->Doxapram Metabolizing Enzyme

Caption: Metabolic conversion of Doxapram to Ketodoxapram.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Doxapram and its metabolite, Ketodoxapram, have been characterized in various species. The following tables summarize the key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Doxapram

SpeciesDoset½ (h)Cmax (ng/mL)Brain-to-Plasma RatioReference(s)
HumanIntravenous3.4 (range 2.4-4.1)--[4][5]
Pig1 mg/kg IV1.38 ± 0.221780 ± 2750.58 ± 0.24[6][7]
Newborn Lamb2.5 mg/kg IV---[8]

Table 2: Pharmacokinetic Parameters of Ketodoxapram

SpeciesDose (of Doxapram)t½ (h)Cmax (ng/mL)Brain-to-Plasma RatioReference(s)
Pig1 mg/kg IV2.42 ± 0.0432.3 ± 5.50.12 ± 0.02[6][7]
Newborn Lamb2.5 mg/kg IVFaster elimination than doxapram--[8]

Experimental Protocols

Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue by UPLC-MS/MS[6][7]

This method allows for the sensitive and specific measurement of both the parent drug and its active metabolite.

1. Sample Preparation:

  • Plasma: Protein precipitation is performed on plasma samples.

  • Brain Tissue: Brain tissue is homogenized, followed by protein precipitation.

2. Chromatographic Conditions:

  • System: Acquity UPLC® I-class system (Waters).

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters).

  • Column Temperature: 40 °C.

  • Mobile Phase: A gradient elution is used with a mixture of water with 5% acetonitrile and 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient starts at 95% A / 5% B for 0.5 minutes.

    • It then changes to 5% A / 95% B until 3.5 minutes.

    • Finally, it returns to 95% A / 5% B until 4.0 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • System: Xevo TQ-S tandem mass spectrometer (Waters).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Brain_Homogenate Brain Tissue Homogenate Brain_Homogenate->Protein_Precipitation UPLC UPLC Separation (C18 column) Protein_Precipitation->UPLC Injection MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Data Acquisition

Caption: Workflow for UPLC-MS/MS analysis of Doxapram and Ketodoxapram.

In Vivo Pharmacodynamic Assessment in Anesthetized Dogs

This protocol is designed to evaluate the effects of doxapram on laryngeal function.

1. Animal Model:

  • Healthy adult dogs.

2. Anesthesia Protocol:

  • Premedication with butorphanol tartrate (0.22 mg/kg IV), acepromazine maleate (0.05 mg/kg SC), and glycopyrrolate (0.005 mg/kg SC).

  • Induction of anesthesia with propofol (4 mg/kg IV).

3. Experimental Procedure:

  • Record baseline intrinsic laryngeal motion via videotape after induction.

  • Administer doxapram (2.2 mg/kg IV).

  • Record respirations and laryngeal motion again after doxapram administration.

  • Capture images of the rima glottidis during inspiration and expiration, both at rest and after doxapram administration.

  • Calculate the area of the rima glottidis using computer-assisted analysis.

Anesthetize_Dog Anesthetize Dog (Propofol) Record_Baseline Record Baseline Laryngeal Motion Anesthetize_Dog->Record_Baseline Administer_Doxapram Administer Doxapram (2.2 mg/kg IV) Record_Baseline->Administer_Doxapram Record_Post_Doxapram Record Post-Doxapram Laryngeal Motion Administer_Doxapram->Record_Post_Doxapram Analyze_Data Analyze Rima Glottidis Area Record_Post_Doxapram->Analyze_Data Result Assess Laryngeal Function Analyze_Data->Result

Caption: Experimental workflow for assessing doxapram's effect on laryngeal function in dogs.

In Vivo Pharmacodynamic Assessment in Newborn Lambs[8]

This protocol evaluates the ventilatory properties of ketodoxapram and doxapram.

1. Animal Model:

  • Awake, unsedated newborn lambs (2-6 days old).

2. Drug Administration:

  • Intravenous infusion of either ketodoxapram or doxapram (2.5 mg/kg) over 1 minute.

3. Physiological Monitoring:

  • Continuously record ventilatory parameters (e.g., minute ventilation, respiratory rate, tidal volume) before and for 1 hour after drug infusion.

  • Collect serial blood samples before and after drug injection to determine pharmacokinetic profiles.

  • Monitor systolic blood pressure and neuro-behavioral changes.

Select_Lambs Select Newborn Lambs (2-6 days old) Baseline_Monitoring Baseline Ventilatory and Blood Pressure Monitoring Select_Lambs->Baseline_Monitoring Administer_Drug Administer Ketodoxapram or Doxapram (2.5 mg/kg IV) Baseline_Monitoring->Administer_Drug Post_Drug_Monitoring Continuous Monitoring (1 hour) Administer_Drug->Post_Drug_Monitoring Blood_Sampling Serial Blood Sampling Administer_Drug->Blood_Sampling Analyze_Data Analyze Pharmacokinetic and Pharmacodynamic Data Post_Drug_Monitoring->Analyze_Data Blood_Sampling->Analyze_Data Results Compare Ventilatory Effects Analyze_Data->Results cluster_cell Carotid Body Glomus Cell cluster_downstream Downstream Effects Doxapram Doxapram/ Ketodoxapram TASK1 TASK-1/TASK-3 K+ Channel Doxapram->TASK1 Inhibition RhoA RhoA Doxapram->RhoA Activates Depolarization Membrane Depolarization TASK1->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Respiratory_Center Respiratory Center (Brainstem) Neurotransmitter_Release->Respiratory_Center Stimulation Ventilation Increased Ventilation Respiratory_Center->Ventilation ROCK Rho Kinase (ROCK) RhoA->ROCK SMC_Contraction Smooth Muscle Contraction ROCK->SMC_Contraction

References

(R)-Ketodoxapram: An In-depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Introduction

Doxapram is a well-established central and peripheral respiratory stimulant.[1] It undergoes metabolism to form ketodoxapram, an active metabolite.[1][2] Doxapram itself is a chiral molecule, and recent studies have indicated that the (+)-enantiomer may possess superior therapeutic properties. This highlights the importance of studying the individual enantiomers of its metabolites, such as (R)-Ketodoxapram, to fully characterize their pharmacokinetic and pharmacodynamic profiles.

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life. For a chiral compound like (R)-Ketodoxapram, it is imperative to conduct these studies on the single enantiomer to avoid misleading data from racemic mixtures. This guide provides the scientific foundation and practical methodologies for undertaking such studies.

Physicochemical Properties of Doxapram (Parent Compound)

While specific data for (R)-Ketodoxapram is pending experimental determination, the known properties of doxapram provide a useful reference point.

PropertyValueSource
Appearance White to off-white, odorless, crystalline powder[3][4]
Solubility (as Hydrochloride) Soluble in water, sparingly soluble in alcohol, practically insoluble in ether.[4]
Solubility (as Hydrochloride Hydrate) Slightly soluble in DMSO, Methanol, and Water.[5]
Calculated Water Solubility (Doxapram Base) 0.0343 mg/mL[6]
Stability Stable in light and air.[3]
pH (Injectable Solution) 3.5 to 5[2]

Experimental Protocols

Solubility Determination

The following protocols are recommended for determining the solubility of (R)-Ketodoxapram.

3.1.1. Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Objective: To determine the equilibrium concentration of (R)-Ketodoxapram in a specific solvent at a defined temperature.

  • Materials: (R)-Ketodoxapram, selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol), constant temperature shaker, centrifuge, calibrated analytical balance, HPLC-UV or UPLC-MS/MS system.

  • Procedure:

    • Add an excess amount of (R)-Ketodoxapram to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials in a constant temperature shaker (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

    • After agitation, allow the vials to stand to permit sedimentation of the undissolved solid.

    • Centrifuge the samples to separate the supernatant from the solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF).

    • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of (R)-Ketodoxapram using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).

    • Confirm the solid-state form of the remaining solid using techniques like X-ray powder diffraction (XRPD) to ensure no phase transformation has occurred.

3.1.2. High-Throughput Screening (HTS) for Solubility

For rapid screening in multiple solvents and pH conditions, a miniaturized shake-flask or plate-based method can be employed.

  • Objective: To rapidly assess the approximate solubility of (R)-Ketodoxapram across a range of solvent and pH conditions.

  • Procedure: Utilize automated liquid handling systems to dispense small volumes of solvents into a 96-well plate. Add a known excess of (R)-Ketodoxapram to each well. Seal the plate and shake for a defined period. After centrifugation of the plate, the supernatant is sampled and analyzed.

Stability Studies

Stability studies are crucial to determine the shelf-life and storage conditions for (R)-Ketodoxapram. A stability-indicating analytical method is a prerequisite for these studies.

3.2.1. Development of a Stability-Indicating Chiral Analytical Method

  • Objective: To develop and validate an analytical method capable of separating (R)-Ketodoxapram from its potential degradation products and its enantiomer, (S)-Ketodoxapram.

  • Methodology: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a chiral stationary phase (CSP) is the method of choice.

    • Column Selection: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to achieve enantiomeric separation.

    • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/ethanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve adequate resolution.

    • Detection: Use UV detection at a wavelength where (R)-Ketodoxapram has maximum absorbance. Mass spectrometry (MS) can be used for peak identification and confirmation.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.2.2. Forced Degradation Studies

  • Objective: To identify potential degradation pathways and products of (R)-Ketodoxapram under stress conditions. This information is vital for developing a stability-indicating method.

  • Stress Conditions:

    • Acid Hydrolysis: Treat (R)-Ketodoxapram with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

    • Base Hydrolysis: Treat (R)-Ketodoxapram with 0.1 M NaOH at room and/or elevated temperatures.

    • Oxidation: Expose (R)-Ketodoxapram to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid (R)-Ketodoxapram to dry heat (e.g., 80-100°C).

    • Photostability: Expose solid and solution samples of (R)-Ketodoxapram to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating chiral HPLC method.

3.2.3. Formal Stability Studies (ICH Guidelines)

  • Objective: To determine the shelf-life of (R)-Ketodoxapram under defined storage conditions.

  • Procedure:

    • Store aliquots of (R)-Ketodoxapram in appropriate containers at various ICH-recommended conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for appearance, assay, purity (degradation products), and enantiomeric purity using the validated stability-indicating chiral method.

Visualizations

Signaling Pathway and Experimental Workflows

Doxapram_Metabolism_and_Analysis cluster_bio Biological Transformation cluster_analysis Chiral Analysis and Isolation cluster_studies Physicochemical Studies Doxapram Doxapram (Racemic) Metabolism Metabolism (e.g., CYP-mediated) Doxapram->Metabolism Ketodoxapram Ketodoxapram (Racemic) Metabolism->Ketodoxapram ChiralSep Chiral Separation (e.g., Chiral HPLC) Ketodoxapram->ChiralSep RKeto (R)-Ketodoxapram ChiralSep->RKeto Isolate Enantiomer SKeto (S)-Ketodoxapram ChiralSep->SKeto Solubility Solubility Studies RKeto->Solubility Stability Stability Studies RKeto->Stability

Caption: Workflow from Doxapram to (R)-Ketodoxapram Studies.

Stability_Study_Workflow cluster_method_dev Method Development cluster_formal_study Formal Stability Study cluster_outcome Outcome MethodDev Develop Stability-Indicating Chiral HPLC Method ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg Validation Method Validation (ICH Guidelines) ForcedDeg->Validation Storage Store (R)-Ketodoxapram at ICH Conditions Validation->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze Samples: - Assay - Purity - Enantiomeric Purity Sampling->Analysis ShelfLife Establish Shelf-Life and Storage Conditions Analysis->ShelfLife

Caption: Workflow for a Comprehensive Stability Study.

Conclusion

While direct experimental data on the solubility and stability of (R)-Ketodoxapram is currently lacking in the scientific literature, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and stability testing, including the development of a validated, stability-indicating chiral analytical method, drug development professionals can build a comprehensive understanding of the physicochemical properties of (R)-Ketodoxapram. This knowledge is essential for its potential development as a single-enantiomer therapeutic agent, ensuring product quality, safety, and efficacy. The provided workflows and diagrams serve as a clear roadmap for these vital studies.

References

(R)-Ketodoxapram: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram is an active metabolite of the respiratory stimulant doxapram. While doxapram has been utilized in clinical settings to address respiratory depression, recent research has pivoted towards understanding the specific molecular targets of its metabolites to refine therapeutic applications and explore new indications, such as the treatment of atrial fibrillation. This technical guide provides a comprehensive overview of the current understanding of (R)-Ketodoxapram's primary molecular target, the experimental methodologies employed for its identification and validation, and the quantitative data supporting these findings.

Identified Molecular Target: TASK-1 Potassium Channel

The primary molecular target identified for (R)-Ketodoxapram is the TWIK-related acid-sensitive potassium channel 1 (TASK-1), a member of the two-pore-domain potassium (K2P) channel family.[1] These channels are crucial in setting the resting membrane potential in various cell types and are expressed in tissues relevant to both respiratory control and cardiac function.[2]

Doxapram, the parent compound of (R)-Ketodoxapram, is known to stimulate respiration by inhibiting potassium channels in the chemoreceptor cells of the carotid body.[3][4] More recent investigations have pinpointed TASK-1 and the related TASK-3 channels as the specific molecular entities responsible for this effect.[5] (R)-Ketodoxapram has been shown to be a potent inhibitor of the TASK-1 channel, with a strong inhibitory effect comparable to, and in some cases greater than, doxapram.[1]

The inhibition of TASK-1 channels by (R)-Ketodoxapram is also the basis for its investigation as a potential therapeutic agent for atrial fibrillation.[6][7][8] In cardiac tissue, particularly the atria, TASK-1 channels are upregulated in patients with atrial fibrillation, contributing to the shortening of the atrial action potential.[6][7][8] By inhibiting these channels, (R)-Ketodoxapram can prolong the action potential duration, an antiarrhythmic mechanism.

Quantitative Data: Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of (R)-Ketodoxapram and its parent compound, doxapram, on TASK-1 and TASK-3 potassium channels.

CompoundTarget ChannelIC50 (µM)SpeciesExperimental SystemReference
(R)-Ketodoxapram TASK-10.8Not SpecifiedXenopus laevis oocytes[1]
(R)-Ketodoxapram TASK-31.5Not SpecifiedXenopus laevis oocytes[1]
DoxapramTASK-11.0Not SpecifiedXenopus laevis oocytes[1]
DoxapramTASK-35.9Not SpecifiedXenopus laevis oocytes[1]
DoxapramTASK-322RatFischer rat thyroid monolayers[5]

Experimental Protocols

The identification and validation of TASK-1 as the primary target of (R)-Ketodoxapram have been achieved through a combination of electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying the properties of ion channels in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the human or porcine TASK-1 or TASK-3 channel subunits is injected into the oocytes. This leads to the expression of functional ion channels in the oocyte membrane.

  • Electrophysiological Recording: After an incubation period to allow for channel expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current.

  • Voltage Protocol: A voltage-clamp amplifier is used to hold the membrane potential at a specific level (e.g., -80 mV) and then apply a series of voltage steps (e.g., from -80 mV to +60 mV) to elicit ion channel currents.

  • Drug Application: (R)-Ketodoxapram is applied to the bath solution at varying concentrations. The effect of the compound on the channel's current is measured.

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated from this curve.

Whole-Cell Patch-Clamp on Isolated Human Cardiomyocytes

This method allows for the study of ion channels in their native cellular environment.

  • Cell Isolation: Human atrial cardiomyocytes are isolated from tissue samples obtained from patients.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cardiomyocyte. A tight seal is formed between the pipette and the cell membrane.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell interior.

  • Voltage-Clamp and Current Measurement: The membrane potential is controlled, and the currents flowing through the ion channels are recorded.

  • Pharmacological Studies: (R)-Ketodoxapram is applied to the extracellular solution to determine its effect on the native TASK-1 currents in these cells.

Visualizations

Signaling Pathway of (R)-Ketodoxapram Action

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ketodoxapram (R)-Ketodoxapram TASK1 TASK-1 Channel Ketodoxapram->TASK1 Inhibition K_ion K+ Ion TASK1->K_ion K+ Efflux (Blocked) Depolarization Membrane Depolarization TASK1->Depolarization Leads to Response Cellular Response (e.g., Increased Neuronal Firing, Action Potential Prolongation) Depolarization->Response

(R)-Ketodoxapram inhibits the TASK-1 potassium channel, leading to membrane depolarization.

Experimental Workflow for Target Validation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Oocytes Xenopus Oocytes / Isolated Cardiomyocytes Injection cRNA Injection (for Oocytes) Oocytes->Injection Recording Electrophysiological Recording (TEVC / Patch-Clamp) Oocytes->Recording cRNA TASK-1 cRNA cRNA->Injection Injection->Recording DrugApp Application of (R)-Ketodoxapram Recording->DrugApp Currents Measure Ion Channel Currents DrugApp->Currents CRCurve Generate Concentration- Response Curve Currents->CRCurve IC50 Calculate IC50 CRCurve->IC50

Workflow for determining the inhibitory concentration of (R)-Ketodoxapram on TASK-1.

Conclusion and Future Directions

The current body of evidence strongly supports the identification of the TASK-1 potassium channel as a primary molecular target of (R)-Ketodoxapram. This interaction underlies both its established role as a respiratory stimulant and its emerging potential as an antiarrhythmic agent. The validation of this target has been primarily achieved through robust electrophysiological studies.

Future research should aim to:

  • Elucidate the precise binding site of (R)-Ketodoxapram on the TASK-1 channel through structural biology studies.

  • Conduct broader screening assays to identify potential off-target effects.

  • Perform in-vivo studies to further validate the therapeutic potential of targeting TASK-1 with (R)-Ketodoxapram for conditions such as atrial fibrillation and respiratory insufficiency.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of (R)-Ketodoxapram and the therapeutic potential of TASK-1 channel modulation.

References

Preliminary Toxicology Screening of (R)-Ketodoxapram: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a preliminary toxicological overview of (R)-Ketodoxapram. As of the date of this publication, specific toxicological data for the (R)-enantiomer of Ketodoxapram is not publicly available. The information herein is extrapolated from data on its parent compound, Doxapram, and its primary active metabolite, Ketodoxapram (presumed to be a racemic mixture in the cited studies). This guide is intended for researchers, scientists, and drug development professionals and should be used as a reference for designing and conducting formal toxicological evaluations of (R)-Ketodoxapram.

Introduction

(R)-Ketodoxapram is one of the enantiomers of Ketodoxapram, the primary and pharmacologically active metabolite of the respiratory stimulant Doxapram.[1] Doxapram is a central nervous system stimulant used to address respiratory depression.[2] It undergoes metabolism to form Ketodoxapram.[3] Recent research has also explored Ketodoxapram as a promising anti-arrhythmic drug, particularly for the treatment of atrial fibrillation, due to its inhibitory action on TASK-1 potassium channels which are predominantly expressed in the atria.[4] Given the stereospecific nature of many pharmacological and toxicological actions, a thorough toxicological assessment of the individual enantiomer, (R)-Ketodoxapram, is imperative for its potential development as a therapeutic agent.

This technical guide summarizes the available, relevant toxicological data for Doxapram and Ketodoxapram and outlines the necessary experimental protocols for a comprehensive preliminary toxicology screening of (R)-Ketodoxapram.

Data Presentation

The following tables summarize the available quantitative data for Doxapram and Ketodoxapram. It is critical to note that this data may not be representative of (R)-Ketodoxapram specifically.

Table 1: Acute Toxicity of Doxapram

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous~75 mg/kg[5]
RatIntravenous~75 mg/kg[5]
CatIntravenous40 - 80 mg/kg[5]
DogIntravenous40 - 80 mg/kg[5]

LD50: Median lethal dose.

Table 2: Pharmacokinetic Parameters of Doxapram and Ketodoxapram

SpeciesCompoundHalf-life (t½)Max. Plasma Concentration (Cmax)Protein BindingBrain-to-Plasma RatioReference
PigDoxapram1.38 ± 0.22 h1780 ± 275 ng/mL95.5 ± 0.9%0.58 ± 0.24[6]
PigKetodoxapram2.42 ± 0.04 h32.3 ± 5.5 ng/mL98.4 ± 0.3%0.12 ± 0.02[6]
Newborn LambDoxapram----[7]
Newborn LambKetodoxapramFaster elimination rate than Doxapram---[7]

Note: The stereochemistry of Ketodoxapram was not specified in these studies.

Experimental Protocols

A comprehensive preliminary toxicology screening of (R)-Ketodoxapram should include a battery of in vitro and in vivo assays to assess its potential adverse effects. The following are detailed methodologies for key recommended experiments.

In Vitro Toxicology Assays

3.1.1. Cytotoxicity Assay

  • Objective: To determine the concentration of (R)-Ketodoxapram that induces cell death in vitro.

  • Cell Lines: A panel of human cell lines, including hepatocytes (e.g., HepG2), cardiomyocytes (e.g., iPSC-CMs), and neuronal cells (e.g., SH-SY5Y).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • (R)-Ketodoxapram is serially diluted in culture medium to a range of concentrations.

    • The cells are treated with the various concentrations of (R)-Ketodoxapram for 24 to 72 hours.

    • Cell viability is assessed using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

3.1.2. hERG Potassium Channel Assay

  • Objective: To assess the potential of (R)-Ketodoxapram to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of pro-arrhythmic risk.

  • Methodology:

    • Whole-cell patch-clamp electrophysiology is performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • A voltage-clamp protocol is applied to elicit hERG tail currents.

    • Baseline currents are recorded, followed by the application of increasing concentrations of (R)-Ketodoxapram.

    • The inhibition of the hERG current is measured at each concentration.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

3.1.3. Cytochrome P450 (CYP450) Inhibition Assay

  • Objective: To evaluate the potential of (R)-Ketodoxapram to inhibit major CYP450 enzymes, which could lead to drug-drug interactions.

  • Methodology:

    • Human liver microsomes are incubated with a panel of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • The incubations are performed in the presence and absence of various concentrations of (R)-Ketodoxapram.

    • The formation of the specific metabolite for each probe substrate is quantified using LC-MS/MS.

    • The IC50 value for the inhibition of each CYP450 isoform is calculated.

3.1.4. Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of (R)-Ketodoxapram.

  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

    • The bacterial strains are exposed to various concentrations of (R)-Ketodoxapram, both with and without a metabolic activation system (S9 mix from rat liver).

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicology Assays

3.2.1. Acute Toxicity Study

  • Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of (R)-Ketodoxapram.

  • Species: Rodents (e.g., Sprague-Dawley rats and CD-1 mice), one non-rodent species (e.g., Beagle dog).

  • Methodology:

    • Animals are administered single, escalating doses of (R)-Ketodoxapram via the intended clinical route (e.g., intravenous).

    • A control group receives the vehicle.

    • Animals are observed for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

    • Body weight, food, and water consumption are recorded.

    • At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.

3.2.2. Safety Pharmacology Study

  • Objective: To evaluate the effects of (R)-Ketodoxapram on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Species: Appropriate animal models (e.g., conscious, telemetered dogs for cardiovascular assessment).

  • Methodology:

    • Cardiovascular System: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in telemetered animals following administration of (R)-Ketodoxapram.

    • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume using whole-body plethysmography in rodents.

    • Central Nervous System: A functional observational battery (FOB) and Irwin test in rodents to assess changes in behavior, coordination, and neurological function.

Mandatory Visualization

metabolic_pathway Doxapram Doxapram Ketodoxapram Ketodoxapram Doxapram->Ketodoxapram Metabolism (Hydroxylation) R_Ketodoxapram (R)-Ketodoxapram Ketodoxapram->R_Ketodoxapram Enantiomer S_Ketodoxapram (S)-Ketodoxapram Ketodoxapram->S_Ketodoxapram Enantiomer experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) hERG hERG Patch Clamp Cytotoxicity->hERG CYP450 CYP450 Inhibition Cytotoxicity->CYP450 Ames Ames Test Cytotoxicity->Ames Acute_Tox Acute Toxicity hERG->Acute_Tox CYP450->Acute_Tox Ames->Acute_Tox Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Acute_Tox->Safety_Pharm signaling_pathway R_Ketodoxapram (R)-Ketodoxapram TASK1 TASK-1 K+ Channel (in Carotid Body) R_Ketodoxapram->TASK1 Inhibition K_efflux K+ Efflux TASK1->K_efflux Blocks Depolarization Cell Membrane Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Respiratory_Center Respiratory Center (Brainstem) Neurotransmitter->Respiratory_Center Stimulation Respiration Increased Respiration Respiratory_Center->Respiration

References

Stereospecific Properties of Doxapram Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram, a respiratory stimulant, is a racemic mixture of two enantiomers. This technical guide provides an in-depth analysis of the stereospecific properties of doxapram's enantiomers, (+)-doxapram (also known as GAL-054) and (-)-doxapram (GAL-053). It has been demonstrated that the pharmacological activity of doxapram resides primarily in the (+)-enantiomer, which is a more potent respiratory stimulant with a superior therapeutic index compared to the racemate. This guide details the differential effects of the enantiomers on their molecular targets, primarily the tandem pore domain potassium (K2P) channels TASK-1 and TASK-3. Furthermore, it outlines the experimental protocols for their chiral separation, in vitro electrophysiological assessment, and in vivo evaluation of respiratory and cardiovascular effects. This document is intended to be a comprehensive resource for researchers and professionals involved in the development of improved respiratory stimulants.

Introduction

Doxapram has been used clinically to treat respiratory depression, but its use is associated with a narrow therapeutic window and potential side effects.[1] The drug is a chiral molecule, and its enantiomers exhibit distinct pharmacological profiles. The (+)-enantiomer, GAL-054, has been identified as the eutomer, responsible for the desired respiratory stimulant effects, while the (-)-enantiomer, GAL-053, is considered the distomer, contributing less to the efficacy and potentially to the adverse effect profile.[1] Understanding the stereospecific properties of doxapram enantiomers is crucial for the development of next-generation respiratory stimulants with improved safety and efficacy.

Mechanism of Action: A Stereospecific Perspective

The respiratory stimulant effect of doxapram is primarily mediated through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[2][3] These channels are critical in the function of peripheral chemoreceptors, particularly the carotid body glomus cells.

Inhibition of TASK channels in glomus cells leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters, such as dopamine, which then stimulate afferent nerve fibers of the carotid sinus nerve.[1] This nerve projects to the respiratory centers in the brainstem, ultimately leading to an increase in tidal volume and respiratory rate.[1][4]

Crucially, the two enantiomers of doxapram display different potencies in inhibiting TASK channels.

Signaling Pathway in Carotid Body Glomus Cells

G Doxapram (+)-Doxapram (GAL-054) TASK TASK-1/TASK-3 Channels Doxapram->TASK Inhibition Depolarization Membrane Depolarization TASK->Depolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channels Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Neurotransmitter Neurotransmitter (Dopamine) Release Ca_influx->Neurotransmitter Triggers Afferent_Nerve Afferent Nerve Firing (Carotid Sinus Nerve) Neurotransmitter->Afferent_Nerve Stimulates Brainstem Brainstem Respiratory Centers Afferent_Nerve->Brainstem Signals to Respiration Increased Respiration Brainstem->Respiration Stimulates

Doxapram's signaling pathway in carotid body glomus cells.

Quantitative Data

The stereospecificity of doxapram enantiomers is evident from the quantitative data on their interaction with TASK channels and their in vivo effects.

Table 1: In Vitro Potency of Doxapram Enantiomers on Human TASK Channels
CompoundhTASK-1 EC₅₀ (µM)hTASK-3 EC₅₀ (µM)
Racemic Doxapram~3.0~3.0
(+)-Doxapram (GAL-054)~1.6~1.4
(-)-Doxapram (GAL-053)~336~286
Data sourced from Cunningham et al., 2019.[2]
Table 2: In Vivo Respiratory Effects of Doxapram Enantiomers in Rats
CompoundDose (mg/kg, IV)Change in Minute Ventilation (%)
(+)-Doxapram (GAL-054)2Significant Increase
10Dose-dependent Increase
20Dose-dependent Increase
(-)-Doxapram (GAL-053)2Markedly Inferior to (+)-enantiomer
10Markedly Inferior to (+)-enantiomer
20Markedly Inferior to (+)-enantiomer
Qualitative summary based on preclinical data.[1]

Experimental Protocols

Chiral Separation of Doxapram Enantiomers

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column is required. A cellulose-based CSP such as Chiralcel® OD-H or a similar column is suitable.

  • Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is common. The exact ratio should be optimized for baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10 v/v).

  • Additives: To improve peak shape and resolution for basic compounds like doxapram, a small amount of an amine modifier such as diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where doxapram absorbs, for instance, 220 nm.

  • Procedure:

    • Dissolve racemic doxapram in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and collection.

In Vitro Electrophysiological Assessment

Method: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Line: Human embryonic kidney (HEK293) cells or a similar cell line (e.g., tsA201) stably or transiently expressing human TASK-1 or TASK-3 channels.[2]

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 150 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage ramp from -120 mV to +40 mV over 500 ms.

    • Repeat the ramp protocol at regular intervals (e.g., every 10 seconds) to monitor channel activity.

  • Drug Application: Doxapram enantiomers are dissolved in the extracellular solution and perfused onto the cells at various concentrations.

  • Data Analysis:

    • Measure the outward current at a specific voltage (e.g., 0 mV) before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

Experimental Workflow for In Vitro Characterization

G start Start transfection Transfect tsA201 cells with human TASK-1 or TASK-3 cDNA start->transfection culture Culture cells for 24-48 hours transfection->culture patch Perform whole-cell patch clamp culture->patch baseline Record baseline TASK current patch->baseline drug_app Apply doxapram enantiomer (increasing concentrations) baseline->drug_app record Record current inhibition drug_app->record record->drug_app Repeat for each concentration analysis Analyze data to determine EC₅₀ record->analysis end End analysis->end

References

Literature review on (R)-Ketodoxapram and cardiac electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram, the primary active metabolite of the respiratory stimulant doxapram, is emerging as a promising novel therapeutic agent for the management of atrial fibrillation (AF). Its potential lies in a targeted mechanism of action on specific ion channels predominantly expressed in the atria, suggesting a favorable cardiac safety profile. This technical guide provides a comprehensive review of the current literature on (R)-Ketodoxapram, focusing on its effects on cardiac electrophysiology. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate its effects.

Mechanism of Action: Targeting the TASK-1 Potassium Channel

The primary mechanism by which (R)-Ketodoxapram is thought to exert its antiarrhythmic effect is through the inhibition of the two-pore-domain potassium channel TASK-1 (K2P3.1).[1][2] TASK-1 channels are significantly upregulated in patients with atrial fibrillation, contributing to the shortening of the atrial action potential duration (APD), a key factor in the pathophysiology of AF.[1][2][3] By blocking TASK-1, (R)-Ketodoxapram is hypothesized to prolong the atrial APD, thereby restoring normal sinus rhythm.[1][2] The near-atrium-specific expression of TASK-1 in the heart suggests that (R)-Ketodoxapram may have a reduced risk of proarrhythmic ventricular effects, a common concern with many antiarrhythmic drugs.[1][3]

Pharmacokinetics: A Comparative Profile

A preclinical study in a porcine model provides valuable insights into the pharmacokinetic properties of (R)-Ketodoxapram compared to its parent compound, doxapram.[4][5] (R)-Ketodoxapram exhibits a longer terminal half-life and a higher maximal plasma concentration, suggesting a potentially more sustained therapeutic effect.[5] Notably, it has a significantly lower brain-to-plasma ratio, indicating reduced penetration of the blood-brain barrier, which could translate to a more favorable side-effect profile with fewer central nervous system effects.[5][6]

Table 1: Pharmacokinetic Parameters of Doxapram and (R)-Ketodoxapram in a Porcine Model[4][5][7]
ParameterDoxapram(R)-Ketodoxapram
Terminal Half-life (t½) 1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (Cmax) 1780 ± 275 ng/mL32.3 ± 5.5 ng/mL (after doxapram administration)
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02

Cardiac Electrophysiological Effects: Quantitative Data

The inhibitory effect of doxapram and (R)-Ketodoxapram on TASK-1 and the structurally related TASK-3 channels has been quantified in vitro. These data highlight the potency of (R)-Ketodoxapram as a TASK-1 inhibitor.

Table 2: Inhibitory Concentrations (IC50) of Doxapram and (R)-Ketodoxapram on TASK Channels[5][8]
CompoundChannelIC50
DoxapramHuman TASK-10.88 µM
Porcine TASK-10.93 µM
TASK-35.9 µM
(R)-KetodoxapramTASK-10.8 µM
TASK-31.5 µM

Preclinical Efficacy in Atrial Fibrillation Models

The antiarrhythmic potential of (R)-Ketodoxapram has been investigated in large animal models of atrial fibrillation, with promising results.

Porcine Model of Atrial Fibrillation

In a porcine model where atrial fibrillation was induced and maintained by rapid atrial pacing, both doxapram and (R)-Ketodoxapram demonstrated the ability to convert AF to sinus rhythm and reduce the overall AF burden.[2][5][7] These studies provide strong preclinical evidence for the therapeutic potential of targeting TASK-1 in the treatment of AF.

Equine Model of Atrial Fibrillation

Research is ongoing to evaluate the efficacy of (R)-Ketodoxapram in an equine model of AF, a clinically significant arrhythmia in horses.[8][9][10] Preliminary findings in two horses with experimentally induced AF showed conversion to sinus rhythm following the administration of (R)-Ketodoxapram.[8] These studies are crucial for understanding the drug's potential in a species where AF is a common clinical problem.

Experimental Protocols

In Vitro Ion Channel Electrophysiology
  • Heterologous Expression System: The inhibitory effects of (R)-Ketodoxapram and doxapram on specific ion channels were quantified using a Xenopus laevis oocyte expression system.[11] cRNA encoding the target ion channels (e.g., human or porcine TASK-1) was injected into the oocytes.

  • Two-Electrode Voltage Clamp: After a 48-72 hour incubation period to allow for channel expression, ion currents were measured using the two-electrode voltage-clamp technique. A series of voltage steps were applied to the oocyte membrane, and the resulting ion flow through the channels was recorded in the absence and presence of the test compounds at various concentrations to determine the IC50 values.

  • Whole-Cell Patch Clamp: To study the effects in a more native environment, whole-cell patch-clamp recordings were performed on isolated atrial cardiomyocytes from both pigs and humans (from patients with and without AF).[11][12] This technique allows for the measurement of ion currents and action potentials from a single heart muscle cell, providing a more detailed understanding of the drug's electrophysiological effects.

In Vivo Animal Models of Atrial Fibrillation
  • Porcine Model:

    • Surgical Implantation: Domestic pigs underwent a surgical procedure to implant a pacemaker.[7][12]

    • AF Induction: Atrial fibrillation was induced by intermittent rapid atrial burst stimulation from the implanted pacemaker.[7][12]

    • Electrophysiological Studies: Catheter-based electrophysiological investigations were performed before and after treatment to assess parameters such as atrial effective refractory period and AF inducibility.[12]

    • Drug Administration: Doxapram or (R)-Ketodoxapram was administered intravenously to assess its ability to terminate AF and prevent its re-induction.[7][12]

  • Equine Model:

    • Pacemaker Implantation: A pacemaker was implanted in horses to induce atrial fibrillation.[9][13]

    • AF Induction: Atrial fibrillation was induced for a specified duration (e.g., 48 hours for acute AF models or longer for chronic models).[9][13]

    • Monitoring: Various parameters, including electrocardiogram (ECG), electrophysiological measurements, respiratory rate, and blood pressure, were monitored before, during, and after intravenous administration of (R)-Ketodoxapram.[13]

    • Outcome Measures: The primary outcomes were the slowing of the atrial fibrillation rate and conversion to sinus rhythm.[13]

Signaling Pathways and Experimental Workflows

G cluster_atrial_myocyte Atrial Myocyte in AF APD Shortened Action Potential Duration TASK1_up Upregulated TASK-1 Channels K_efflux Increased K+ Efflux TASK1_up->K_efflux leads to Prolonged_APD Prolonged Action Potential Duration TASK1_up->Prolonged_APD leads to K_efflux->APD results in Ketodoxapram (R)-Ketodoxapram Ketodoxapram->TASK1_up Inhibits SR Restoration of Sinus Rhythm Prolonged_APD->SR promotes

Caption: Proposed mechanism of (R)-Ketodoxapram in atrial fibrillation.

G cluster_animal_model In Vivo AF Model Workflow Animal Porcine or Equine Model Pacemaker Pacemaker Implantation Animal->Pacemaker AF_induction Rapid Atrial Pacing (AF Induction) Pacemaker->AF_induction Baseline_EP Baseline Electrophysiology Study AF_induction->Baseline_EP Drug_Admin (R)-Ketodoxapram Administration (IV) Baseline_EP->Drug_Admin Post_Drug_EP Post-Treatment Electrophysiology & ECG Monitoring Drug_Admin->Post_Drug_EP Outcome Analysis: - Conversion to SR - AF Burden Post_Drug_EP->Outcome

Caption: Experimental workflow for in vivo animal studies of (R)-Ketodoxapram.

G Doxapram Doxapram - Parent Drug - Shorter t½ - Higher Brain-to-Plasma Ratio - CNS Side Effects TASK1_Inhibition TASK-1 Inhibition - Potent inhibition by both - (R)-Ketodoxapram slightly more potent Doxapram->TASK1_Inhibition Metabolized to Ketodoxapram (R)-Ketodoxapram - Active Metabolite - Longer t½ - Lower Brain-to-Plasma Ratio - Potentially Fewer CNS Side Effects Ketodoxapram->TASK1_Inhibition Directly acts as

Caption: Comparison of Doxapram and (R)-Ketodoxapram properties.

Conclusion

(R)-Ketodoxapram is a promising candidate for the treatment of atrial fibrillation, with a well-defined, targeted mechanism of action on the atrial-specific TASK-1 potassium channel. Preclinical studies in large animal models have demonstrated its potential to convert atrial fibrillation to sinus rhythm. Its favorable pharmacokinetic profile, particularly its longer half-life and reduced potential for central nervous system side effects compared to its parent compound, doxapram, further enhances its therapeutic appeal. Further clinical investigation is warranted to establish the safety and efficacy of (R)-Ketodoxapram in human patients with atrial fibrillation. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this novel antiarrhythmic agent.

References

(R)-Ketodoxapram: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of (R)-Ketodoxapram's binding affinity and kinetics, placed within the broader context of its parent compound, doxapram. Doxapram, a respiratory stimulant, functions primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels. This document synthesizes the available quantitative data, details the experimental protocols for assessing binding characteristics, and presents visual diagrams of the relevant signaling pathways and experimental workflows. Due to a scarcity of direct research on (R)-Ketodoxapram, this guide extrapolates from data on doxapram's enantiomers and its active metabolite, ketodoxapram, to provide a foundational understanding for future research and drug development.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.[1] It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The primary mechanism of action for doxapram involves the inhibition of potassium channels, specifically the TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[1][2] This inhibition, particularly in the chemoreceptor cells of the carotid body, leads to membrane depolarization, an influx of calcium, and subsequent stimulation of respiratory centers in the brainstem.[3][4][5]

Doxapram is metabolized in the body to an active metabolite, ketodoxapram.[6][7][8] While the pharmacological activity of ketodoxapram has been noted, specific investigations into the binding affinity and kinetics of its individual enantiomers, such as (R)-Ketodoxapram, are not extensively reported in the current scientific literature. However, studies on the enantiomers of the parent compound, doxapram, have revealed a degree of stereoselectivity in their interaction with TASK channels. The positive enantiomer of doxapram, GAL-054, has been shown to be a more potent antagonist of TASK channels compared to the negative enantiomer, GAL-053.[9]

This guide aims to consolidate the available data on doxapram and its derivatives to provide a detailed technical resource for researchers.

Binding Affinity and Kinetics Data

Quantitative data on the binding affinity of doxapram and its enantiomers for TASK channels is primarily presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the channel's activity. Direct kinetic parameters such as Kon and Koff rates for (R)-Ketodoxapram are not currently available.

Table 1: Inhibitory Concentration (IC50) of Doxapram and its Analogs on TASK Channels

CompoundChannelSpeciesIC50Reference
DoxapramTASK-1Human410 nM[1]
DoxapramTASK-3Human37 µM[1]
DoxapramTASK-1/TASK-3 HeterodimerHuman9 µM[1]
DoxapramTASK-3Rat22 µM[10]
GAL-054 ((+)-enantiomer)TASK ChannelsNot SpecifiedMore potent than doxapram[9]
GAL-053 ((-)-enantiomer)TASK ChannelsNot SpecifiedLittle inhibitory effect[9]

Signaling Pathway

The primary signaling pathway initiated by doxapram and, by extension, its active metabolite ketodoxapram, involves the modulation of TASK channels in the carotid body. The inhibition of these potassium channels leads to a cascade of events culminating in the stimulation of respiration.

Signaling Pathway of Doxapram/Ketodoxapram in Carotid Body Chemoreceptor Cells Doxapram Doxapram / Ketodoxapram TASK TASK-1 / TASK-3 Channels Doxapram->TASK Inhibition Depolarization Membrane Depolarization TASK->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channels Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_Influx->Neurotransmitter Triggers Afferent_Nerve Afferent Nerve Firing (Glossopharyngeal Nerve) Neurotransmitter->Afferent_Nerve Stimulates Brainstem Brainstem Respiratory Centers Afferent_Nerve->Brainstem Signals to Respiration Increased Respiration Brainstem->Respiration Stimulates Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells/tissue expressing TASK channels) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ³H-ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation ((R)-Ketodoxapram) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC₅₀, Kᵢ) Scintillation->Data_Analysis Whole-Cell Patch-Clamp Electrophysiology Workflow Cell_Prep Cell Preparation (e.g., cultured cells expressing TASK channels) Seal_Formation Approach Cell & Form Gigaseal Cell_Prep->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling (with internal solution) Pipette_Prep->Seal_Formation Whole_Cell Rupture Membrane Patch (Establish whole-cell configuration) Seal_Formation->Whole_Cell Recording Record Baseline Channel Activity (Voltage-clamp or current-clamp) Whole_Cell->Recording Compound_App Apply Test Compound ((R)-Ketodoxapram) Recording->Compound_App Effect_Recording Record Channel Activity in Presence of Compound Compound_App->Effect_Recording Data_Analysis Data Analysis (Determine % inhibition, IC₅₀, kinetics) Effect_Recording->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-Ketodoxapram in a Porcine Model of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. Specific protocols and quantitative data for the direct administration of (R)-Ketodoxapram in a porcine model of atrial fibrillation are limited in publicly available scientific literature. The experimental protocols provided are based on studies conducted with its parent compound, doxapram, and established methodologies for inducing and evaluating atrial fibrillation in porcine models. Researchers should critically evaluate and optimize these protocols for their specific experimental needs.

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia and is associated with increased risks of stroke and heart failure. The development of novel anti-arrhythmic drugs with improved efficacy and safety profiles is a significant area of cardiovascular research. (R)-Ketodoxapram, an active metabolite of the respiratory stimulant doxapram, has emerged as a promising candidate for the treatment of AF.[1] Its proposed mechanism of action involves the selective inhibition of the two-pore-domain potassium channel TASK-1.[2][3][4] The TASK-1 channel is predominantly expressed in the atria and is upregulated in patients with AF, contributing to the shortening of the atrial action potential and the perpetuation of the arrhythmia.[2][3][4] By inhibiting TASK-1, (R)-Ketodoxapram is hypothesized to prolong the atrial action potential duration and effective refractory period, thereby terminating and preventing AF.

The porcine model is a well-established and clinically relevant large animal model for studying AF due to the anatomical and electrophysiological similarities of the porcine and human heart.[5] This document provides detailed application notes and representative protocols for the investigation of (R)-Ketodoxapram in a porcine model of electrically induced atrial fibrillation.

Quantitative Data Summary

While specific data on the electrophysiological effects of directly administered (R)-Ketodoxapram in porcine models is not yet widely published, pharmacokinetic data for its parent compound, doxapram, and its metabolite, 2-ketodoxapram, are available and summarized below. These data are derived from studies involving the intravenous administration of doxapram.

Table 1: Pharmacokinetic Parameters of Doxapram and 2-Ketodoxapram in a Porcine Model Following a Single Intravenous Bolus Injection of 1 mg/kg Doxapram [6]

ParameterDoxapram2-Ketodoxapram
Terminal Elimination Half-Life (t½) 1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (Cmax) 1780 ± 275 ng/mL32.3 ± 5.5 ng/mL
Protein Binding 95.5 ± 0.9%98.4 ± 0.3%
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02

Signaling Pathway

The primary mechanism of action for (R)-Ketodoxapram in the context of atrial fibrillation is the inhibition of the TASK-1 potassium channel. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Atrial Cardiomyocyte in Atrial Fibrillation cluster_1 Therapeutic Intervention AF Atrial Fibrillation TASK1_up Upregulation of TASK-1 Channels AF->TASK1_up K_efflux Increased K+ Efflux TASK1_up->K_efflux TASK1_inhibition Inhibition of TASK-1 Channels APD_short Shortened Atrial Action Potential Duration K_efflux->APD_short AERP_short Shortened Atrial Effective Refractory Period APD_short->AERP_short Reentry Promotion of Re-entrant Circuits AERP_short->Reentry AF_perpetuation Perpetuation of AF Reentry->AF_perpetuation Ketodoxapram (R)-Ketodoxapram Ketodoxapram->TASK1_inhibition K_efflux_red Reduced K+ Efflux TASK1_inhibition->K_efflux_red APD_prolong Prolongation of Atrial Action Potential Duration K_efflux_red->APD_prolong AERP_prolong Prolongation of Atrial Effective Refractory Period APD_prolong->AERP_prolong Reentry_suppression Suppression of Re-entrant Circuits AERP_prolong->Reentry_suppression SR_restoration Restoration of Sinus Rhythm Reentry_suppression->SR_restoration

Caption: Proposed signaling pathway of (R)-Ketodoxapram in atrial fibrillation.

Experimental Protocols

The following are detailed protocols for the induction of atrial fibrillation in a porcine model and a representative protocol for the administration and evaluation of (R)-Ketodoxapram.

Porcine Model of Atrial Fibrillation

4.1.1. Animal Preparation and Anesthesia

  • Animal Model: Domestic pigs of either sex (25-35 kg).

  • Anesthesia: Premedicate with an intramuscular injection of ketamine (20 mg/kg) and xylazine (2 mg/kg). Induce anesthesia with intravenous propofol (2-4 mg/kg) and maintain with a continuous infusion of propofol (5-10 mg/kg/h) and fentanyl (5-10 µg/kg/h).

  • Intubation and Ventilation: Intubate the animal and provide mechanical ventilation with a tidal volume of 10-15 mL/kg and a respiratory rate of 12-15 breaths/min to maintain normocapnia.

  • Catheterization: Under sterile conditions, insert catheters into the femoral artery for continuous blood pressure monitoring and blood gas analysis, and into the femoral vein for drug and fluid administration.

  • ECG and Temperature Monitoring: Place surface ECG leads to monitor cardiac rhythm and a rectal probe to monitor core body temperature.

4.1.2. Induction of Atrial Fibrillation

This protocol describes an acute model of inducible AF. Chronic models can also be established through long-term atrial tachypacing.

  • Surgical Approach: Perform a median sternotomy to expose the heart. Create a pericardial cradle to support the heart.

  • Pacing Catheter Placement: Suture a bipolar pacing electrode onto the right atrial appendage.

  • AF Induction Protocol: Employ a stepwise protocol to induce sustained AF (defined as lasting >1 minute):

    • Rapid Atrial Pacing: Pace the right atrium at a cycle length of 300 ms (200 bpm) for 30 seconds.

    • Burst Pacing: If AF is not induced, apply burst pacing at a cycle length of 90 ms for 30 seconds.[7][8]

    • Programmed Electrical Stimulation (S1S2 Protocol): Deliver a train of 8 stimuli (S1) at a cycle length of 300 ms, followed by a premature stimulus (S2) at a progressively decreasing coupling interval until AF is induced or the atrial effective refractory period (AERP) is reached.[7][8]

    • Neostigmine Administration: If AF is still not inducible, administer neostigmine (0.05 mg/kg IV) to increase vagal tone and repeat the pacing protocols.[7][8]

Representative Protocol for (R)-Ketodoxapram Administration and Evaluation

This protocol is based on studies with the parent compound, doxapram, and should be optimized for (R)-Ketodoxapram.

  • Baseline Electrophysiological Study:

    • After successful induction of sustained AF, allow the arrhythmia to persist for a predetermined duration (e.g., 15-30 minutes) to establish a baseline.

    • If the animal reverts to sinus rhythm spontaneously, re-induce AF using the established protocol.

    • Record baseline intracardiac electrograms, surface ECG, and hemodynamic parameters.

    • If in sinus rhythm at baseline, measure the atrial effective refractory period (AERP) and action potential duration (APD) at different pacing cycle lengths.

  • (R)-Ketodoxapram Administration:

    • Dosage (Hypothetical): Based on the pharmacokinetics of its parent compound, a starting dose of 0.5-1.0 mg/kg of (R)-Ketodoxapram is proposed. This should be determined through dose-ranging studies.

    • Administration: Administer the calculated dose as a slow intravenous bolus over 2-5 minutes to minimize acute hemodynamic effects.

    • Continuous Infusion (Optional): Alternatively, a loading dose followed by a continuous infusion can be considered to maintain steady-state plasma concentrations.

  • Post-Administration Monitoring and Evaluation:

    • Continuous Monitoring: Continuously record ECG, intracardiac electrograms, and hemodynamics throughout and after drug administration.

    • Time to Conversion: Record the time from the start of administration to the conversion of AF to sinus rhythm.

    • AF Burden Reduction: In a chronic model, AF burden (percentage of time in AF) can be monitored over several days of treatment. In an acute model, the ability to re-induce AF post-drug administration can be assessed.

    • Electrophysiological Remeasurement: After conversion to sinus rhythm, repeat the electrophysiological study to measure changes in AERP and APD.

    • Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) after administration to determine the pharmacokinetic profile of (R)-Ketodoxapram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the key steps in a preclinical study of (R)-Ketodoxapram.

G cluster_prep Animal Preparation cluster_af_induction AF Induction and Baseline cluster_intervention Intervention and Monitoring cluster_analysis Data Analysis Anesthesia Anesthesia and Intubation Catheterization Vascular Access and Monitoring Lines Anesthesia->Catheterization Surgical Median Sternotomy and Heart Exposure Catheterization->Surgical Pacing_cath Place Atrial Pacing Catheter Surgical->Pacing_cath Induce_AF Induce Sustained AF (Pacing Protocol) Pacing_cath->Induce_AF Baseline_EP Baseline Electrophysiological Study Induce_AF->Baseline_EP Drug_admin Administer (R)-Ketodoxapram (IV Bolus/Infusion) Baseline_EP->Drug_admin Monitor_conversion Monitor for Conversion to Sinus Rhythm Drug_admin->Monitor_conversion PK_sampling Pharmacokinetic Blood Sampling Drug_admin->PK_sampling Post_EP Post-Drug Electrophysiological Study Monitor_conversion->Post_EP Data_analysis Analyze Electrophysiological, Hemodynamic, and Pharmacokinetic Data Post_EP->Data_analysis PK_sampling->Data_analysis

Caption: Experimental workflow for evaluating (R)-Ketodoxapram in a porcine AF model.

G start Start of Experiment pacing_protocol Apply AF Induction Pacing Protocol start->pacing_protocol af_induced Is Sustained AF Induced? measure_baseline_ep Measure Baseline Electrophysiological Parameters af_induced->measure_baseline_ep Yes af_induced->pacing_protocol No administer_drug Administer (R)-Ketodoxapram conversion Conversion to Sinus Rhythm? administer_drug->conversion measure_post_ep Measure Post-Drug Electrophysiological Parameters conversion->measure_post_ep Yes end End of Experiment conversion->end No (Non-responder) reinduce_af Attempt to Re-induce AF measure_post_ep->reinduce_af reinduce_af->end measure_baseline_ep->administer_drug pacing_protocol->af_induced

Caption: Logical relationship diagram for the acute evaluation of (R)-Ketodoxapram.

References

Application Notes and Protocols for Studying (R)-Ketodoxapram Effects Using the Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram is an active metabolite of the respiratory stimulant Doxapram.[1] Doxapram is utilized in clinical settings to address respiratory depression by stimulating the central nervous system.[1] The primary mechanism of action for Doxapram and its metabolites is believed to be the inhibition of specific potassium channels, leading to neuronal depolarization and an increased respiratory drive.[1][2] This document provides detailed application notes and protocols for investigating the effects of (R)-Ketodoxapram on ion channels, particularly the two-pore domain potassium (K2P) channels, using the patch-clamp technique.

The patch-clamp technique is a powerful electrophysiological method that allows for the real-time study of ion channel activity in living cells.[3] By forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, it is possible to record the ionic currents flowing through single or multiple ion channels.[3] This technique is invaluable for characterizing the pharmacological effects of compounds like (R)-Ketodoxapram on their molecular targets.

These notes will focus on the application of the whole-cell patch-clamp configuration to assess the inhibitory effects of (R)-Ketodoxapram on TASK-1 (KCNK3) and TASK-3 (KCNK9) potassium channels, which are known targets of Doxapram.[4][5] While specific data on the (R)-enantiomer of Ketodoxapram is limited, the protocols outlined here are based on established methods for studying Doxapram and similar potassium channel modulators. It is hypothesized that (R)-Ketodoxapram will exhibit inhibitory activity on these channels, and the following protocols are designed to test this hypothesis and characterize the compound's potency and mechanism of action.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Proposed Signaling Pathway of (R)-Ketodoxapram R_Ketodoxapram (R)-Ketodoxapram TASK_Channel TASK-1 / TASK-3 Potassium Channel R_Ketodoxapram->TASK_Channel Inhibition K_Efflux K+ Efflux Inhibition TASK_Channel->K_Efflux Depolarization Cell Membrane Depolarization K_Efflux->Depolarization Neuronal_Excitation Increased Neuronal Excitability Depolarization->Neuronal_Excitation Respiratory_Stimulation Respiratory Stimulation Neuronal_Excitation->Respiratory_Stimulation

Caption: Proposed signaling pathway of (R)-Ketodoxapram.

G cluster_1 Patch-Clamp Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing TASK channels) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Recording Baseline Current Recording Whole_Cell->Recording Drug_Application Application of (R)-Ketodoxapram Recording->Drug_Application Data_Acquisition Data Acquisition & Analysis Drug_Application->Data_Acquisition

Caption: Experimental workflow for patch-clamp analysis.

Quantitative Data Summary

The following tables summarize hypothetical and literature-derived data for Doxapram, which can serve as a benchmark for evaluating the effects of (R)-Ketodoxapram.

Table 1: Inhibitory Effects of Doxapram on Human TASK Channels

Channel SubtypeDoxapram Concentration (µM)Inhibition (%)Reference
TASK-11055 ± 4[6]
TASK-31057 ± 2[6]
TASK-1/TASK-3 Heterodimer1049 ± 4[6]

Table 2: IC50 Values of Doxapram for Different Species and Channel Subtypes

CompoundChannel SubtypeSpeciesIC50 (µM)Reference
DoxapramTASK-1Human~10[6]
DoxapramTASK-3Human~10[6]
DoxapramTASK-1MouseLower than TASK-3[6]
DoxapramTASK-3MouseHigher than TASK-1[6]
Doxapram (Positive Enantiomer)TASK ChannelsHumanMore Potent[4]
Doxapram (Negative Enantiomer)TASK ChannelsHumanLittle Inhibitory Effect[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of TASK Channel Currents

Objective: To measure the effect of (R)-Ketodoxapram on whole-cell currents in cells expressing TASK-1 or TASK-3 channels.

Materials:

  • Cell line stably or transiently expressing human TASK-1 or TASK-3 channels (e.g., HEK293 or tsA201 cells).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries.

  • Microelectrode puller.

  • Perfusion system.

  • (R)-Ketodoxapram stock solution (e.g., 10 mM in DMSO).

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).

Procedure:

  • Cell Preparation:

    • Plate cells expressing the target TASK channel onto glass coverslips 24-48 hours before the experiment.

    • Ensure a cell confluency of 50-70% on the day of recording.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.[7]

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries using a microelectrode puller to a resistance of 3-5 MΩ when filled with the internal solution.[7]

    • Fill the pipette with the filtered internal solution.

  • Establishing a Whole-Cell Configuration:

    • Using the micromanipulator, approach a single, healthy-looking cell with the micropipette.

    • Apply gentle positive pressure to the pipette to keep its tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[7]

    • After achieving a stable GΩ seal, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.[7]

  • Data Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.

    • Record baseline currents for at least 3-5 minutes to ensure stability.

  • Drug Application:

    • Prepare different concentrations of (R)-Ketodoxapram in the external solution from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Perfuse the recording chamber with the (R)-Ketodoxapram-containing solution.

    • Record the currents in the presence of the drug until a steady-state effect is observed.

    • Perform a washout by perfusing the chamber with the control external solution to check for reversibility of the drug effect.

  • Data Analysis:

    • Measure the amplitude of the outward current at a specific voltage step (e.g., +40 mV) before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration of (R)-Ketodoxapram.

    • Construct a concentration-response curve and determine the IC50 value by fitting the data with the Hill equation.

Protocol 2: Determining the Voltage-Dependence of (R)-Ketodoxapram Block

Objective: To assess whether the inhibitory effect of (R)-Ketodoxapram is dependent on the membrane potential.

Procedure:

  • Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit currents at a wide range of membrane potentials.

  • Record the current-voltage (I-V) relationship under control conditions.

  • Apply a fixed concentration of (R)-Ketodoxapram (e.g., the IC50 concentration determined in Protocol 1) and record the I-V relationship in the presence of the drug.

  • Data Analysis:

    • Subtract the current recorded in the presence of the drug from the control current to obtain the (R)-Ketodoxapram-sensitive current.

    • Plot the percentage of block as a function of membrane potential.

    • If the block is significantly different at different voltages, it indicates voltage-dependent inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of (R)-Ketodoxapram on TASK potassium channels using the patch-clamp technique. By systematically applying these methodologies, it will be possible to characterize the compound's potency, selectivity, and mechanism of action, thereby providing crucial insights for drug development and a deeper understanding of its physiological role. It is important to reiterate that in the absence of specific data for (R)-Ketodoxapram, the experimental design is based on the known pharmacology of its parent compound, Doxapram. Future studies should aim to directly compare the effects of the (R)- and (S)-enantiomers of Ketodoxapram to fully elucidate their stereospecific interactions with ion channels.

References

Application Notes and Protocols for (R)-Ketodoxapram Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of (R)-Ketodoxapram stock solutions for use in cell culture applications. Due to the limited availability of specific data for (R)-Ketodoxapram, this guide incorporates best practices for handling analogous compounds and provides recommendations for preliminary validation experiments to ensure experimental success.

Introduction

(R)-Ketodoxapram, also known as 2-ketodoxapram, is an active metabolite of the respiratory stimulant Doxapram. Doxapram is known to function through the inhibition of TASK-1 potassium channels, a mechanism that may be shared by its metabolites. The preparation of accurate and stable stock solutions is a critical first step for reliable and reproducible in vitro studies. These application notes provide a comprehensive guide to preparing and handling (R)-Ketodoxapram for cell culture experiments.

Materials and Reagents

  • (R)-Ketodoxapram powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

Quantitative Data Summary

Due to the absence of specific experimental data for (R)-Ketodoxapram, the following tables provide data for the parent compound, Doxapram, and relevant information for handling solvents in cell culture. Researchers should use this information as a guideline and perform their own validation experiments for (R)-Ketodoxapram.

Table 1: Physicochemical Properties of Doxapram and (R)-Ketodoxapram

PropertyDoxapram(R)-Ketodoxapram (2-ketodoxapram)
Molecular Formula C₂₄H₃₀N₂O₂C₂₄H₂₈N₂O₃
Molecular Weight 378.51 g/mol 392.49 g/mol
CAS Number 309-29-542595-88-0

Table 2: Solubility Data for Doxapram

SolventSolubilityNotes
DMSO 76 mg/mL (approximately 200.78 mM)Use fresh, anhydrous DMSO as it is hygroscopic.
Ethanol 76 mg/mL
Water InsolubleThe hydrochloride salt of Doxapram is sparingly soluble in water.

Table 3: Recommended Solvent Concentrations for Cell Culture

SolventMaximum Recommended ConcentrationNotes
DMSO ≤ 0.5% (v/v)Concentrations above 1% can be cytotoxic to many cell lines. Always include a vehicle control with the same final DMSO concentration as the experimental wells.
Ethanol ≤ 0.5% (v/v)Can also exhibit cytotoxic effects at higher concentrations. A vehicle control is essential.

Experimental Protocols

Protocol for Determining the Solubility of (R)-Ketodoxapram

Objective: To determine the solubility of (R)-Ketodoxapram in common cell culture solvents.

Materials:

  • (R)-Ketodoxapram powder

  • DMSO, cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Micro-pipettes

Procedure:

  • Weigh out a small, precise amount of (R)-Ketodoxapram (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO or ethanol).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the powder has completely dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until a precipitate begins to form. The concentration just before precipitation is the approximate solubility limit.

  • If the powder does not dissolve in the initial volume, gradually increase the volume of the solvent in a stepwise manner, vortexing thoroughly after each addition, until the compound is fully dissolved.

  • Record the final concentration to determine the solubility.

Protocol for Preparing a High-Concentration Stock Solution of (R)-Ketodoxapram

Objective: To prepare a concentrated stock solution of (R)-Ketodoxapram for subsequent dilution in cell culture medium.

Materials:

  • (R)-Ketodoxapram powder

  • Chosen solvent from the solubility test (e.g., DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Based on the determined solubility, calculate the required amount of (R)-Ketodoxapram to prepare a stock solution of a desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Carefully weigh the calculated amount of (R)-Ketodoxapram powder directly into the tube.

  • Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.

  • Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, but be cautious of potential degradation.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

Protocol for Storage and Stability of Stock Solutions

Objective: To ensure the long-term stability and integrity of the (R)-Ketodoxapram stock solution.

Procedure:

  • Aliquoting: Aliquot the high-concentration stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.

  • Storage Temperature: Based on stability data for the parent compound and its metabolite in plasma, it is recommended to store the stock solution aliquots at -20°C or -80°C for long-term storage. A study on 2-ketodoxapram in porcine plasma showed stability for at least 16 days at -20°C.

  • Short-Term Storage: For short-term use (within a day), the stock solution can be kept at 4°C, protected from light. The same study indicated stability for at least 4 hours at room temperature.

  • Stability in Cell Culture Medium: Before initiating large-scale experiments, it is highly recommended to perform a stability test of (R)-Ketodoxapram in your specific cell culture medium.

    • Prepare a working solution of (R)-Ketodoxapram in the cell culture medium at the intended final concentration.

    • Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of (R)-Ketodoxapram using a suitable analytical method like HPLC or LC-MS/MS.

Protocol for Preparing Working Solutions for Cell Culture Experiments

Objective: To dilute the high-concentration stock solution to the final desired concentration for treating cells.

Procedure:

  • Thaw a single aliquot of the (R)-Ketodoxapram stock solution at room temperature.

  • Gently vortex the thawed stock solution to ensure homogeneity.

  • Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium does not exceed the recommended cytotoxic limits (typically ≤ 0.5%).

  • Always prepare a vehicle control by adding the same final concentration of the solvent to the cell culture medium without the compound.

  • Add the prepared working solutions (and vehicle control) to your cell cultures.

Estimating a Starting Concentration for In Vitro Studies

In the absence of established in vitro data for (R)-Ketodoxapram, a starting concentration range can be estimated from available in vivo pharmacokinetic data.

A study in pigs using a 1 mg/kg intravenous dose of Doxapram resulted in a maximum plasma concentration (Cmax) of 32.3 ± 5.5 ng/mL for 2-Ketodoxapram.

  • Calculation:

    • Cmax ≈ 32.3 ng/mL

    • Molecular Weight of (R)-Ketodoxapram = 392.49 g/mol

    • Convert ng/mL to µM: (32.3 ng/mL) / (392.49 g/mol ) = (32.3 x 10⁻⁹ g/mL) / (392.49 g/mol ) = 8.23 x 10⁻⁸ mol/L = 0.0823 µM ≈ 82.3 nM

Based on this, a reasonable starting range for in vitro experiments would be from 10 nM to 1 µM . It is recommended to perform a dose-response curve covering a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) in your initial experiments to determine the optimal working concentration for your specific cell line and assay.

Visualizations

experimental_workflow Workflow for Preparing (R)-Ketodoxapram Stock Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation cluster_application Application weigh Weigh (R)-Ketodoxapram dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat treat_control Treat Vehicle Control Cells dilute->treat_control signaling_pathway Hypothesized Signaling Pathway of (R)-Ketodoxapram cluster_compound Compound Action cluster_channel Ion Channel cluster_cellular Cellular Response compound (R)-Ketodoxapram task1 TASK-1 Potassium Channel compound->task1 Inhibits inhibition Inhibition of K+ Efflux task1->inhibition depolarization Membrane Depolarization inhibition->depolarization downstream Downstream Signaling Events (e.g., Ca2+ influx, neurotransmitter release) depolarization->downstream

Application Notes and Protocols for a Preclinical Evaluation of (R)-Ketodoxapram in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a well-established respiratory stimulant used to counteract respiratory depression. It is a racemic mixture of (R)- and (S)-enantiomers. The primary active metabolite of doxapram is keto-doxapram. While the (+)-enantiomer of doxapram has been shown to be a more potent respiratory stimulant, specific investigations into the efficacy and properties of the individual enantiomers of its metabolite, keto-doxapram, are not extensively documented in publicly available literature. This document, therefore, provides a framework for the preclinical evaluation of (R)-Ketodoxapram, drawing upon established methodologies for the assessment of doxapram and its racemic metabolite, keto-doxapram. The protocols outlined below are designed to assess the efficacy of (R)-Ketodoxapram as a respiratory stimulant in animal models, particularly in the context of drug-induced respiratory depression.

Limitation: The quantitative data and protocols provided are based on studies conducted with racemic keto-doxapram, as specific data for (R)-Ketodoxapram is not available. It is crucial to acknowledge that the biological activity of the (R)-enantiomer may differ from that of the racemic mixture.

Data Presentation

Table 1: Comparative Efficacy of Keto-doxapram and Doxapram on Minute Ventilation in Newborn Lambs
Time Point% Increase in Minute Ventilation (Mean ± SEM)
Keto-doxapram (2.5 mg/kg IV)
1 minute46 ± 6.1%
5 minutes27.8 ± 8.1%
Doxapram (2.5 mg/kg IV)
1 minute57 ± 9%
5 minutes48 ± 7%

Source: Based on data from a study in newborn lambs.[1]

Table 2: Pharmacokinetic Parameters of Keto-doxapram and Doxapram in Newborn Lambs
CompoundElimination Half-Life (t½)
Keto-doxapramFaster elimination rate
DoxapramSlower elimination rate

Source: Based on data from a study in newborn lambs.[1]

Experimental Protocols

Animal Model of Opioid-Induced Respiratory Depression in Rats

This protocol describes the induction of respiratory depression in rats using an opioid agonist, providing a model to test the efficacy of (R)-Ketodoxapram.

Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Opioid agonist (e.g., fentanyl, morphine)

  • (R)-Ketodoxapram

  • Vehicle control (e.g., sterile saline)

  • Whole-body plethysmography system for respiratory monitoring

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

Procedure:

  • Acclimatization: Acclimate rats to the whole-body plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place the rats in the plethysmography chambers and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable period (e.g., 30 minutes).

  • Induction of Respiratory Depression: Administer the opioid agonist at a dose known to induce significant and stable respiratory depression. For example, fentanyl can be administered intravenously.

  • Monitoring: Continuously monitor respiratory parameters. Respiratory depression is characterized by a significant decrease in minute volume.

  • Treatment Administration: Once stable respiratory depression is achieved, administer (R)-Ketodoxapram or vehicle control via the desired route (e.g., IV or IP). A range of doses should be tested to determine a dose-response relationship.

  • Efficacy Assessment: Continue to monitor respiratory parameters for a defined period (e.g., 60-120 minutes) post-treatment. The primary efficacy endpoint is the reversal of the opioid-induced decrease in minute volume.

  • Data Analysis: Compare the changes in respiratory parameters between the (R)-Ketodoxapram-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.

Comparative Efficacy Study in Newborn Lambs (Adapted from the Keto-doxapram study)

This protocol is adapted from a study comparing doxapram and racemic keto-doxapram and can be used to assess the direct respiratory stimulant effects of (R)-Ketodoxapram in a non-depressed model.

Materials:

  • Newborn lambs (2-6 days old)

  • (R)-Ketodoxapram

  • Doxapram (as a positive control)

  • Vehicle control

  • Instrumentation for monitoring ventilatory parameters (e.g., pneumotachograph)

  • Intravenous infusion supplies

Procedure:

  • Animal Preparation: Awake, unsedated lambs are used. Catheters are placed for drug administration and blood sampling.

  • Baseline Measurement: Record baseline ventilatory parameters, including minute ventilation, for a stable period.

  • Drug Administration: Administer a single intravenous infusion of (R)-Ketodoxapram, doxapram, or vehicle over a short period (e.g., 1 minute). The dosage should be based on previous studies or dose-ranging experiments. The original study used 2.5 mg/kg.[1]

  • Post-infusion Monitoring: Continuously record ventilatory parameters for at least 1 hour after the infusion.

  • Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points to determine the pharmacokinetic profile of (R)-Ketodoxapram.

  • Data Analysis: Compare the changes in ventilatory parameters from baseline for each treatment group. Analyze pharmacokinetic data to determine key parameters such as half-life and clearance.

Visualizations

Signaling_Pathway cluster_0 Peripheral Chemoreceptors (Carotid Body) cluster_1 Respiratory Control Center (Brainstem) Hypoxia Hypoxia / Hypercapnia K_channel TASK-1/3 K+ Channels Hypoxia->K_channel Inhibits Depolarization Cellular Depolarization K_channel->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Triggers Neurotransmitter Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_influx->Neurotransmitter Induces Afferent_Signal Afferent Signal (via Glossopharyngeal Nerve) Neurotransmitter->Afferent_Signal Respiratory_Neurons Respiratory Neurons Afferent_Signal->Respiratory_Neurons Stimulates Ventilation Increased Ventilation Respiratory_Neurons->Ventilation Results in R_Ketodoxapram (R)-Ketodoxapram R_Ketodoxapram->K_channel Inhibits

Caption: Proposed signaling pathway for (R)-Ketodoxapram-induced respiratory stimulation.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatization Acclimatization to Plethysmography Chambers Baseline Baseline Respiratory Parameter Measurement Acclimatization->Baseline Induction Induction of Respiratory Depression (Opioid Admin) Baseline->Induction Treatment Treatment Administration ((R)-Ketodoxapram or Vehicle) Induction->Treatment Monitoring Post-Treatment Respiratory Monitoring Treatment->Monitoring Data_Collection Data Collection and Processing Monitoring->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for testing (R)-Ketodoxapram in a rat model of OIRD.

Logical_Relationship cluster_compound Test Compound cluster_model Animal Model cluster_assessment Efficacy Assessment cluster_outcome Primary Outcome R_Keto (R)-Ketodoxapram OIRD_Model Opioid-Induced Respiratory Depression R_Keto->OIRD_Model is tested in Reversal Reversal of Respiratory Depression R_Keto->Reversal is evaluated for Resp_Params Respiratory Parameters (Rate, Tidal Volume, Minute Volume) OIRD_Model->Resp_Params is characterized by changes in Resp_Params->Reversal is a measure of Efficacy Demonstration of Efficacy Reversal->Efficacy indicates

Caption: Logical relationship between study components for (R)-Ketodoxapram efficacy testing.

References

Application Notes and Protocols for (R)-Ketodoxapram in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on available preclinical data for ketodoxapram (also referred to as 2-ketodoxapram). There is currently a lack of published preclinical trial data specifically for the (R)-enantiomer of ketodoxapram. The information provided pertains to studies conducted on racemic or unspecified stereoisomer forms of ketodoxapram. Researchers should consider this limitation when designing and interpreting their own studies.

Introduction

Ketodoxapram is the primary active metabolite of doxapram, a respiratory stimulant. Preclinical studies have indicated that ketodoxapram itself possesses pharmacological activity, including ventilatory stimulation and effects on cardiovascular parameters. Its primary mechanism of action is the inhibition of the two-pore-domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel 1). This document provides a summary of the available preclinical data on the dosage and administration of ketodoxapram, along with detailed experimental protocols to guide researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving ketodoxapram.

Table 1: Pharmacokinetic Parameters of 2-Ketodoxapram in a Porcine Model Following Intravenous Administration of Doxapram (1 mg/kg) [1][2][3]

ParameterValue (Mean ± SD)Animal ModelNotes
Elimination Half-life (t½)2.42 ± 0.04 hGerman Landrace PigsData obtained after a single fast intravenous bolus injection of doxapram.
Maximal Plasma Concentration (Cmax)32.3 ± 5.5 ng/mLGerman Landrace Pigs
Protein Binding98.4 ± 0.3%German Landrace Pigs
Brain-to-Plasma Ratio0.12 ± 0.02German Landrace PigsIndicates low permeability across the blood-brain barrier compared to doxapram.

Table 2: Pharmacodynamic Effects of Ketodoxapram in a Newborn Lamb Model Following a 1-minute Intravenous Infusion (2.5 mg/kg) [4][5]

ParameterObservationTime PointAnimal Model
Minute Ventilation46 ± 6.1% increase from baseline1 minute post-infusionNewborn Lambs
Minute Ventilation27.8 ± 8.1% increase from baseline5 minutes post-infusionNewborn Lambs
Systolic Blood PressureNo significant changeMonitored for 1 hour post-infusionNewborn Lambs

Experimental Protocols

Intravenous Administration in a Porcine Model

This protocol is adapted from studies investigating the pharmacokinetics of ketodoxapram following the administration of its parent drug, doxapram.[1][2][3]

Objective: To study the pharmacokinetic profile of 2-ketodoxapram in a porcine model.

Materials:

  • Doxapram hydrochloride injectable solution

  • German Landrace pigs (or similar swine model)

  • Catheters for intravenous administration and blood sampling

  • Saline solution (0.9% NaCl) for flushing

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions. For conscious animal studies, surgically implant catheters in a suitable vein (e.g., jugular vein) for drug administration and in an artery (e.g., carotid artery) or another vein for blood sampling. Allow for a sufficient recovery period post-surgery.

  • Dosing Solution Preparation: Use a commercially available sterile solution of doxapram hydrochloride. The concentration should be suitable for administering a 1 mg/kg dose in a small volume.

  • Administration:

    • Weigh the animal to determine the exact dose.

    • Administer a single intravenous (IV) bolus of doxapram at a dose of 1 mg/kg.

    • The injection should be given over a short period (e.g., within 1 minute).

    • Flush the catheter with sterile saline solution to ensure the full dose is delivered.

  • Blood Sampling:

    • Collect blood samples at predetermined time points to characterize the pharmacokinetic profile. Suggested time points include: pre-dose (0), and at 2, 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-administration.

    • Collect approximately 2-3 mL of whole blood at each time point into appropriate anticoagulant tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Intravenous Infusion in a Newborn Lamb Model

This protocol is based on a study evaluating the pharmacodynamic effects of ketodoxapram.[4][5]

Objective: To assess the ventilatory and cardiovascular effects of ketodoxapram in a newborn lamb model.

Materials:

  • Ketodoxapram (analytical grade)

  • Sterile vehicle for injection (e.g., 0.9% NaCl or 5% dextrose solution)

  • Newborn lambs (2-6 days old)

  • Intravenous catheters

  • Infusion pump

  • Physiological monitoring equipment (for respiratory rate, tidal volume, blood pressure, heart rate)

Procedure:

  • Animal Preparation: Use awake, unsedated lambs to avoid the confounding effects of anesthesia. Place catheters in a suitable vein for infusion and an artery for blood pressure monitoring and blood gas analysis.

  • Dosing Solution Preparation:

    • Prepare a sterile solution of ketodoxapram at a concentration suitable for delivering 2.5 mg/kg over 1 minute.

    • The solvent should be a physiologically compatible vehicle. The final solution should be filtered through a sterile 0.22 µm filter.

  • Administration:

    • Weigh the lamb to calculate the total dose and infusion volume.

    • Administer the ketodoxapram solution as an intravenous infusion over a period of 1 minute using an infusion pump for accurate delivery.

  • Pharmacodynamic Monitoring:

    • Continuously record ventilatory parameters (minute ventilation, respiratory rate, tidal volume) before (baseline) and for at least 1 hour after the infusion.

    • Continuously monitor cardiovascular parameters (systolic and diastolic blood pressure, heart rate).

    • Collect arterial blood samples at baseline and at specified intervals post-infusion for blood gas analysis.

Quantification of 2-Ketodoxapram in Plasma by UPLC-MS/MS

This protocol provides a general workflow for the analysis of 2-ketodoxapram in plasma samples, based on methods described in the literature.[1][2]

Objective: To accurately quantify the concentration of 2-ketodoxapram in plasma samples.

Materials:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Acetonitrile (ACN), methanol (MeOH), and formic acid (LC-MS grade)

  • Ultrapure water

  • 2-Ketodoxapram analytical standard

  • Internal standard (IS), e.g., a deuterated analog of 2-ketodoxapram

  • Plasma samples from the preclinical study

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of cold protein precipitation solvent containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 column (e.g., Waters BEH C18)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate 2-ketodoxapram from endogenous plasma components and its parent drug, doxapram.

      • Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

      • Column Temperature: Maintain at a constant temperature (e.g., 40°C).

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-ketodoxapram and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the 2-ketodoxapram standard.

    • Calculate the concentration of 2-ketodoxapram in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

Signaling Pathway of Ketodoxapram

Ketodoxapram_Mechanism cluster_membrane Cell Membrane TASK1 TASK-1 K+ Channel K_out K+ Efflux TASK1->K_out Open State Depolarization Membrane Depolarization K_out->Depolarization Reduced Ketodoxapram (R)-Ketodoxapram Ketodoxapram->TASK1 Inhibition VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activation Ca_in Ca2+ Influx VGCC->Ca_in Ca_increase Increased Intracellular [Ca2+] Ca_in->Ca_increase Resp_Stim Respiratory Stimulation Ca_increase->Resp_Stim Leads to

Caption: Proposed signaling pathway for Ketodoxapram's respiratory stimulant effect.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase AnimalPrep Animal Preparation (Catheter Implantation) Dosing Doxapram Administration (1 mg/kg IV Bolus) AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep SampleProc Sample Processing (Protein Precipitation) PlasmaPrep->SampleProc Analysis UPLC-MS/MS Analysis SampleProc->Analysis DataAnalysis Pharmacokinetic Data Analysis Analysis->DataAnalysis

Caption: Experimental workflow for a preclinical pharmacokinetic study of Ketodoxapram.

References

Application Notes and Protocols for Cell-Based Screening of (R)-Ketodoxapram Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram is the active metabolite of Doxapram, a respiratory stimulant. Doxapram's mechanism of action is linked to the inhibition of specific potassium channels, leading to neuronal depolarization and an increase in respiratory drive.[1][2][3][4][5] This document provides detailed application notes and protocols for cell-based assays designed to screen for and characterize the activity of (R)-Ketodoxapram on potassium channels. The primary focus is on two robust high-throughput screening (HTS) methodologies: the Thallium Flux Assay and the Membrane Potential Assay. These assays are selected for their sensitivity, reliability, and adaptability to screening large compound libraries.

The protocols provided herein are foundational and can be optimized for specific cell lines and laboratory instrumentation.

Target: Potassium Channels

Doxapram has been shown to be a potent inhibitor of the TASK-1 and TASK-3 (TWIK-related acid-sensitive K+ channels) potassium channels, which are members of the two-pore domain potassium channel (K2P) family.[6][7][8][9][10][11] These channels are crucial in setting the resting membrane potential in various cell types, including chemoreceptor cells of the carotid body that are involved in the control of breathing. Inhibition of these channels leads to membrane depolarization and subsequent cellular responses. Given that (R)-Ketodoxapram is a metabolite of Doxapram, it is hypothesized to have a similar inhibitory effect on these potassium channels. The following assays are designed to test this hypothesis and quantify the potency of (R)-Ketodoxapram.

Data Presentation: Quantitative Analysis of (R)-Ketodoxapram Activity

The following tables summarize hypothetical, yet representative, quantitative data for the activity of (R)-Ketodoxapram in the described cell-based assays. These values are based on reported activities of the parent compound, Doxapram, and serve as a benchmark for experimental outcomes.

Table 1: Inhibitory Activity of (R)-Ketodoxapram on TASK-1 and TASK-3 Channels using Thallium Flux Assay

CompoundTarget ChannelCell LineAssay FormatIC50 (µM)
(R)-KetodoxapramTASK-1HEK293Thallium Flux0.5
Doxapram (Control)TASK-1HEK293Thallium Flux0.41
(R)-KetodoxapramTASK-3HEK293Thallium Flux35
Doxapram (Control)TASK-3HEK293Thallium Flux37

Table 2: Effect of (R)-Ketodoxapram on Membrane Potential in Cells Expressing TASK Channels

CompoundTarget ChannelCell LineAssay FormatEC50 (µM) for Depolarization
(R)-KetodoxapramTASK-1CHO-K1Membrane Potential0.8
Doxapram (Control)TASK-1CHO-K1Membrane Potential0.7
(R)-KetodoxapramTASK-3CHO-K1Membrane Potential40
Doxapram (Control)TASK-3CHO-K1Membrane Potential42

Experimental Protocols

Thallium Flux Assay for Potassium Channel Inhibition

This assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through potassium channels into the cytoplasm.[12][13][14] A thallium-sensitive fluorescent dye is pre-loaded into the cells, and an increase in fluorescence indicates Tl+ influx. Inhibitors of the potassium channel will block this influx, resulting in a reduced fluorescence signal.

Materials:

  • HEK293 cells stably expressing the target potassium channel (e.g., TASK-1 or TASK-3)

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other physiological saline solution

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

  • Thallium sulfate (Tl₂SO₄)

  • Potassium sulfate (K₂SO₄) as a stimulus

  • (R)-Ketodoxapram and Doxapram (control)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend HEK293 cells expressing the target channel in culture medium.

    • Seed 20,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of (R)-Ketodoxapram and Doxapram in Assay Buffer.

    • Aspirate the dye loading buffer from the wells.

    • Add 20 µL of the compound dilutions to the respective wells.

    • Incubate for 20 minutes at room temperature.

  • Thallium Influx and Measurement:

    • Prepare the stimulus buffer containing a mixture of thallium sulfate and potassium sulfate. The final concentration of Tl+ is typically in the low millimolar range.

    • Place the microplate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).

    • Initiate fluorescence reading and, after establishing a baseline (typically 10-20 seconds), inject 10 µL of the stimulus buffer into each well.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the area under the curve for each well.

    • Normalize the data to the positive control (no inhibitor) and negative control (a known potent inhibitor or no Tl+).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Membrane Potential Assay for Potassium Channel Activity

This assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential.[15][16][17] Inhibition of potassium channels leads to membrane depolarization, which is detected as a change in the fluorescence of the dye.

Materials:

  • CHO-K1 cells stably expressing the target potassium channel (e.g., TASK-1 or TASK-3)

  • Culture medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic

  • Assay Buffer: HBSS

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR® Membrane Potential Assay Kit, DiBAC₄(3))

  • (R)-Ketodoxapram and Doxapram (control)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Plating:

    • Seed CHO-K1 cells expressing the target channel at a density of 25,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the membrane potential dye loading buffer as per the manufacturer's protocol.

    • Remove the culture medium and add 25 µL of the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of (R)-Ketodoxapram and Doxapram in Assay Buffer.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the dye.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add a defined volume (e.g., 12.5 µL) of the compound dilutions to the cell plate.

    • Immediately begin recording the change in fluorescence for 3-5 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence change or the area under the curve after compound addition.

    • Normalize the data to vehicle control wells.

    • Plot the normalized fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for depolarization.

Visualizations

Signaling Pathway of Potassium Channel Inhibition

G Mechanism of Action cluster_membrane Cell Membrane cluster_intra Intracellular K_channel Potassium Channel (e.g., TASK-1/3) K_efflux K+ Efflux K_channel->K_efflux R_Keto (R)-Ketodoxapram R_Keto->K_channel Inhibition Depolarization Membrane Depolarization K_efflux->Depolarization Reduced Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Leads to

Caption: Proposed mechanism of action for (R)-Ketodoxapram.

Experimental Workflow: Thallium Flux Assay

start Start plate_cells Plate Cells in 384-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load Cells with Thallium-Sensitive Dye incubate1->load_dye incubate2 Incubate 60 min load_dye->incubate2 add_compound Add (R)-Ketodoxapram and Controls incubate2->add_compound incubate3 Incubate 20 min add_compound->incubate3 read_plate Measure Fluorescence and Inject Thallium/Potassium incubate3->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Caption: Workflow for the thallium flux assay.

Experimental Workflow: Membrane Potential Assay

start Start plate_cells Plate Cells in 384-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load Cells with Membrane Potential Dye incubate1->load_dye incubate2 Incubate 30-60 min load_dye->incubate2 read_plate Measure Baseline and Inject Compound incubate2->read_plate analyze Analyze Data (EC50 determination) read_plate->analyze end End analyze->end

Caption: Workflow for the membrane potential assay.

References

Application Notes and Protocols: (R)-Ketodoxapram as a Pharmacological Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Ketodoxapram, an active metabolite of the respiratory stimulant doxapram, is emerging as a valuable pharmacological tool for the investigation of specific ion channels. While research is ongoing to fully elucidate the distinct properties of the (R)-enantiomer, the known pharmacology of its parent compound, doxapram, and the racemic mixture of ketodoxapram, strongly suggests its utility in modulating tandem pore domain potassium (K2P) channels, particularly the TASK (TWIK-related acid-sensitive K+) channel subfamily. These channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, making them important therapeutic targets.

This document provides detailed application notes and experimental protocols for the use of (R)-Ketodoxapram in ion channel research, aimed at researchers, scientists, and drug development professionals. The information is based on the established mechanisms of doxapram and its metabolites, providing a framework for investigating the specific effects of (R)-Ketodoxapram.

Pharmacological Profile and Mechanism of Action

Doxapram and its metabolite, ketodoxapram, are known to exert their physiological effects, including respiratory stimulation, through the inhibition of specific potassium channels.[1][2][3][4] The primary molecular targets are the TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[2][4][5][6] These channels contribute to the background "leak" potassium conductance in cells, which is crucial for maintaining a negative membrane potential.

Inhibition of TASK channels by compounds like (R)-Ketodoxapram leads to membrane depolarization. In specialized cells such as the peripheral chemoreceptors of the carotid body, this depolarization triggers an influx of calcium, leading to neurotransmitter release and subsequent stimulation of the respiratory centers in the brain.[2][3][7] Recent studies also suggest a role for TASK-1 channel modulation in the treatment of atrial fibrillation, a potential application for ketodoxapram.[8]

Quantitative Data

The following table summarizes the available quantitative data for doxapram's interaction with TASK channels. It is hypothesized that (R)-Ketodoxapram will exhibit similar, though potentially stereospecific, activity. Researchers should determine the specific values for (R)-Ketodoxapram empirically.

CompoundChannelSpeciesAssayIC50Reference
DoxapramTASK-3RatUssing Chamber22 µM[5]
DoxapramTASK-1HumanPatch ClampNot specified, but potent inhibitor[9]
DoxapramTASK-3HumanPatch ClampNot specified, but potent inhibitor[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for (R)-Ketodoxapram and a general experimental workflow for its characterization.

signaling_pathway cluster_cell Target Cell (e.g., Carotid Body Glomus Cell) R_Ketodoxapram (R)-Ketodoxapram TASK_Channel TASK-1 / TASK-3 (KCNK3 / KCNK9) R_Ketodoxapram->TASK_Channel Inhibition Membrane_Depolarization Membrane Depolarization TASK_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Figure 1. Proposed signaling pathway for (R)-Ketodoxapram-mediated inhibition of TASK channels.

experimental_workflow cluster_workflow Experimental Workflow for (R)-Ketodoxapram Characterization A Cell Line Selection & Transfection (e.g., HEK293 expressing human TASK-1 or TASK-3) B Electrophysiology Assay (Whole-Cell Patch Clamp) A->B C Dose-Response Curve Generation B->C E Selectivity Profiling (Test against other K2P channels, e.g., TREK-1) B->E D IC50 Determination C->D F In Vivo / Ex Vivo Model Validation (e.g., Plethysmography in rodents) D->F E->F

Figure 2. General experimental workflow for characterizing (R)-Ketodoxapram's effects on ion channels.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of (R)-Ketodoxapram on ion channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of (R)-Ketodoxapram on a specific ion channel (e.g., human TASK-3) expressed in a heterologous system and to calculate its IC50 value.

Materials:

  • HEK293 cells stably or transiently expressing the ion channel of interest (e.g., hTASK-3).

  • (R)-Ketodoxapram stock solution (e.g., 10 mM in DMSO).

  • External (extracellular) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH adjusted to 7.2 with KOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Microscope for cell visualization.

Methodology:

  • Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Current Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents. Record the baseline current for at least 3 minutes to ensure stability.

  • (R)-Ketodoxapram Application: Prepare a series of dilutions of (R)-Ketodoxapram in the external solution (e.g., 0.1, 1, 10, 30, 100 µM). Perfuse the cell with increasing concentrations of the compound, allowing the current to reach a steady-state at each concentration (typically 2-3 minutes).

  • Washout: After the highest concentration, perfuse the cell with the control external solution to observe for reversal of the inhibitory effect.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each concentration.

    • Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the (R)-Ketodoxapram concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Ussing Chamber Assay for Epithelial Transport

Objective: To assess the effect of (R)-Ketodoxapram on ion transport across an epithelial monolayer expressing TASK channels (e.g., Fischer rat thyroid monolayers).[5][6]

Materials:

  • Fischer rat thyroid (FRT) cells transfected with the ion channel of interest.

  • Permeable supports for cell culture (e.g., Transwell inserts).

  • Ussing chamber system.

  • Ringer's solution.

  • (R)-Ketodoxapram stock solution.

  • Voltage-clamp amplifier.

Methodology:

  • Cell Culture: Culture FRT cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Chamber Assembly: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both compartments with Ringer's solution, maintain at 37°C, and bubble with 95% O₂/5% CO₂. Clamp the transepithelial voltage to 0 mV and allow the short-circuit current (Isc) to stabilize.

  • Baseline Measurement: Record the stable baseline Isc.

  • (R)-Ketodoxapram Application: Add (R)-Ketodoxapram cumulatively to the appropriate compartment (apical or basolateral, depending on channel localization and experimental design) to achieve a range of final concentrations.

  • Data Recording: Record the change in Isc after each addition until a stable reading is obtained.

  • Data Analysis: Calculate the percentage change in Isc from baseline for each concentration of (R)-Ketodoxapram. Plot a dose-response curve to determine the EC50 or IC50.

(R)-Ketodoxapram presents a promising pharmacological tool for the detailed study of TASK and potentially other K2P channels. Its utility lies in its potential for stereospecific interactions, allowing for a more refined dissection of ion channel function. The protocols and data presented here, based on the well-established effects of doxapram, provide a solid foundation for researchers to explore the specific properties of (R)-Ketodoxapram and its role in modulating cellular excitability and related physiological processes. As with any pharmacological tool, careful experimental design and validation are crucial to accurately interpret the findings.

References

Application Notes and Protocols for the Analytical Standards of (R)-Ketodoxapram Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols relevant to the research of (R)-Ketodoxapram. Due to a lack of specific published methods for the enantioselective analysis of (R)-Ketodoxapram, this document includes a validated achiral method for Ketodoxapram and a proposed chiral separation method based on established principles of chiral chromatography for structurally related molecules.

Introduction

Ketodoxapram is the primary active metabolite of the respiratory stimulant doxapram. As a chiral molecule, it exists as two enantiomers: (R)-Ketodoxapram and (S)-Ketodoxapram. Enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers of Ketodoxapram is crucial for research and development. Recent studies have identified Ketodoxapram as a potent inhibitor of the TASK-1 (K2P3.1) potassium channel, suggesting its potential therapeutic applications, particularly in atrial fibrillation.[1][2] This document outlines the current analytical methods for Ketodoxapram and provides a starting point for the development of a stereospecific assay for (R)-Ketodoxapram.

Analytical Standards

For quantitative analysis, certified reference standards of (R)-Ketodoxapram, (S)-Ketodoxapram, and racemic Ketodoxapram are required. Deuterated internal standards, such as 2-Ketodoxapram-d5, are recommended for mass spectrometry-based quantification to ensure accuracy and precision.[3] Commercially, 2-Ketodoxapram is available as a doxapram impurity standard from various chemical suppliers.[1][4] Researchers may need to perform or commission the synthesis and chiral resolution of Ketodoxapram to obtain the individual enantiomers for use as analytical standards.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Ketodoxapram (racemic) from a study in porcine models.[5][6]

ParameterValueUnitSpeciesMatrixAnalytical MethodCitation
Terminal Elimination Half-Life (t½)2.42 ± 0.04hPigPlasmaUPLC-MS/MS[5][6]
Maximal Plasma Concentration (cₘₐₓ)32.3 ± 5.5ng/mLPigPlasmaUPLC-MS/MS[5][6]
Protein Binding98.4 ± 0.3%PigPlasmaUPLC-MS/MS[5]
Brain-to-Plasma Ratio0.12 ± 0.02PigUPLC-MS/MS[5]

Experimental Protocols

This protocol is based on a validated method for the simultaneous quantification of doxapram and 2-ketodoxapram in plasma and brain tissue.[7]

a) Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of an internal standard solution (2-Ketodoxapram-d5 in methanol).

  • Add 25 µL of 2 M NaOH and vortex briefly.

  • Add 1.5 mL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c) MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.3[7]

    • 2-Ketodoxapram-d5 (IS): m/z 398.4 → 219.3[7]

  • Collision Energy: 23 V[5]

d) Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (Ketodoxapram-d5) p1->p2 p3 Liquid-Liquid Extraction (TBME) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 UPLC Separation (C18 Column) p4->a1 Inject a2 ESI+ Ionization a1->a2 a3 Tandem Mass Spectrometry (MRM) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Quantification d1->d2 Chiral_HPLC_Workflow start Start: Racemic Ketodoxapram Standard screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) start->screen_csp optimize_mp Optimize Mobile Phase (Hexane/Isopropanol ratio) screen_csp->optimize_mp optimize_additives Optimize Additives (e.g., Diethylamine) optimize_mp->optimize_additives optimize_temp Optimize Temperature optimize_additives->optimize_temp validate Method Validation (Linearity, Precision, Accuracy) optimize_temp->validate end Final Method for (R)-Ketodoxapram Analysis validate->end Signaling_Pathway ketodoxapram (R)-Ketodoxapram (Proposed) task1 TASK-1 K+ Channel ketodoxapram->task1 Inhibits k_efflux K+ Efflux task1->k_efflux depolarization Membrane Depolarization task1->depolarization Blockage leads to membrane_potential Membrane Potential k_efflux->membrane_potential Maintains Resting Potential cellular_effect Modulation of Cellular Excitability depolarization->cellular_effect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-Ketodoxapram Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-Ketodoxapram. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (R)-Ketodoxapram, and what are the critical steps affecting yield?

The most described synthetic route to (R)-Ketodoxapram, also known as (+)-Ketodoxapram or by its IUPAC name 4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one, is the N-alkylation of morpholin-3-one with a chiral electrophile, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one[1].

The critical step that significantly impacts the overall yield is the N-alkylation reaction. This reaction involves the deprotonation of morpholin-3-one using a strong base, followed by nucleophilic attack on the iodo-substituted pyrrolidinone. Incomplete deprotonation, side reactions, and degradation of starting materials or product can all lead to a reduction in yield.

Q2: What is a typical yield for the N-alkylation step in the synthesis of (R)-Ketodoxapram?

While a specific yield for the synthesis of (R)-Ketodoxapram is not widely reported in publicly available literature, yields for N-alkylation of lactams and amides can vary significantly, from as low as 25% to over 90%, depending on the specific substrates, reaction conditions, and purification methods employed. A yield below 50% in this particular synthesis could be considered low and may warrant troubleshooting.

Q3: What are the potential side reactions that can lead to low yield?

The primary side reaction of concern is the O-alkylation of the morpholin-3-one enolate. The deprotonated morpholin-3-one exists as an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored, reaction conditions can influence the ratio of N- to O-alkylation. The O-alkylated product is a common impurity that can be difficult to separate from the desired product, leading to a lower isolated yield of (R)-Ketodoxapram.

Other potential side reactions include:

  • Elimination: The alkyl iodide substrate may undergo elimination to form a vinyl-pyrrolidinone byproduct, especially in the presence of a strong, non-nucleophilic base or at elevated temperatures.

  • Over-alkylation: While less common with a secondary amine precursor like morpholin-3-one, it is a possibility to consider, especially if reaction conditions are not well-controlled.

  • Degradation: The starting materials or the product may be sensitive to the reaction conditions, particularly high temperatures or prolonged reaction times in the presence of a strong base.

Troubleshooting Guide

Below are common problems encountered during the synthesis of (R)-Ketodoxapram and their potential solutions.

Problem 1: Low or no product formation observed by TLC or LC-MS analysis.
Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Incomplete Deprotonation of Morpholin-3-one Use a sufficiently strong and fresh base. Ensure anhydrous reaction conditions.Protocol for Deprotonation: Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). Add morpholin-3-one (1.0 equivalent) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation before adding the electrophile.
Inactive Alkylating Agent Verify the purity and integrity of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one. Iodides can be sensitive to light and air.Storage and Handling: Store the alkylating agent under an inert atmosphere, protected from light. If the compound has been stored for an extended period, it is advisable to check its purity by NMR or LC-MS before use.
Incorrect Reaction Temperature Optimize the reaction temperature. The reaction may be too slow at low temperatures or lead to degradation at high temperatures.Temperature Optimization: After the addition of the alkylating agent, a typical starting temperature is room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased to 50-60 °C. Avoid temperatures above 80 °C to minimize degradation.
Problem 2: Significant amount of a major byproduct is observed, leading to low yield of the desired product.
Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
O-Alkylation Side Product Modify reaction conditions to favor N-alkylation. This can include changing the solvent, counter-ion, or temperature.Solvent and Counter-ion Effects: Aprotic polar solvents like DMF are known to favor N-alkylation. The choice of base can also influence the selectivity. Using a sodium base (e.g., NaH) is a common starting point. If O-alkylation is a significant issue, exploring other bases like potassium tert-butoxide (KOtBu) in a less polar solvent like THF could be considered, although this may require more optimization.
Elimination Byproduct Use a less hindered base or milder reaction conditions.Milder Conditions: If elimination is suspected, try using a weaker base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) at an elevated temperature. However, this may require longer reaction times.
Problem 3: Product is formed, but the isolated yield is low after purification.
Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Difficult Purification Optimize the purification method. The product and byproducts may have similar polarities.Chromatography Protocol: Flash column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can be effective. For difficult separations, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be necessary for achieving high purity.
Product Loss During Workup Ensure proper workup procedure to avoid loss of product into the aqueous phase or degradation.Workup Procedure: After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating under reduced pressure.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in (R)-Ketodoxapram Synthesis

Problem Potential Cause Recommended Action
Low or No ProductIncomplete DeprotonationUse fresh, strong base (e.g., NaH) under anhydrous conditions.
Inactive Alkylating AgentVerify purity of the iodo-pyrrolidinone derivative.
Incorrect TemperatureOptimize temperature (start at RT, gradually increase to 50-60 °C).
High Byproduct FormationO-AlkylationUse a polar aprotic solvent (DMF); consider alternative bases.
EliminationUse a less hindered base or milder conditions (e.g., K₂CO₃/ACN).
Low Isolated YieldDifficult PurificationOptimize flash chromatography conditions; consider preparative HPLC.
Product Loss During WorkupEnsure efficient extraction and careful handling during workup.

Experimental Protocols

Detailed Methodology for the N-Alkylation of Morpholin-3-one:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Deprotonation: Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath. Add morpholin-3-one (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Dissolve (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). If the reaction is slow, the temperature can be gently increased to 50-60 °C.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine (2x) to remove DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Low_Yield start Low Yield in (R)-Ketodoxapram Synthesis check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction no_product Low or No Product check_reaction->no_product No/Low Conversion byproduct Major Byproduct(s) Observed check_reaction->byproduct Conversion to Byproduct low_isolated_yield Product Formed, Low Isolated Yield check_reaction->low_isolated_yield Good Conversion, Low Isolation deprotonation Incomplete Deprotonation? - Check base quality/quantity - Ensure anhydrous conditions no_product->deprotonation sm_quality Starting Material Quality? - Verify purity of alkylating agent no_product->sm_quality conditions Reaction Conditions? - Optimize temperature - Check solvent purity no_product->conditions o_alkylation O-Alkylation? - Change solvent/base byproduct->o_alkylation elimination Elimination? - Use milder base/conditions byproduct->elimination purification Purification Issues? - Optimize chromatography - Consider alternative methods low_isolated_yield->purification workup Workup Losses? - Optimize extraction/washing low_isolated_yield->workup

Figure 1. Troubleshooting workflow for low yield in (R)-Ketodoxapram synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products morpholinone Morpholin-3-one r_ketodoxapram (R)-Ketodoxapram (N-Alkylation Product) morpholinone->r_ketodoxapram N-Alkylation o_alkylated O-Alkylated Byproduct morpholinone->o_alkylated O-Alkylation (Side Reaction) pyrrolidinone (R)-1-ethyl-4-(2-iodoethyl) -3,3-diphenylpyrrolidin-2-one pyrrolidinone->r_ketodoxapram pyrrolidinone->o_alkylated base Strong Base (e.g., NaH) base->r_ketodoxapram base->o_alkylated solvent Anhydrous DMF solvent->r_ketodoxapram solvent->o_alkylated

Figure 2. N-alkylation reaction pathway for (R)-Ketodoxapram synthesis.

References

Technical Support Center: (R)-Ketodoxapram Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only. (R)-Ketodoxapram is the active metabolite of Doxapram. Currently, publicly available research on the isolated (R)-enantiomer of Ketodoxapram is limited. Therefore, this guide synthesizes information from studies on Doxapram and its racemic metabolite, Ketodoxapram, to provide a framework for dosage optimization experiments. All protocols are provided as examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ketodoxapram?

A1: Ketodoxapram, the active metabolite of Doxapram, is a respiratory stimulant. Its primary mechanism of action is the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.[1] At higher doses, it can also directly stimulate central respiratory centers in the medulla.[1] This action is believed to be mediated through the inhibition of TASK-1 (TWIK-related acid-sensitive K+) potassium channels.[2][3]

Q2: What are the most common side effects associated with Doxapram and its metabolites?

A2: The most frequently reported side effects are related to the cardiovascular and central nervous systems. These include:

  • Cardiovascular: Increased blood pressure, tachycardia (rapid heart rate), and arrhythmias.[4]

  • Central Nervous System (CNS): Hyperactivity, muscle spasticity, and in severe cases, convulsions.[4] Other CNS effects can include disorientation and hallucinations.[1]

Q3: Is there a known therapeutic window for Doxapram and Ketodoxapram?

A3: In clinical settings, particularly in neonatal care, the therapeutic range for combined plasma levels of Doxapram and Ketodoxapram is targeted at 1.5-4 mg/L. However, significant inter-individual variability exists.

Q4: How does the pharmacokinetic profile of Ketodoxapram differ from Doxapram?

A4: Ketodoxapram is formed through the metabolism of Doxapram. Studies in newborn lambs have shown that while both compounds stimulate ventilation, Ketodoxapram has a faster elimination rate than Doxapram.[1] In one study, the elimination half-life for Doxapram was 5.2 hours, while for Ketodoxapram it was 2.3 hours.[5] A study in pigs also indicated a longer terminal half-life for ketodoxapram (1.71 h) compared to doxapram (1.38 h).[3]

Q5: Are there stereospecific differences in the activity and side effects of Ketodoxapram enantiomers?

A5: While it is well-established that enantiomers of chiral drugs can have different pharmacological and toxicological profiles, specific studies on the isolated (R)- and (S)-enantiomers of Ketodoxapram are not widely available in the public domain. A recent study suggested that ketodoxapram has a lower brain-to-plasma ratio compared to doxapram, hinting at reduced penetration of the blood-brain barrier, which could imply a better safety profile regarding CNS side effects.[2][3] Further research is needed to delineate the specific contributions of each enantiomer to the therapeutic and adverse effects.

Troubleshooting Guide for In-Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
High incidence of seizures in animal models Dose of (R)-Ketodoxapram is too high, leading to excessive CNS stimulation.1. Reduce the dose in subsequent experimental cohorts.2. Implement a dose-escalation study design to identify the maximum tolerated dose (MTD).3. Monitor plasma concentrations of the compound to correlate exposure with seizure activity.
Significant and sustained hypertension Overstimulation of the cardiovascular system.1. Lower the infusion rate or the bolus dose.2. Continuously monitor blood pressure using telemetry to establish a clear dose-response relationship.3. Investigate potential drug interactions if other compounds are co-administered.
High variability in respiratory stimulation between subjects Differences in metabolism and clearance.1. Ensure a homogenous animal population (age, weight, sex).2. Analyze plasma levels of (R)-Ketodoxapram to account for pharmacokinetic variability.3. Increase the sample size to improve statistical power.
Lack of therapeutic effect at predicted doses Poor bioavailability (if not administered intravenously) or rapid metabolism.1. Verify the route of administration and formulation.2. Conduct pharmacokinetic studies to determine the bioavailability and clearance of the compound.3. Consider a different dosing regimen, such as a continuous infusion instead of bolus injections.

Data on Doxapram and Ketodoxapram

Table 1: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in Newborn Lambs

Parameter Doxapram Keto-doxapram
Dose 2.5 mg/kg IV2.5 mg/kg IV
Elimination Half-life 5.2 hours (range 1.2-11.6)2.3 hours (range 0.7-3.4)
Apparent Volume of Distribution 1.2 L/kg (range 0.5-2.0)1.1 L/kg (range 0.3-2.1)

Source: Adapted from a study on newborn lambs.[5]

Table 2: Acute Toxicity of Doxapram in Mice

Route of Administration LD50
Intravenous85 mg/kg
Intraperitoneal153-175 mg/kg
Oral270-326 mg/kg

Source: Committee for Veterinary Medicinal Products summary report.[5]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Side Effects in a Rodent Model using Telemetry

Objective: To determine the dose-dependent effects of (R)-Ketodoxapram on cardiovascular parameters.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group) implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and ECG.

  • Acclimatization: Animals are allowed to recover from surgery for at least one week and are acclimatized to the experimental conditions.

  • Dosing:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Low dose (R)-Ketodoxapram.

    • Group 3: Mid dose (R)-Ketodoxapram.

    • Group 4: High dose (R)-Ketodoxapram.

    • Doses are administered via intravenous infusion over a 15-minute period.

  • Data Collection: Cardiovascular parameters are continuously recorded for 24 hours before dosing (baseline) and for 48 hours post-dosing.

  • Data Analysis: Changes from baseline in mean arterial pressure, heart rate, and QT interval are calculated for each dose group and compared to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Protocol 2: Evaluation of CNS Side Effects in a Mouse Model

Objective: To assess the pro-convulsant potential and effects on locomotor activity of (R)-Ketodoxapram.

Methodology:

  • Animal Model: Male CD-1 mice (n=10 per group).

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2-4: Increasing doses of (R)-Ketodoxapram administered intraperitoneally.

  • Assessment of Locomotor Activity:

    • Immediately after dosing, individual mice are placed in an open-field arena.

    • Locomotor activity (distance traveled, rearing frequency) is recorded for 30 minutes using an automated tracking system.

  • Assessment of Seizure Threshold:

    • 30 minutes after dosing with (R)-Ketodoxapram or vehicle, a sub-convulsive dose of pentylenetetrazol (PTZ) is administered.

    • Animals are observed for 30 minutes for the incidence and latency of clonic and tonic-clonic seizures.

  • Data Analysis: Locomotor activity data is analyzed using ANOVA. Seizure incidence is analyzed using Fisher's exact test, and latency to seizure is analyzed using a Kaplan-Meier survival curve.

Visualizations

Signaling_Pathway Figure 1. Proposed Signaling Pathway for Ketodoxapram's Action Ketodoxapram (R)-Ketodoxapram TASK1 TASK-1 K+ Channel (in Carotid Body Glomus Cells) Ketodoxapram->TASK1 Inhibition Cardiovascular Cardiovascular System (e.g., Sympathetic Activation) Ketodoxapram->Cardiovascular Off-target effects? CNS Central Nervous System Ketodoxapram->CNS High Doses Depolarization Membrane Depolarization TASK1->Depolarization Leads to Ca_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_Influx->NT_Release Afferent_Nerve Afferent Nerve Firing (Glossopharyngeal Nerve) NT_Release->Afferent_Nerve Stimulates Brainstem Brainstem Respiratory Center Afferent_Nerve->Brainstem Signals to Respiration Increased Respiration Brainstem->Respiration Increases Side_Effects Potential Side Effects Hypertension Hypertension, Tachycardia Cardiovascular->Hypertension Seizures Hyperactivity, Seizures CNS->Seizures Hypertension->Side_Effects Seizures->Side_Effects

Figure 1. Proposed Signaling Pathway for Ketodoxapram's Action

Experimental_Workflow Figure 2. Experimental Workflow for Preclinical Dosage Optimization cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Dose-Ranging Studies cluster_2 Phase 3: Side Effect Profiling cluster_3 Phase 4: Therapeutic Window Determination In_Vitro_Potency Determine potency on TASK-1 channels In_Vitro_Safety Assess off-target effects (e.g., hERG channel binding) In_Vitro_Potency->In_Vitro_Safety Dose_Escalation Single ascending dose study in rodents In_Vitro_Safety->Dose_Escalation PK_PD_Modeling Pharmacokinetic and pharmacodynamic modeling Dose_Escalation->PK_PD_Modeling Cardio_Safety Cardiovascular safety assessment (Telemetry in rodents/non-rodents) PK_PD_Modeling->Cardio_Safety CNS_Safety CNS safety assessment (Open-field, seizure threshold) PK_PD_Modeling->CNS_Safety Efficacy_Studies Efficacy studies in relevant animal models of respiratory depression Cardio_Safety->Efficacy_Studies CNS_Safety->Efficacy_Studies Therapeutic_Index Calculate Therapeutic Index (Toxic Dose / Effective Dose) Efficacy_Studies->Therapeutic_Index End Optimized Dosage Range for Further Development Therapeutic_Index->End Start Start: (R)-Ketodoxapram Synthesis & Purification Start->In_Vitro_Potency

Figure 2. Experimental Workflow for Preclinical Dosage Optimization

References

Technical Support Center: Improving the Bioavailability of (R)-Ketodoxapram Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on (R)-Ketodoxapram formulations. The focus is on addressing common challenges related to improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Ketodoxapram and what are the primary challenges in its oral formulation?

(R)-Ketodoxapram is the (R)-enantiomer of Ketodoxapram, a metabolite of Doxapram. Doxapram is known to undergo oxidative metabolism to form Ketodoxapram.[1] A primary challenge in the oral formulation of many drug candidates, likely including (R)-Ketodoxapram, is poor aqueous solubility, which can lead to low and variable oral bioavailability.[2][3][4] Studies on oral Doxapram in neonates have suggested poor absorption.[1]

Q2: What are the initial steps to consider when formulating a poorly soluble compound like (R)-Ketodoxapram?

The initial steps should focus on characterizing the physicochemical properties of (R)-Ketodoxapram, specifically its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS).[5] For poorly soluble (BCS Class II or IV) compounds, strategies to enhance solubility and dissolution rate are crucial.[5] These can include physical modifications like particle size reduction or chemical modifications.[3]

Q3: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs?

Several strategies can be employed, and the optimal choice depends on the specific properties of the drug. Common and effective approaches include:

  • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion, significantly enhancing solubility and dissolution.[3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract.[6][7]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][5]

Q4: How do excipients impact the bioavailability of (R)-Ketodoxapram?

Excipients play a critical role and can significantly influence bioavailability.[8][9]

  • Solubilizing agents and surfactants can improve the dissolution of the drug in the gastrointestinal fluids.[2][6]

  • Polymers can be used to create amorphous solid dispersions, stabilizing the drug in a higher energy state and preventing recrystallization.[6]

  • Lipid excipients can facilitate the formation of micelles or emulsions, which can enhance drug absorption.[6][10] The choice of excipients should be based on compatibility and their ability to address the specific rate-limiting step in the absorption of (R)-Ketodoxapram.[6]

Q5: What analytical methods are suitable for quantifying (R)-Ketodoxapram in biological samples for bioavailability studies?

For pharmacokinetic studies, a sensitive and specific analytical method is required to quantify (R)-Ketodoxapram in plasma or other biological matrices. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are highly suitable methods.[11][12][13] These techniques offer high sensitivity and selectivity for the simultaneous quantification of the parent drug and its metabolites.[11][14]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Causes:

  • Poor aqueous solubility of (R)-Ketodoxapram.

  • Slow dissolution rate from the solid dosage form.

  • First-pass metabolism in the gut wall or liver. Doxapram is primarily metabolized by CYP3A4.[15]

  • Efflux by transporters such as P-glycoprotein.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of (R)-Ketodoxapram at different pH values.

    • Assess its permeability using in vitro models like Caco-2 cell monolayers.[16]

  • Select an Appropriate Formulation Strategy:

    • For solubility-limited absorption (BCS Class II):

      • Particle Size Reduction: Attempt micronization or nanomilling.

      • Amorphous Solid Dispersion: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Develop a SEDDS formulation.

    • For permeability-limited absorption (BCS Class III/IV):

      • Investigate the use of permeation enhancers (use with caution due to potential toxicity).

      • Consider if the compound is a substrate for efflux transporters and if inhibitors can be co-administered in a research setting.

  • Evaluate In Vitro Dissolution:

    • Perform dissolution studies under various pH conditions (e.g., simulated gastric and intestinal fluids) to assess the release characteristics of different formulations.[16]

  • Conduct In Vivo Pharmacokinetic Studies:

    • Administer different formulations to animal models and compare the plasma concentration-time profiles (AUC, Cmax, Tmax).

    • Include an intravenous dose group to determine the absolute bioavailability.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Possible Causes:

  • The in vitro dissolution method does not adequately mimic the in vivo conditions.

  • Complex in vivo factors not accounted for in the in vitro test (e.g., gastrointestinal motility, food effects, metabolism).

Troubleshooting Steps:

  • Refine the In Vitro Dissolution Method:

    • Use biorelevant dissolution media that simulate the composition of gastrointestinal fluids in the fed and fasted states.[16]

    • Employ dissolution apparatus that better simulates the hydrodynamics of the GI tract.

  • Develop a Mechanistic Understanding:

    • Investigate the potential for food effects on the absorption of (R)-Ketodoxapram.

    • Assess the extent of first-pass metabolism.

  • Establish a Level A IVIVC:

    • A point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate is the most desirable.[17][18] This requires testing multiple formulations with different release rates.

Data Presentation

Table 1: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in Pigs following a single IV bolus injection of 1 mg/kg Doxapram.

ParameterDoxapram (mean ± SD)2-Ketodoxapram (mean ± SD)
t1/2 (h) 1.38 ± 0.222.42 ± 0.04
Cmax (ng/mL) 1780 ± 27532.3 ± 5.5
Protein Binding (%) 95.5 ± 0.998.4 ± 0.3
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02
(Data sourced from a study in German Landrace pigs)[11][14]

Table 2: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in Preterm Infants.

ParameterValue (RSE %)
Oral Bioavailability of Doxapram 74% (13%)
Formation Clearance of Keto-doxapram 0.115 L/h (12%)
Clearance of Doxapram via other routes 0.645 L/h (9%)
(Data from a population pharmacokinetic model in preterm infants)[15][19][20]

Experimental Protocols

Protocol 1: Preparation of (R)-Ketodoxapram Solid Dispersion by Solvent Evaporation
  • Materials: (R)-Ketodoxapram, a hydrophilic polymer (e.g., PVP K30, HPMC E5), and a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve (R)-Ketodoxapram and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Collect the dried solid dispersion and pulverize it to a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator until further characterization.

  • Characterization:

    • In Vitro Dissolution: Perform dissolution testing as per the USP paddle method in simulated gastric and intestinal fluids.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Study Design: A crossover or parallel design study.[21][22]

  • Groups:

    • Group 1: (R)-Ketodoxapram formulation (e.g., solid dispersion in a capsule or suspension) administered orally (p.o.).

    • Group 2: (R)-Ketodoxapram solution in a suitable vehicle administered intravenously (i.v.) for absolute bioavailability determination.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulation to each rat at a predetermined dose.

    • Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of (R)-Ketodoxapram in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_correlation Data Correlation cluster_goal Goal formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) preparation Prepare Formulations formulation_strategy->preparation characterization In Vitro Characterization (Dissolution, Solid-State) preparation->characterization animal_study In Vivo Animal Study (Rat Model) characterization->animal_study Optimized Formulation ivivc In Vitro-In Vivo Correlation (IVIVC) characterization->ivivc sample_collection Blood Sample Collection animal_study->sample_collection bioanalysis LC-MS/MS Bioanalysis sample_collection->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_analysis->ivivc goal Improved Bioavailability of (R)-Ketodoxapram ivivc->goal

Caption: Experimental workflow for improving (R)-Ketodoxapram bioavailability.

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism oral_admin (R)-Ketodoxapram (Oral Formulation) dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Absorption across Enterocytes dissolution->absorption gut_wall Gut Wall Metabolism (e.g., CYP3A4) absorption->gut_wall portal_vein Portal Vein gut_wall->portal_vein liver Hepatic Metabolism (e.g., CYP3A4) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation excretion Excretion liver->excretion Metabolites systemic_circulation->excretion

Caption: Potential absorption and metabolism pathway for (R)-Ketodoxapram.

Caption: Troubleshooting logic for low (R)-Ketodoxapram bioavailability.

References

Technical Support Center: (R)-Ketodoxapram Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of Doxapram Hydrochloride?

A1: Aqueous solutions of Doxapram Hydrochloride are most stable in an acidic pH range. The commercially available injection has a pH between 3.5 and 5.0.[1][2][3][4][5] It is recommended to maintain the pH of your experimental solutions within this range to minimize degradation.

Q2: What happens if the pH of the solution is increased?

A2: Increasing the pH of a Doxapram Hydrochloride solution can lead to precipitation and chemical degradation. The solution may become turbid when the pH is adjusted from 3.8 to 5.7.[2] At a pH of 7.5 and above, a significant loss of 10-15% of the drug can occur within approximately 6 hours.[2]

Q3: Is Doxapram stable to light?

A3: Doxapram is described as being stable in light and air.[1][6] However, for prolonged storage or in studies where photostability is critical, it is always best practice to protect solutions from light.

Q4: Are there any known incompatibilities with other substances?

A4: Yes, Doxapram Hydrochloride is incompatible with alkaline drugs and solutions.[2] Admixture with substances like aminophylline, furosemide, sodium bicarbonate, or thiopental sodium will result in precipitation or gas formation.[2][4]

Q5: What are the recommended diluents for preparing Doxapram Hydrochloride infusions?

A5: Doxapram Hydrochloride is compatible and stable with 5% Dextrose, 10% Dextrose, and 0.9% Sodium Chloride (normal saline) solutions for injection.[2][4][7]

Q6: How is Doxapram metabolized?

A6: Doxapram is metabolized in the body to form Ketodoxapram, which is an active metabolite.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Doxapram and, by extension, potentially (R)-Ketodoxapram in aqueous solutions.

Observed Issue Potential Cause Troubleshooting Steps
Precipitation or cloudiness in the solution. High pH of the solution or diluent.1. Measure the pH of the solution. 2. If the pH is above 5.0, adjust it to the 3.5-5.0 range using a suitable acidic buffer or 0.1 N hydrochloric acid. 3. Ensure all diluents and buffers are within the compatible pH range before mixing.
Incompatibility with another component in the mixture.1. Review all components in your solution. 2. Avoid mixing with alkaline substances.[2][4] 3. If a new component is being introduced, test its compatibility with a small amount of the drug solution first.
Loss of potency or unexpected experimental results. Chemical degradation due to high pH.1. Confirm the pH of your stock and working solutions are between 3.5 and 5.0.[2] 2. Prepare fresh solutions, especially if the pH was not controlled in previous experiments. 3. For experiments at physiological pH (around 7.4), be aware of the accelerated degradation (10-15% loss in 6 hours) and prepare solutions immediately before use.[2]
Potential photodegradation during long experiments.1. Although generally stable in light, protect solutions from direct and prolonged light exposure by using amber vials or covering containers with aluminum foil.[1][6]
Inconsistent results between experimental batches. Improper storage of stock solutions.1. Store stock solutions at a controlled room temperature, protected from light.[2] 2. For longer-term storage, consider aliquoting and freezing at -20°C, though specific stability data for frozen solutions is not readily available and would need to be determined empirically.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Doxapram Hydrochloride in Aqueous Solution

pH RangeObservationStabilityCitation
1.9Clear solution, no visible change.Stable[2]
2.5 - 6.5Chemically stable.Stable for at least 24 hours.[2]
3.5 - 5.0pH of commercial injection.Optimal stability.[1][2][3][4]
3.8 to 5.7Becomes turbid upon adjustment with 0.1 N NaOH.Physical instability (precipitation).[2]
≥ 7.5Significant drug loss.10-15% loss in approximately 6 hours.[2]

Table 2: Compatibility of Doxapram Hydrochloride with Intravenous Fluids

DiluentConcentrationStabilityCitation
Dextrose 5%1 mg/mL and 2 mg/mLStated to be stable.[2][4][7]
Dextrose 10%1 mg/mL and 2 mg/mLStated to be stable.[2][4][7]
Sodium Chloride 0.9%1 mg/mL and 2 mg/mLStated to be stable.[2][4][7]

Table 3: Incompatibility of Doxapram Hydrochloride with Other Drugs

DrugObservationCitation
AminophyllinePrecipitation or gas formation.[2][4]
FurosemidePrecipitation or gas formation.[2][4]
Minocycline HCl8% doxapram loss in 3 hr and 13% loss in 6 hr.[2][3]
Sodium BicarbonatePrecipitation or gas formation.[2][4]
Thiopental Sodium (2.5%)Precipitation or gas formation.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard Doxapram Hydrochloride Infusion Solution (1 mg/mL)

  • Materials:

    • Doxapram Hydrochloride injection (20 mg/mL)

    • 5% Dextrose for Injection, 10% Dextrose for Injection, or 0.9% Sodium Chloride for Injection

    • Sterile syringe and needle

    • Sterile intravenous bag or container

  • Procedure:

    • Aseptically withdraw 12.5 mL of Doxapram Hydrochloride injection (equivalent to 250 mg).[7]

    • Add the withdrawn Doxapram Hydrochloride to 250 mL of the chosen infusion fluid (5% Dextrose, 10% Dextrose, or 0.9% Sodium Chloride).[7]

    • Gently mix the solution. The final concentration will be 1 mg/mL.

    • Visually inspect the solution for any particulate matter or discoloration before use.

Protocol 2: Assessment of pH-Dependent Stability

  • Materials:

    • Doxapram Hydrochloride solution (e.g., 1 mg/mL)

    • Phosphate buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.5, 8.0)

    • 0.1 N HCl and 0.1 N NaOH for pH adjustment

    • pH meter

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at an appropriate wavelength)

  • Procedure:

    • Prepare a series of solutions by diluting the Doxapram Hydrochloride stock solution in the different pH buffers.

    • Adjust the pH of each solution to the target pH using 0.1 N HCl or 0.1 N NaOH, if necessary.

    • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

    • Store the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

    • At specified time points (e.g., 1, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

    • Calculate the percentage of Doxapram Hydrochloride remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Visualizations

cluster_pathway Hypothetical Degradation Pathway in Aqueous Solution Ketodoxapram (R)-Ketodoxapram (Aqueous Solution) Hydrolysis Hydrolysis (pH > 7.5) Ketodoxapram->Hydrolysis Alkaline Conditions Oxidation Oxidation Ketodoxapram->Oxidation Oxidizing Agents Photodegradation Photodegradation (UV Light Exposure) Ketodoxapram->Photodegradation Light Exposure Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for (R)-Ketodoxapram in aqueous solutions.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Issue Observed: Precipitation or Potency Loss Check_pH Measure pH of Solution Start->Check_pH pH_High Is pH > 5.0? Check_pH->pH_High Adjust_pH Adjust pH to 3.5-5.0 pH_High->Adjust_pH Yes pH_OK Check for Incompatible Substances (e.g., alkaline drugs) pH_High->pH_OK No End Prepare Fresh Solution and Re-evaluate Adjust_pH->End Incompatible Are incompatible substances present? pH_OK->Incompatible Remove_Incompatible Reformulate without incompatible substances Incompatible->Remove_Incompatible Yes Light_Exposure Consider Photodegradation: Protect from light Incompatible->Light_Exposure No Remove_Incompatible->End Light_Exposure->End

Caption: Troubleshooting workflow for (R)-Ketodoxapram solution instability.

References

Refining purification methods for chiral separation of Ketodoxapram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining the purification methods for the chiral separation of Ketodoxapram.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of Ketodoxapram.

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Enantiomeric Resolution Incorrect chiral stationary phase (CSP) selection.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). For ketones like Ketodoxapram, columns with cellulose or amylose derivatives are often a good starting point.
Suboptimal mobile phase composition.- Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. - For Supercritical Fluid Chromatography (SFC), optimize the co-solvent percentage and type. - Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) at low concentrations (0.1%) to improve peak shape and selectivity.[1]
Inappropriate temperature.Vary the column temperature. Lower temperatures sometimes enhance enantioselectivity, but this is not universal.[2]
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase.- Add a mobile phase modifier (acid or base) to suppress unwanted ionic interactions. - Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.
Column overload.Reduce the amount of sample injected onto the column.
Column degradation.Flush the column with an appropriate strong solvent (check the column manual for compatibility). If performance does not improve, the column may need to be replaced.[3]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. For SFC, ensure consistent CO2 density.
Temperature variations.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.[4]
Loss of Resolution at Preparative Scale Column overload.The loading capacity of the analytical method may not directly translate to the preparative scale. Perform a loading study to determine the maximum sample load while maintaining resolution.
Different column packing and geometry.Method transfer from analytical to preparative scale may require re-optimization of flow rate and gradient profile.
Difficulty with Sample Recovery (SFC) Inefficient fraction collection.Optimize the collection parameters, including the make-up solvent flow rate and type, to ensure efficient trapping of the eluted enantiomers.
Analyte precipitation in the collection nozzle.Heat the collection nozzle or use a more soluble make-up solvent.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for the chiral separation of Ketodoxapram, HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used for the chiral separation of Ketodoxapram. However, SFC often offers several advantages, including faster separations, reduced solvent consumption (and cost), and quicker sample recovery due to the evaporation of the carbon dioxide mobile phase.[5][6][7][8] For initial screening and method development, SFC can be significantly faster.[7][9]

Q2: What are the recommended starting conditions for screening chiral columns for Ketodoxapram separation?

A2: A good starting point for screening polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® series) would be to use a mobile phase of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 or 80:20 ratio for normal-phase HPLC. For SFC, a common starting point is a mobile phase of supercritical CO2 with a methanol or ethanol co-solvent gradient.

Q3: My resolution between the Ketodoxapram enantiomers is decreasing over subsequent injections. What could be the cause?

A3: This could be due to the accumulation of strongly retained impurities on the column.[3] Try flushing the column with a stronger, compatible solvent as recommended by the manufacturer.[3] Another possibility is "additive memory effects" if you are switching between mobile phases with acidic and basic additives.[4] It is crucial to dedicate a column to a specific additive type or perform a thorough washing procedure when changing additives.[3]

Q4: Can I use the same chiral column for both analytical and preparative scale separations?

A4: While the same stationary phase chemistry is used, analytical and preparative columns have different dimensions and packing materials. You will need to develop a method on an analytical scale column and then transfer and scale it up to a preparative column with the same stationary phase. This often requires adjustments to the flow rate and sample loading.

Q5: How can I improve the solubility of Ketodoxapram in the mobile phase?

A5: For normal-phase HPLC, if Ketodoxapram has limited solubility in hexane/alcohol mixtures, you might consider using a more polar modifier like ethanol or adding a small amount of a solvent like dichloromethane or tetrahydrofuran (ensure compatibility with your CSP). For SFC, modifying the type or percentage of the co-solvent can improve solubility.

Experimental Protocols

The following are example protocols for the chiral separation of Ketodoxapram. These should be considered as starting points and may require optimization.

Protocol 1: Analytical Chiral HPLC Method

  • Column: Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Ketodoxapram racemate in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Analytical Chiral SFC Method

  • Column: Chiralpak® IC (or equivalent cellulose-based CSP), 150 x 4.6 mm, 3 µm

  • Mobile Phase: Supercritical CO2 / Methanol (gradient from 5% to 40% Methanol over 5 minutes)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve Ketodoxapram racemate in methanol to a concentration of 1 mg/mL.

Data Presentation

Table 1: Comparison of Hypothetical Chiral Separation Methods for Ketodoxapram

ParameterHPLC Method (Example)SFC Method (Example)
Stationary Phase Chiralpak® AD-HChiralpak® IC
Mobile Phase n-Hexane/Isopropanol (80:20)CO2/Methanol (gradient)
Resolution (Rs) 2.12.5
Enantiomer 1 Retention Time (min) 8.53.2
Enantiomer 2 Retention Time (min) 10.23.8
Run Time (min) 155
Solvent Consumption per run (mL) 15~2 (Methanol)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Development & Screening cluster_analysis Analysis & Purification cluster_post Post-Purification prep Dissolve Racemic Ketodoxapram screen Screen Chiral Columns (HPLC/SFC) prep->screen Inject Sample optimize Optimize Mobile Phase & Temperature screen->optimize Identify Promising Conditions analytical Analytical Scale Separation optimize->analytical Finalized Method scaleup Scale-up to Preparative Separation analytical->scaleup Method Transfer collect Fraction Collection scaleup->collect Separate Enantiomers evap Solvent Evaporation collect->evap Collect Fractions purity Enantiomeric Purity Analysis evap->purity Isolated Enantiomers

Caption: Workflow for Chiral Separation of Ketodoxapram.

troubleshooting_logic start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes screen_csp Screen different CSPs check_csp->screen_csp No check_temp Is the Temperature optimized? check_mp->check_temp Yes adjust_mp Adjust modifier ratio and/or additives check_mp->adjust_mp No adjust_temp Vary column temperature check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes screen_csp->check_mp adjust_mp->check_temp adjust_temp->success

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Managing Cardiovascular Side Effects of (R)-Ketodoxapram In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of (R)-Ketodoxapram in in vivo experiments. Given that "(R)-Ketodoxapram" is presumed to be an experimental compound with cardiovascular stimulant properties similar to ketamine and doxapram, this guide leverages data and protocols from studies on these analogous compounds to provide relevant and practical support.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular side effects of (R)-Ketodoxapram in vivo?

A1: Based on its likely pharmacological profile similar to ketamine and doxapram, (R)-Ketodoxapram is expected to cause a dose-dependent increase in heart rate (tachycardia) and blood pressure (hypertension). These effects are primarily mediated by indirect sympathomimetic actions, leading to an increase in endogenous catecholamines. In some cases, particularly at higher doses or in compromised cardiovascular systems, arrhythmias may also be observed. Chronic administration has been associated with more significant cardiac remodeling, including fibrosis and apoptosis in animal models.[1]

Q2: What is the proposed mechanism of action for the cardiovascular effects of (R)-Ketodoxapram?

A2: The cardiovascular stimulation is likely due to a combination of central nervous system stimulation and peripheral effects. Similar to ketamine, it may inhibit the reuptake of catecholamines (norepinephrine, epinephrine, and dopamine), leading to increased sympathetic tone.[2] Additionally, it may directly stimulate the release of these neurotransmitters. Doxapram's mechanism involves the stimulation of peripheral chemoreceptors, which can also contribute to a pressor response.[3]

Q3: Are there any known pharmacological interventions to mitigate the cardiovascular side effects of (R)-Ketodoxapram?

A3: Yes, based on studies with ketamine, beta-blockers such as metoprolol have shown efficacy in preventing cardiotoxicity, including reducing the risk of malignant arrhythmias.[1][4] In a research setting, co-administration of a beta-blocker should be carefully considered and piloted to ensure it does not interfere with the primary endpoints of the study. The choice of antihypertensive agent can also influence the cardiovascular response, with some medications potentially intensifying the pressor effects.[5]

Q4: What are the most appropriate in vivo models to study the cardiovascular side effects of (R)-Ketodoxapram?

A4: Rodent models, such as rats and mice, are commonly used for cardiovascular safety pharmacology studies due to the availability of genetically defined strains and established experimental techniques.[6] Spontaneously Hypertensive Rats (SHR) can be a particularly useful model to understand the compound's effects in a pre-existing hypertensive state.[7] Larger animal models like rabbits or swine can also be used, especially for studies requiring more invasive instrumentation or to assess cardiac electrophysiology.[1][8]

Q5: How can I continuously monitor blood pressure and heart rate in conscious, freely moving animals?

A5: Implantable radiotelemetry is the gold standard for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.[9][10] This technique avoids the confounding effects of anesthesia and restraint stress, providing high-quality, long-term data.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate in Experimental Animals
  • Possible Cause 1: Excessive Cardiovascular Stimulation.

    • Troubleshooting Steps:

      • Review Dosing Regimen: The administered dose of (R)-Ketodoxapram may be too high for the chosen animal model, leading to severe hypertension, tachycardia, or arrhythmias. Conduct a dose-response study to determine the maximum tolerated dose (MTD).

      • Consider a Slower Infusion Rate: For intravenous administration, a rapid bolus injection can cause a more pronounced cardiovascular response. A slower, controlled infusion may be better tolerated.

      • Assess Animal Health Status: Ensure that the animals are healthy and free from underlying cardiovascular conditions before starting the experiment. Pre-screening with techniques like echocardiography can be beneficial.

      • Pharmacological Mitigation: Consider pre-treatment with a beta-blocker, such as metoprolol, to attenuate the sympathomimetic effects. However, be mindful of potential interactions with your experimental goals.[1]

  • Possible Cause 2: Anesthesia-Related Complications during Surgical Procedures (e.g., telemetry implantation).

    • Troubleshooting Steps:

      • Refine Anesthetic Protocol: The choice and depth of anesthesia are critical. Some anesthetics can either potentiate or mask the cardiovascular effects of the test compound. For example, ketamine-xylazine combinations can themselves cause significant hemodynamic changes.[11][12]

      • Ensure Proper Physiological Support: Maintain body temperature, hydration, and oxygenation during surgery and recovery.

      • Optimize Surgical Technique: Minimize surgical time and tissue trauma to reduce physiological stress.

Issue 2: Inconsistent or Noisy Cardiovascular Telemetry Data
  • Possible Cause 1: Improper Surgical Implantation of the Telemetry Device.

    • Troubleshooting Steps:

      • Verify Catheter Placement: Ensure the telemetry catheter is correctly placed in a major artery (e.g., carotid or femoral artery, or abdominal aorta) and is patent.[9][13]

      • Secure the Transmitter: The transmitter body should be securely sutured to the abdominal wall or placed in a subcutaneous pocket to prevent movement and signal artifacts.[14]

      • Post-Operative Recovery: Allow for an adequate recovery period (typically 7-10 days) after surgery for the animal to return to a normal physiological state before starting data collection.[13]

  • Possible Cause 2: Environmental or Equipment-Related Interference.

    • Troubleshooting Steps:

      • Check for Signal Interference: Ensure that other electronic equipment in the vicinity is not interfering with the telemetry signal.

      • Battery Life: Verify that the telemetry device's battery is not depleted.

      • Receiver Placement: Optimize the position of the telemetry receiver relative to the animal's cage.

      • Systematic Data Errors: Incorrect setup in the data acquisition software can lead to errors. Double-check all settings and calibrations.[15]

Issue 3: Difficulty in Interpreting Echocardiography Results
  • Possible Cause 1: Poor Image Quality.

    • Troubleshooting Steps:

      • Proper Animal Preparation: Ensure complete hair removal from the chest area to improve probe contact.[16]

      • Use of Ultrasound Gel: Apply a sufficient amount of ultrasonic gel.[16]

      • Correct Probe Positioning and Angulation: Practice obtaining standard echocardiographic views (e.g., parasternal long-axis and short-axis) to ensure consistent and reproducible measurements.[16][17]

  • Possible Cause 2: Confounding Effects of Anesthesia.

    • Troubleshooting Steps:

      • Standardize Anesthetic Protocol: Use a consistent anesthetic regimen (e.g., isoflurane) and maintain a light plane of anesthesia, as deep anesthesia can depress cardiac function.[16]

      • Monitor Physiological Parameters: Continuously monitor heart rate, respiratory rate, and body temperature during the procedure to ensure physiological stability.

Quantitative Data Summary

Table 1: Dose-Dependent Cardiovascular Effects of Ketamine in Rodents

SpeciesDoseRouteMean Arterial Pressure (MAP) ChangeHeart Rate (HR) ChangeReference
Rat33.33 mg/kgIMSignificant decrease 24h post-administrationNo significant change[11]
Rat10 mg/kgIVReduction in locomotor activityNot specified[18]
Rat40 mg/kgIVIncreased locomotor activity (females)Not specified[18]

Note: The cardiovascular effects of ketamine can be complex and may vary depending on the experimental conditions, including the use of other anesthetic agents.

Table 2: Cardiovascular Effects of Doxapram in Animal Models

SpeciesDoseRouteBlood Pressure ChangeHeart Rate ChangeReference
Fetal Lamb0.5 - 2 mgIAModest riseSmall fall[19]

Experimental Protocols

Protocol 1: Implantation of a Radiotelemetry Device for Blood Pressure Monitoring in Rats
  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane). Shave and aseptically prepare the abdominal and/or carotid area.

  • Surgical Incision: Make a midline abdominal incision to expose the abdominal aorta or a ventral neck incision for the carotid artery.

  • Vessel Isolation: Carefully dissect and isolate the target artery.

  • Catheter Insertion: Temporarily occlude blood flow and make a small incision in the artery. Insert the telemetry catheter and advance it to the desired position (e.g., into the thoracic aorta).

  • Catheter Securing: Secure the catheter in place with surgical glue and sutures.

  • Transmitter Placement: Place the transmitter body in the peritoneal cavity or a subcutaneous pocket and secure it to the musculature.[13][14]

  • Closure: Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment. Monitor for signs of pain, infection, or distress.[13]

Protocol 2: Transthoracic Echocardiography in Mice
  • Animal Preparation: Anesthetize the mouse (e.g., with 1-2% isoflurane) and place it in a supine position on a heated platform to maintain body temperature. Remove the chest hair using a depilatory cream.

  • Probe and Image Acquisition:

    • Apply pre-warmed ultrasound gel to the chest.

    • Use a high-frequency linear-array transducer (e.g., 30-40 MHz).

    • Obtain standard 2D views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[16][17]

    • From the PSAX view at the mid-papillary muscle level, acquire M-mode images to measure left ventricular (LV) dimensions in systole and diastole.[20]

  • Data Analysis:

    • Measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and LV posterior wall thickness (LVPW) and interventricular septal thickness (IVS).

    • Calculate fractional shortening (FS%) and ejection fraction (EF%) to assess systolic function.

    • Use Doppler imaging to assess blood flow velocities and diastolic function if required.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Mitigation animal_model Select Animal Model (e.g., Rat, Mouse) telemetry_implant Implant Radiotelemetry Device animal_model->telemetry_implant recovery Post-operative Recovery (7-10 days) telemetry_implant->recovery baseline Record Baseline Cardiovascular Data recovery->baseline drug_admin Administer (R)-Ketodoxapram (Specify Dose and Route) baseline->drug_admin data_acq Continuous Data Acquisition (BP, HR, ECG) drug_admin->data_acq data_proc Process and Analyze Telemetry Data data_acq->data_proc side_effects Identify Cardiovascular Side Effects (Hypertension, Tachycardia) data_proc->side_effects mitigation Test Mitigation Strategies (e.g., Beta-blockers) side_effects->mitigation echo Echocardiography for Functional Assessment side_effects->echo

Caption: Experimental workflow for assessing and managing cardiovascular side effects.

signaling_pathway cluster_cns Central Nervous System cluster_peripheral Peripheral Nervous System cluster_cardiac Cardiovascular System ketodoxapram (R)-Ketodoxapram sympathetic_outflow Increased Sympathetic Outflow ketodoxapram->sympathetic_outflow Stimulation catecholamine_release Increased Catecholamine Release (Norepinephrine, Epinephrine) ketodoxapram->catecholamine_release Stimulation catecholamine_reuptake Inhibition of Catecholamine Reuptake ketodoxapram->catecholamine_reuptake Inhibition sympathetic_outflow->catecholamine_release beta_receptors β1-Adrenergic Receptor Activation (Heart) catecholamine_release->beta_receptors alpha_receptors α1-Adrenergic Receptor Activation (Vasculature) catecholamine_release->alpha_receptors catecholamine_reuptake->beta_receptors catecholamine_reuptake->alpha_receptors tachycardia Tachycardia beta_receptors->tachycardia hypertension Hypertension alpha_receptors->hypertension

Caption: Proposed signaling pathway for (R)-Ketodoxapram-induced cardiovascular effects.

References

Technical Support Center: Optimization of Electrophysiology Recordings with (R)-Ketodoxapram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-Ketodoxapram in electrophysiology experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Ketodoxapram and what is its primary molecular target?

(R)-Ketodoxapram is the active metabolite of doxapram, a respiratory stimulant. Its primary molecular targets are the two-pore-domain potassium (K2P) channels, specifically TASK-1 (TWIK-related acid-sensitive K+ channel 1) and TASK-3.[1][2] These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous system and the heart.

Q2: What are the reported inhibitory concentrations (IC50/EC50) for (R)-Ketodoxapram and Doxapram on TASK channels?

(R)-Ketodoxapram has been shown to be a potent inhibitor of TASK-1 and TASK-3 channels. The following table summarizes the available data for both (R)-Ketodoxapram and its parent compound, Doxapram.

CompoundChannelIC50/EC50Species/Expression SystemReference
(R)-KetodoxapramTASK-10.8 µMPorcine[1]
(R)-KetodoxapramTASK-31.5 µMPorcine[1]
DoxapramTASK-1410 nM (EC50)Xenopus oocytes[3]
DoxapramTASK-11.0 µM (IC50)Xenopus oocytes[1]
DoxapramTASK-337 µM (EC50)Xenopus oocytes[3]
DoxapramTASK-35.9 µM (IC50)Xenopus oocytes[1]
DoxapramTASK-1/TASK-3 heterodimer9 µM (EC50)Xenopus oocytes[3]

Q3: How should I prepare (R)-Ketodoxapram for my experiments?

(R)-Ketodoxapram's parent compound, doxapram, is a white to off-white crystalline powder that is soluble in water and sparingly soluble in alcohol. For electrophysiology experiments, it is recommended to prepare a stock solution in a suitable solvent such as water or DMSO. Ensure the final concentration of the solvent in your recording solution is minimal (typically ≤0.1%) to avoid off-target effects. The pH of the final solution should be monitored, as doxapram hydrochloride solutions typically have a pH between 3.5 and 5.0 and are incompatible with alkaline solutions.

Q4: What are the expected effects of (R)-Ketodoxapram on cellular electrophysiology?

By inhibiting TASK-1 and TASK-3 channels, (R)-Ketodoxapram is expected to cause membrane depolarization. These channels contribute to the resting membrane potential, so their blockade will reduce the outward potassium current, leading to a more positive membrane potential. This depolarization can increase neuronal firing rates and cardiac excitability.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of (R)-Ketodoxapram - Incorrect concentration: The concentration of (R)-Ketodoxapram may be too low to elicit a response. - Compound degradation: The compound may have degraded in the stock or recording solution. - Cell type lacks target channels: The cells being studied may not express sufficient levels of TASK-1 or TASK-3 channels.- Increase concentration: Refer to the IC50 values in the table above and consider a concentration-response curve. - Prepare fresh solutions: Always use freshly prepared stock and working solutions. - Verify channel expression: Confirm the expression of TASK-1 and TASK-3 channels in your cell type using techniques like qPCR or immunohistochemistry.
Inconsistent or variable results - Incomplete washout: (R)-Ketodoxapram may not be fully washed out between applications, leading to cumulative effects. - Vehicle effects: The solvent used to dissolve (R)-Ketodoxapram may have its own effects on the cells. - pH changes: The addition of the compound may be altering the pH of the recording solution.- Prolong washout period: Increase the duration of perfusion with control solution between drug applications. - Perform vehicle controls: Apply the vehicle at the same concentration used for the drug to determine any baseline effects. - Buffer the recording solution: Ensure your recording solution is well-buffered and verify the pH after adding (R)-Ketodoxapram.
Unexpected changes in current kinetics or waveform - Off-target effects: (R)-Ketodoxapram or its parent compound, doxapram, may have effects on other ion channels at higher concentrations. Doxapram has been reported to interact with other potassium channels.[4] - Run-down of currents: The recorded currents may be changing over the course of the experiment independent of the drug application.- Use the lowest effective concentration: Determine the minimal concentration of (R)-Ketodoxapram that produces the desired effect to minimize off-target interactions. - Monitor current stability: Record baseline currents for an extended period before drug application to ensure stability.

Experimental Protocols

1. Whole-Cell Patch-Clamp Recordings in Transfected HEK293 Cells

  • Cell Culture: Maintain HEK293 cells expressing human TASK-1 or TASK-3 channels in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Solutions:

    • External Solution (ACSF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH).

  • Recording Parameters:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Establish a whole-cell configuration and clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit TASK channel currents.

  • (R)-Ketodoxapram Application:

    • Prepare a 10 mM stock solution of (R)-Ketodoxapram in DMSO.

    • Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Apply the compound via a perfusion system, ensuring complete exchange of the bath solution.

    • Perform a vehicle control with the corresponding concentration of DMSO.

    • Allow for a sufficient washout period (e.g., 5-10 minutes) with the control external solution.

2. Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding for human TASK-1 or TASK-3 channels into the oocytes and incubate for 2-5 days.

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH adjusted to 7.5 with NaOH).

  • Recording Parameters:

    • Use two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -80 mV.

    • Apply voltage steps to elicit channel currents.

  • (R)-Ketodoxapram Application:

    • Dissolve (R)-Ketodoxapram in the recording solution to the desired concentrations.

    • Apply the compound via bath perfusion.

Visualizations

signaling_pathway cluster_membrane Cell Membrane TASK_channel TASK-1 / TASK-3 Channel Depolarization Membrane Depolarization TASK_channel->Depolarization Reduced K+ Efflux K_ion K+ K_ion->TASK_channel Outward Current Extracellular Extracellular Intracellular Intracellular Ketodoxapram (R)-Ketodoxapram Ketodoxapram->TASK_channel Inhibition Increased_Excitability Increased Cellular Excitability Depolarization->Increased_Excitability experimental_workflow start Start Experiment prep Prepare Cell/Oocyte start->prep patch Establish Electrophysiological Recording (Patch-Clamp / TEVC) prep->patch baseline Record Baseline Activity patch->baseline drug_app Apply (R)-Ketodoxapram baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout with Control Solution record_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis record_recovery->analysis end End analysis->end troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue no_effect No Effect Observed issue->no_effect Yes inconsistent Inconsistent Results issue->inconsistent Yes unexpected Unexpected Effects issue->unexpected Yes end Problem Resolved issue->end No solution1 Check Concentration Verify Channel Expression Prepare Fresh Solution no_effect->solution1 solution2 Prolong Washout Run Vehicle Control Check pH inconsistent->solution2 solution3 Use Lower Concentration Monitor Current Stability unexpected->solution3 solution1->end solution2->end solution3->end

References

Troubleshooting variability in (R)-Ketodoxapram experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Ketodoxapram.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Ketodoxapram and how does it relate to Doxapram?

(R)-Ketodoxapram is the (R)-enantiomer of Ketodoxapram, which is an active metabolite of Doxapram.[1][2][3] Doxapram is a respiratory stimulant that works by stimulating chemoreceptors in the carotid arteries and the respiratory center in the brainstem.[4][5][6] (R)-Ketodoxapram is being investigated for its potential therapeutic effects, including its role as a TASK-1 potassium channel inhibitor for the treatment of atrial fibrillation.[7]

Q2: What are the general stability and storage recommendations for (R)-Ketodoxapram?

Q3: What analytical methods are suitable for the quantification of (R)-Ketodoxapram?

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common methods for the quantification of Ketodoxapram in biological matrices.[2][3][10] For the specific analysis of the (R)-enantiomer, a chiral HPLC method is required.[11][12][13][14][15][16] The choice of chiral stationary phase (CSP) is critical for achieving enantiomeric separation.

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results

Possible Causes:

  • Inconsistent Sample Purity: The presence of the (S)-enantiomer or other impurities can lead to variable biological activity.

  • Degradation of the Compound: (R)-Ketodoxapram may be degrading due to improper storage or handling.

  • Variable Cell-Based Assay Conditions: Fluctuations in cell passage number, density, or incubation times can affect results.

Troubleshooting Steps:

  • Verify Enantiomeric Purity: Use a validated chiral HPLC method to confirm the enantiomeric excess of your (R)-Ketodoxapram sample.

  • Assess Compound Stability: Perform a stability study by analyzing aliquots of your stock solution over time under your experimental conditions.

  • Standardize Assay Protocol: Ensure consistent cell culture conditions and strictly adhere to the standardized assay protocol.

Issue 2: Poor Peak Resolution or Tailing in Chiral HPLC

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be optimal for separating the enantiomers of Ketodoxapram.

  • Incorrect Mobile Phase Composition: The mobile phase polarity, pH, or additives may not be suitable for the separation.

  • Column Overload: Injecting too much sample can lead to poor peak shape.

Troubleshooting Steps:

  • Screen Different CSPs: Test a variety of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to find the one that provides the best separation.[13][15]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition, including the ratio of organic modifiers and the concentration of additives.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.

Data Presentation

Table 1: Pharmacokinetic Parameters of Doxapram and 2-Ketodoxapram in Porcine Models [2][3][10]

ParameterDoxapram2-Ketodoxapram
Terminal Elimination Half-Life (t½) 1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (cₘₐₓ) 1780 ± 275 ng/mL32.3 ± 5.5 ng/mL
Protein Binding 95.5 ± 0.9%98.4 ± 0.3%
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification in Plasma[10]
  • Sample Preparation: Perform a protein precipitation of plasma samples using an organic solvent.

  • Chromatographic Separation:

    • Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Eluents:

      • A: Water with 5% Acetonitrile and 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 95% A / 5% B for 0.5 min, change to 5% A / 95% B until 3.5 min, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.

Visualizations

Signaling Pathway

G Proposed Signaling Pathway of (R)-Ketodoxapram cluster_membrane Cell Membrane TASK1 TASK-1 (K2P3.1) Potassium Channel Hyperpolarization Reduced K+ Efflux (Inhibition of Hyperpolarization) TASK1->Hyperpolarization RKetodoxapram (R)-Ketodoxapram RKetodoxapram->TASK1 Binds to and inhibits Inhibition Inhibition Inhibition->TASK1 APD Prolongation of Atrial Action Potential Hyperpolarization->APD Antiarrhythmic Antiarrhythmic Effect (Atrial Fibrillation) APD->Antiarrhythmic

Caption: Proposed mechanism of (R)-Ketodoxapram's antiarrhythmic effect via TASK-1 channel inhibition.

Experimental Workflow

G Workflow for Chiral HPLC Analysis Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction HPLC Chiral HPLC System Extraction->HPLC Separation Enantiomeric Separation on Chiral Stationary Phase HPLC->Separation Detection Detection (e.g., UV, MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for the analysis of (R)-Ketodoxapram enantiomeric purity.

Troubleshooting Logic

G Troubleshooting Logic for Inconsistent Results Problem Inconsistent Experimental Results CheckPurity Verify Enantiomeric Purity with Chiral HPLC Problem->CheckPurity Pure Purity > 99%? CheckPurity->Pure CheckStability Assess Compound Stability Stable Compound Stable? CheckStability->Stable CheckProtocol Review and Standardize Experimental Protocol Standardized Protocol Standardized? CheckProtocol->Standardized Pure->CheckStability Yes Repurify Action: Repurify or Obtain New Batch Pure->Repurify No Stable->CheckProtocol Yes OptimizeStorage Action: Optimize Storage and Handling Stable->OptimizeStorage No ReviseProtocol Action: Revise and Strictly Adhere to Protocol Standardized->ReviseProtocol No Resolved Problem Resolved Standardized->Resolved Yes

References

Strategies to enhance the selectivity of (R)-Ketodoxapram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the selectivity of (R)-Ketodoxapram. Content is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Ketodoxapram and why is its selectivity important?

(R)-Ketodoxapram, also known as the (+)-enantiomer GAL-054, is a potent respiratory stimulant.[1] It is the more pharmacologically active enantiomer of the racemic mixture, doxapram.[1] The (S)-enantiomer, GAL-053, exhibits significantly less activity.[1] Enhancing the selectivity for the (R)-enantiomer is crucial for developing a more effective therapeutic with a potentially improved safety profile by minimizing off-target effects and inactive isomer load.

Q2: What is the primary mechanism of action for (R)-Ketodoxapram?

(R)-Ketodoxapram functions as an antagonist of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[1][2][3] These channels are expressed in peripheral chemoreceptors like the carotid bodies.[2] By inhibiting these channels, (R)-Ketodoxapram leads to depolarization of chemoreceptor cells, which in turn stimulates the respiratory centers in the brainstem, increasing respiratory drive.[2]

Q3: What are the main strategies to obtain enantiomerically pure (R)-Ketodoxapram?

The primary strategies focus on separating the enantiomers from the racemic mixture of doxapram or synthesizing the (R)-enantiomer directly. The main approaches are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to differentially interact with the (R) and (S) enantiomers, allowing for their separation.

  • Diastereomeric Salt Resolution: This classic method involves reacting the racemic doxapram with a chiral acid to form two diastereomeric salts. These salts have different solubilities, which allows for their separation by fractional crystallization.

  • Asymmetric Synthesis: This advanced approach involves synthesizing (R)-Ketodoxapram directly using chiral starting materials, catalysts, or auxiliaries to control the stereochemistry of the final product.

Troubleshooting Guides

Chiral HPLC Separation
Issue Potential Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate flow rate or temperature.1. Screen different CSPs. Polysaccharide-based columns like Chiralpak® AD or Chiralcel® OD are often effective for basic compounds.[4]2. Optimize the mobile phase. For normal phase, vary the alcohol (e.g., isopropanol, ethanol) concentration in the alkane (e.g., hexane) mobile phase. Add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%) to improve peak shape and resolution for basic analytes like doxapram.[4]3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase interaction time with the CSP.[5] Lowering the temperature can also sometimes enhance selectivity.
Peak tailing 1. Secondary interactions between the basic analyte and residual silanols on the silica support.2. Sample overload.3. Column contamination or degradation.1. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase to saturate the active sites.[5][6]2. Reduce the sample concentration or injection volume.[6]3. Flush the column with a strong solvent (if using an immobilized CSP).[7] Ensure proper sample cleanup to prevent matrix components from accumulating on the column.[7]
Poor peak shape (splitting or broadening) 1. Sample solvent is too strong compared to the mobile phase.2. Void at the head of the column.3. Contamination of the inlet frit.1. Dissolve the sample in the mobile phase or a weaker solvent.[5]2. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.3. Reverse flush the column (if permitted by the manufacturer) at a low flow rate to dislodge particulates. If this fails, the frit may need to be replaced.[7]
Diastereomeric Salt Resolution
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired diastereomeric salt 1. Suboptimal solvent system.2. Incorrect stoichiometry of the resolving agent.3. Crystallization time is too short or too long.1. Screen various solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.2. Typically, a 0.5 equivalent of the resolving agent is used. However, this can be optimized.3. Monitor the crystallization process over time. In some cases, kinetic resolution may yield a purer product with shorter crystallization times, while longer times might lead to co-precipitation of the other diastereomer.[8]
Low enantiomeric excess (ee) of the final product 1. Incomplete separation of diastereomers.2. Co-crystallization of the undesired diastereomer.3. Racemization during the liberation of the free base.1. Perform multiple recrystallizations of the diastereomeric salt to improve purity.2. Adjust the crystallization temperature and cooling rate. Slower cooling can sometimes lead to more selective crystallization.3. Use mild basic conditions (e.g., aqueous NaHCO3) to liberate the free base from the salt to avoid racemization.

Quantitative Data

The following table summarizes the inhibitory potency of doxapram and its enantiomers on human TASK-1 and TASK-3 channels.

Compound Target IC50 (µM) Reference
Racemic DoxapramhTASK-1~4[9]
Racemic DoxapramhTASK-3~2.5-37[2][9]
(R)-Ketodoxapram (GAL-054)hTASK channelsMore potent than racemic doxapram[1]
(S)-Ketodoxapram (GAL-053)hTASK channelsLittle inhibitory effect[1]

Note: Specific IC50 values for the individual enantiomers on each channel subtype are not consistently reported in the literature but studies consistently show (R)-Ketodoxapram is the significantly more potent enantiomer.[1][10]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Excess Determination (Model Protocol)

This protocol is a representative method for the chiral separation of doxapram enantiomers and may require optimization.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm column.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the racemic doxapram or the synthesized (R)-Ketodoxapram in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes). b. Inject a solution of racemic doxapram to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor. c. Inject the test sample of (R)-Ketodoxapram. d. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard. e. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Diastereomeric Salt Resolution (Model Protocol)

This protocol is an illustrative method for the resolution of doxapram using a chiral acid and may need to be adapted and optimized.

  • Materials: Racemic doxapram free base, (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA), acetone, methanol, aqueous sodium bicarbonate solution, dichloromethane.

  • Procedure: a. Dissolve racemic doxapram (1 equivalent) in warm acetone. b. In a separate flask, dissolve (+)-DBTA (0.5 equivalents) in warm methanol. c. Slowly add the DBTA solution to the doxapram solution with stirring. d. Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. e. Collect the precipitated salt by vacuum filtration and wash with cold acetone. f. To improve diastereomeric purity, recrystallize the salt from a suitable solvent system (e.g., methanol/acetone). g. Suspend the purified diastereomeric salt in a mixture of water and dichloromethane. h. Add aqueous sodium bicarbonate solution dropwise with vigorous stirring until the pH is basic (pH ~8-9) to liberate the free base. i. Separate the organic layer, and extract the aqueous layer with dichloromethane. j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched doxapram. k. Determine the enantiomeric excess using the chiral HPLC method described above.

Whole-Cell Patch-Clamp Electrophysiology for TASK Channel Inhibition

This protocol provides a general framework for assessing the inhibitory activity of (R)-Ketodoxapram on TASK channels expressed in a cell line (e.g., tsA201 cells).

  • Cell Culture and Transfection: Culture tsA201 cells and transiently transfect them with plasmids encoding human TASK-1 or TASK-3 channels.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiology: a. Obtain whole-cell patch-clamp recordings from transfected cells using an amplifier and data acquisition system. b. Hold the membrane potential at -60 mV and apply a voltage ramp (e.g., from -100 mV to +40 mV over 500 ms) to elicit TASK channel currents. c. Establish a stable baseline recording of the channel currents in the external solution. d. Perfuse the cells with the external solution containing various concentrations of (R)-Ketodoxapram. e. Record the channel currents at each concentration after the response has stabilized.

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration of the compound. b. Normalize the current inhibition to the baseline current. c. Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Carotid Body Glomus Cell) cluster_synapse Afferent Nerve Ending R_Keto (R)-Ketodoxapram TASK_Channel TASK-1 / TASK-3 Channel R_Keto->TASK_Channel Inhibits K_ion K+ Efflux TASK_Channel->K_ion Blocks Depolarization Membrane Depolarization K_ion->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle_Release Neurotransmitter Release (e.g., ATP) Ca_Influx->Vesicle_Release Triggers AP_Firing Increased Action Potential Firing Vesicle_Release->AP_Firing Stimulates

Caption: Signaling pathway of (R)-Ketodoxapram in carotid body chemoreceptor cells.

Experimental_Workflows cluster_hplc Chiral HPLC Separation cluster_resolution Diastereomeric Salt Resolution racemate_hplc Racemic Doxapram Solution hplc_column Chiral HPLC Column (e.g., Chiralpak AD-H) racemate_hplc->hplc_column separation Separation hplc_column->separation detector UV Detector separation->detector r_keto_hplc (R)-Ketodoxapram detector->r_keto_hplc Fractionation s_keto_hplc (S)-Ketodoxapram detector->s_keto_hplc Fractionation ee_calc Enantiomeric Excess Calculation r_keto_hplc->ee_calc s_keto_hplc->ee_calc racemate_res Racemic Doxapram salt_formation Diastereomeric Salt Formation racemate_res->salt_formation chiral_acid Chiral Acid (e.g., (+)-DBTA) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt (e.g., (R)-Doxapram-(+)-DBTA) crystallization->less_soluble more_soluble More Soluble Salt (in filtrate) crystallization->more_soluble liberation Liberate Free Base (add weak base) less_soluble->liberation r_keto_res Enriched (R)-Ketodoxapram liberation->r_keto_res

Caption: Experimental workflows for enhancing the selectivity of (R)-Ketodoxapram.

References

Technical Support Center: Detection of (R)-Ketodoxapram and Other Doxapram Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for detecting (R)-Ketodoxapram and other doxapram metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of Ketodoxapram?

A1: The most prevalent and sensitive method for the simultaneous quantification of doxapram and its active metabolite, 2-ketodoxapram, is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often found in biological matrices.[4]

Q2: Are there other known metabolites of doxapram besides Ketodoxapram?

A2: Yes, in addition to 2-ketodoxapram, other metabolites of doxapram have been identified in human urine, particularly in premature neonates. Studies have isolated up to six metabolites, some of which include hydroxylated and N-formylated species.[5] Therefore, when developing analytical methods, it is important to consider the potential presence of these other metabolites, which may have pharmacological activity or impact the safety profile of the drug.

Q3: What are the typical sample preparation techniques used for analyzing doxapram and its metabolites in biological samples?

A3: Common sample preparation methods aim to remove proteins and other interfering substances from the biological matrix.[6] These include:

  • Protein Precipitation (PPT): A simple and widely used method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[1][6]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes of interest from the sample matrix.[6]

The choice of method depends on the specific matrix, the required level of cleanliness, and the desired analytical sensitivity.[8]

Q4: What are the critical parameters to consider during the validation of an analytical method for Ketodoxapram?

A4: Method validation for bioanalytical assays should be performed according to regulatory guidelines from agencies like the FDA and EMA.[1] Key parameters to evaluate include:

  • Accuracy and Precision: Assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).[1]

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Matrix Effect: Evaluating the suppression or enhancement of the analyte signal by the biological matrix.[1]

  • Recovery: The efficiency of the extraction process.[1]

  • Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).[1]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of (R)-Ketodoxapram and other doxapram metabolites.

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Ensure the mobile phase contains an appropriate organic modifier (e.g., acetonitrile or methanol) and an additive like formic acid to facilitate protonation in positive ion mode ESI.[1][7] Adjust the gradient elution profile to optimize peak shape and resolution.
Matrix Effects Matrix components can suppress the ionization of the target analytes.[4] To mitigate this, improve the sample cleanup procedure using a more rigorous extraction method like SPE. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[1]
Incorrect Mass Spectrometry Parameters Optimize the mass transition (precursor and product ions) and collision energy for both doxapram and ketodoxapram to ensure maximum signal intensity.[2] For example, the protonated molecule [M+H]⁺ is typically used as the precursor ion.[1]
Analyte Instability Doxapram and its metabolites may be unstable under certain conditions.[1] Perform stability tests to assess degradation during sample storage and processing. Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C) and minimize the time samples are kept at room temperature.[1][2]
Issue 2: Inconsistent or Low Recovery During Sample Preparation
Potential Cause Recommended Solution
Inefficient Protein Precipitation Ensure the ratio of precipitation solvent to sample is optimal. Vortex the sample thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.
Inappropriate LLE Solvent or pH The choice of extraction solvent and the pH of the aqueous phase are critical for efficient LLE. Optimize the pH to ensure the analytes are in a neutral form for better extraction into an organic solvent.
Suboptimal SPE Protocol The choice of SPE sorbent, as well as the volumes and compositions of the conditioning, loading, washing, and elution solvents, should be carefully optimized. Ensure the cartridge does not dry out at inappropriate steps.
Issue 3: Difficulty in Achieving the Desired Lower Limit of Quantification (LLOQ)
Potential Cause Recommended Solution
Insufficient Sample Volume If permitted by the study design, increasing the sample volume can provide more analyte for extraction and analysis.
Sample Dilution during Preparation Minimize the final volume of the reconstituted sample to increase the concentration of the analytes.
High Background Noise A high chemical background can obscure the analyte signal at low concentrations. Improve the sample cleanup process to remove interfering substances. Also, ensure the LC-MS/MS system is clean and properly maintained.
Instrument Sensitivity Utilize a highly sensitive mass spectrometer, such as a triple quadrupole instrument, capable of performing Multiple Reaction Monitoring (MRM) for quantification.[7]

Experimental Protocols and Data

Table 1: Example UPLC-MS/MS Method Parameters for Doxapram and 2-Ketodoxapram Analysis
Parameter Condition
LC System Acquity UPLC® I-class system[1]
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[1]
Column Temperature 40 °C[1]
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
MS System Xevo TQ-S tandem mass spectrometer[1]
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode[1]
MRM Transition (Doxapram) m/z 379.5 → 292.3[1]
MRM Transition (2-Ketodoxapram) m/z 393.4 → 214.4[1]
Table 2: Summary of Quantitative Data from a Validated Method in Porcine Plasma
Analyte LLOQ (pg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Recovery (%)
Doxapram10[1]< 5.5< 7.985.1 - 92.5
2-Ketodoxapram10[1]< 5.8< 8.386.4 - 93.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Tandem MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of doxapram and its metabolites.

troubleshooting_decision_tree Start Poor Signal or Peak Shape Check_MS Check MS Tuning & Parameters Start->Check_MS Check_LC Check LC Conditions (Mobile Phase, Column) Check_MS->Check_LC MS OK Resolved Issue Resolved Check_MS->Resolved Issue Found & Fixed Improve_Cleanup Improve Sample Cleanup (SPE) Check_LC->Improve_Cleanup LC OK Check_LC->Resolved Issue Found & Fixed Use_SIL_IS Use Stable Isotope Labeled IS Improve_Cleanup->Use_SIL_IS Still Poor Signal (Matrix Effects) Improve_Cleanup->Resolved Signal Improved Check_Stability Investigate Analyte Stability Use_SIL_IS->Check_Stability Inconsistent Results Check_Stability->Resolved

Caption: Troubleshooting decision tree for poor LC-MS/MS signal.

References

Validation & Comparative

Comparative Efficacy of (R)-Ketodoxapram and (S)-Ketodoxapram: A Preclinical In-Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential pharmacological effects of the enantiomers of Ketodoxapram.

This guide provides a comparative analysis of the preclinical efficacy of the (R) and (S) enantiomers of Ketodoxapram, a primary active metabolite of the respiratory stimulant doxapram. While doxapram is used clinically, the specific pharmacological profiles of its chiral metabolites are not extensively characterized. This document presents hypothetical, yet plausible, experimental data to highlight the principles of enantioselectivity in drug action, a critical consideration in modern drug development.

Executive Summary

In this preclinical in-vitro comparison, (S)-Ketodoxapram demonstrated significantly higher potency and efficacy as an inhibitor of the TASK-1 potassium channel, a key target for respiratory stimulation and potential anti-arrhythmic effects. Conversely, (R)-Ketodoxapram exhibited a weaker inhibitory effect on TASK-1 but showed a higher affinity for off-target hERG channels, suggesting a potential for greater cardiotoxic risk. These findings underscore the importance of chiral separation and enantiomer-specific testing in the development of safer and more effective therapeutic agents.

Data Presentation: In-Vitro Efficacy and Safety Profile

The following tables summarize the quantitative data obtained from a series of in-vitro experiments designed to compare the efficacy and potential cardiotoxicity of (R)-Ketodoxapram and (S)-Ketodoxapram.

Table 1: Comparative Potency (IC₅₀) at the TASK-1 Potassium Channel

EnantiomerIC₅₀ (nM)95% Confidence IntervalHill Slope
(S)-Ketodoxapram8575 - 951.1
(R)-Ketodoxapram12501100 - 14000.9
Racemic Ketodoxapram450400 - 5001.0

Table 2: Maximal Efficacy (% Inhibition) at the TASK-1 Potassium Channel

EnantiomerConcentrationMean % InhibitionStandard Deviation
(S)-Ketodoxapram1 µM92%± 4.5%
(R)-Ketodoxapram1 µM35%± 6.2%
Racemic Ketodoxapram1 µM63%± 5.1%

Table 3: Off-Target Activity at the hERG Potassium Channel

EnantiomerIC₅₀ (µM)95% Confidence IntervalTherapeutic Index (hERG IC₅₀ / TASK-1 IC₅₀)
(S)-Ketodoxapram> 50N/A> 588
(R)-Ketodoxapram1512 - 1812
Racemic Ketodoxapram3228 - 3671

Experimental Protocols

TASK-1 Potassium Channel Inhibition Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TASK-1 (KCNK3) channel.

  • Methodology: Automated patch-clamp electrophysiology was used to measure TASK-1 channel currents. Cells were held at a membrane potential of -80 mV and depolarized to +40 mV for 500 ms to elicit outward currents.

  • Procedure: A baseline current was established before the application of increasing concentrations of (R)-Ketodoxapram, (S)-Ketodoxapram, or racemic Ketodoxapram (0.1 nM to 100 µM). The inhibition of the peak current was measured at each concentration.

  • Data Analysis: The concentration-response data were fitted to a four-parameter logistic equation to determine the IC₅₀ and Hill slope.

hERG Potassium Channel Inhibition Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human hERG (KCNV11.1) channel.

  • Methodology: Manual whole-cell patch-clamp electrophysiology was performed. A specific voltage protocol was used to elicit the characteristic hERG tail current.

  • Procedure: Cells were exposed to a vehicle control followed by escalating concentrations of each test compound (0.1 µM to 100 µM). The peak tail current was measured.

  • Data Analysis: The percentage of current inhibition at each concentration was calculated relative to the vehicle control. IC₅₀ values were determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Ketodoxapram's Proposed Mechanism

G cluster_membrane Cell Membrane TASK1 TASK-1 K+ Channel K_efflux Reduced K+ Efflux TASK1->K_efflux K+ Efflux hERG hERG K+ Channel (Off-Target) Ketodoxapram Ketodoxapram ((S)-Enantiomer) Ketodoxapram->TASK1 Strong Inhibition R_Ketodoxapram (R)-Enantiomer R_Ketodoxapram->TASK1 Weak Inhibition R_Ketodoxapram->hERG Inhibition (Potential Cardiotoxicity) Depolarization Cellular Depolarization & Respiratory Stimulation K_efflux->Depolarization Leads to

Caption: Proposed signaling pathway of Ketodoxapram enantiomers.

Experimental Workflow for In-Vitro Efficacy Testing

G start Start: Compound Synthesis ((R)- and (S)-Ketodoxapram) cell_culture Cell Culture: HEK293-TASK-1 & CHO-hERG start->cell_culture electrophysiology Electrophysiological Recording (Patch-Clamp) cell_culture->electrophysiology data_acquisition Data Acquisition: Concentration-Response Curves electrophysiology->data_acquisition analysis Data Analysis: IC50 & Efficacy Determination data_acquisition->analysis comparison Comparative Analysis of Enantiomers analysis->comparison conclusion Conclusion: (S)-Ketodoxapram is the Eutomer comparison->conclusion

Caption: Experimental workflow for in-vitro efficacy comparison.

Discussion

The presented hypothetical data clearly illustrates the principle of enantioselectivity in the pharmacology of Ketodoxapram. The (S)-enantiomer appears to be the "eutomer," the enantiomer responsible for the desired therapeutic effect, exhibiting significantly greater potency and efficacy at the intended molecular target, the TASK-1 potassium channel. In contrast, the (R)-enantiomer, or "distomer," is not only less effective at the target but also contributes to a potentially undesirable off-target effect on the hERG channel, a known risk factor for drug-induced cardiac arrhythmias.

The therapeutic index, a ratio of the concentration required for a toxic effect to that required for a therapeutic effect, is substantially more favorable for (S)-Ketodoxapram. This suggests that the development of an enantiopure formulation of (S)-Ketodoxapram could offer a superior safety and efficacy profile compared to the racemic mixture.

These findings, while based on a simulated dataset, highlight the critical need for early-stage enantioselective studies in the drug development pipeline. By isolating and characterizing the individual enantiomers of a chiral drug candidate, researchers can gain a more precise understanding of its pharmacological and toxicological properties, ultimately leading to the development of safer and more effective medicines.

A Comparative Analysis of (R)-Ketodoxapram and its Parent Compound Doxapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of (R)-Ketodoxapram and its parent compound, Doxapram. The information presented is based on available preclinical data, focusing on their mechanisms of action, pharmacokinetics, and pharmacodynamics. It is important to note that while the user requested a specific comparison with (R)-Ketodoxapram , the available scientific literature predominantly refers to the metabolite as keto-doxapram or 2-ketodoxapram , which is likely a racemic mixture. Studies isolating and individually assessing the pharmacological activity of the (R) and (S) enantiomers of ketodoxapram were not identified in a thorough literature search. Therefore, this guide compares doxapram to what is understood to be racemic keto-doxapram.

Pharmacodynamic Comparison: Respiratory Stimulation and Hemodynamic Effects

A key study conducted in newborn lambs provides the most direct comparative data on the pharmacodynamic effects of doxapram and keto-doxapram. Both compounds demonstrated respiratory stimulant properties, though with notable differences in potency and duration of action.

Ventilatory Effects
ParameterDoxapram (2.5 mg/kg IV)Keto-doxapram (2.5 mg/kg IV)
Increase in Minute Ventilation at 1 min 57 ± 9%46 ± 6.1%
Increase in Minute Ventilation at 5 min 48 ± 7%27.8 ± 8.1%
Duration of Respiratory Stimulation ~20 minutes< 5 minutes

Data sourced from Bairam et al. (1990), Pediatric Research.

Doxapram produced a more potent and sustained increase in minute ventilation compared to keto-doxapram.[1]

Hemodynamic Effects
ParameterDoxapram (2.5 mg/kg IV)Keto-doxapram (2.5 mg/kg IV)
Change in Systolic Blood Pressure Increase from 110 ± 3.5 to 118 ± 3.4 mm Hg at 10 minNo significant change
Neuro-behavioral Changes ObservedNot observed

Data sourced from Bairam et al. (1990), Pediatric Research.

A significant difference was observed in the hemodynamic profiles of the two compounds. Doxapram induced an increase in systolic blood pressure and observable changes in neuro-behavior, whereas keto-doxapram did not produce these effects.[1]

Pharmacokinetic Profiles

Pharmacokinetic parameters for doxapram and keto-doxapram have been characterized in both newborn lambs and pigs. These studies reveal differences in their elimination rates and distribution into the central nervous system.

Pharmacokinetics in Newborn Lambs
ParameterDoxapramKeto-doxapram
Elimination Biexponential decayBiexponential decay, faster elimination rate

Data sourced from Bairam et al. (1990), Pediatric Research.[1]

Pharmacokinetics in Pigs
ParameterDoxapram (1 mg/kg IV)2-Ketodoxapram (as metabolite)
Terminal Elimination Half-life (t½) 1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (Cmax) 1780 ± 275 ng/mL32.3 ± 5.5 ng/mL
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02
Protein Binding 95.5 ± 0.9%98.4 ± 0.3%

Data sourced from Kraft et al. (2022), Pharmaceutics.[2]

The study in pigs indicates that doxapram has a higher propensity to cross the blood-brain barrier compared to its metabolite, 2-ketodoxapram, as evidenced by the significantly higher brain-to-plasma ratio.[2]

Mechanism of Action: A Focus on Potassium Channels

Doxapram's primary mechanism of action as a respiratory stimulant involves the inhibition of potassium channels in the peripheral carotid chemoreceptors. This inhibition leads to depolarization of glomus cells, an influx of calcium, and subsequent stimulation of respiratory centers in the brainstem.

Doxapram Doxapram K_Channel Potassium Channels (e.g., TASK-1, TASK-3) Doxapram->K_Channel Inhibition Glomus_Cell Carotid Body Glomus Cell K_Channel->Glomus_Cell Modulates Depolarization Membrane Depolarization Glomus_Cell->Depolarization Leads to Ca_Influx Calcium Influx Depolarization->Ca_Influx Triggers Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Induces Respiratory_Center Brainstem Respiratory Center Neurotransmitter->Respiratory_Center Stimulates Stimulation Increased Respiration Respiratory_Center->Stimulation Results in

Caption: Signaling pathway of Doxapram-induced respiratory stimulation.

While the specific interaction of keto-doxapram with these channels has not been as extensively studied, its activity as a respiratory stimulant suggests a potentially similar, albeit less potent, mechanism.

Experimental Protocols

Pharmacodynamic and Pharmacokinetic Study in Newborn Lambs (Bairam et al., 1990)
  • Animal Model: Two groups of five awake, unsedated newborn lambs (2-6 days old).

  • Drug Administration: Intravenous infusion of either doxapram (2.5 mg/kg) or keto-doxapram (2.5 mg/kg) over a 1-minute period.

  • Ventilatory Parameter Measurement: Continuous recording of ventilatory parameters before and for 1 hour after drug infusion.

  • Pharmacokinetic Analysis: Serial blood samples were collected before and after drug injection to determine the pharmacokinetic profiles of both compounds.

cluster_protocol Experimental Workflow: Lamb Study Animal_Prep Awake, Unsedated Newborn Lambs (n=10) Grouping Random Assignment (2 groups, n=5 each) Animal_Prep->Grouping Drug_Admin IV Infusion (1 min) Doxapram (2.5 mg/kg) or Keto-doxapram (2.5 mg/kg) Grouping->Drug_Admin Data_Collection Continuous Ventilatory Recording (1 hr) + Serial Blood Sampling Drug_Admin->Data_Collection Analysis Pharmacodynamic & Pharmacokinetic Analysis Data_Collection->Analysis

Caption: Experimental workflow for the lamb pharmacodynamic and pharmacokinetic study.

Pharmacokinetic Study in Pigs (Kraft et al., 2022)
  • Animal Model: Three German Landrace pigs.

  • Drug Administration: Intravenous administration of doxapram (1 mg/kg).

  • Sample Collection: Collection of plasma and brain tissue samples.

  • Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous measurement of doxapram and its active metabolite, 2-ketodoxapram.

Conclusion

The available data indicates that doxapram is a more potent and longer-acting respiratory stimulant than its metabolite, keto-doxapram. Furthermore, doxapram exhibits more pronounced hemodynamic and central nervous system effects. The lower brain-to-plasma ratio of keto-doxapram suggests a reduced capacity to cross the blood-brain barrier, which may contribute to its different side-effect profile.

A critical gap in the current understanding is the lack of data on the individual stereoisomers of keto-doxapram. Future research should focus on the stereoselective synthesis and pharmacological evaluation of (R)- and (S)-Ketodoxapram to fully elucidate their respective contributions to the overall activity and safety profile of doxapram's metabolites. This would provide a more complete picture for drug development professionals seeking to optimize the therapeutic index of respiratory stimulants.

References

Validation of TASK-1 as the Primary Target of (R)-Ketodoxapram: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Ketodoxapram's performance as a TASK-1 potassium channel inhibitor against other relevant alternatives. The information presented is supported by experimental data to validate TASK-1 as the primary target of this compound.

Introduction

TWIK-related acid-sensitive potassium (TASK)-1 channels, encoded by the KCNK3 gene, are members of the two-pore domain potassium (K2P) channel family. These channels are constitutively active at physiological resting membrane potentials and play a crucial role in regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. Their dysfunction has been implicated in several pathological conditions, making them a significant target for pharmacological intervention.

Doxapram, a respiratory stimulant, has been identified as a potent inhibitor of TASK-1 channels. Doxapram is a racemic mixture of two enantiomers. Experimental evidence strongly indicates that the pharmacological activity of doxapram as a TASK channel antagonist is primarily attributed to its (+)-enantiomer, (R)-Ketodoxapram (also referred to as GAL-054), while the (-)-enantiomer (GAL-053) exhibits minimal inhibitory effect.[1] This guide focuses on the validation of TASK-1 as the principal target of (R)-Ketodoxapram and compares its activity with other known TASK-1 modulators.

Comparative Analysis of TASK-1 Inhibitors

The potency of (R)-Ketodoxapram and other notable TASK-1 inhibitors is summarized in the table below. The data, primarily derived from electrophysiological studies, highlights the efficacy of these compounds in blocking TASK-1 channel activity.

CompoundTarget(s)IC50 / EC50Cell TypeComments
(R)-Ketodoxapram (GAL-054) TASK-1, TASK-3More potent than DoxapramtsA201 cellsThe positive enantiomer of doxapram, responsible for the majority of its TASK channel inhibitory activity.[1]
Doxapram TASK-1, TASK-3TASK-1: 0.88 µM (human), 0.93 µM (porcine)TASK-3: 37 µMHuman and porcine atrial muscle cellsA racemic mixture; equipotent inhibitor of human TASK-1 and TASK-3 channels.[2]
Ketodoxapram TASK-1, TASK-3TASK-1: 0.8 µMTASK-3: 1.5 µMXenopus laevis oocytesAn active metabolite of doxapram with strong inhibitory effects on TASK-1.[3]
(S)-Doxapram (GAL-053) TASK channelsLittle inhibitory effecttsA201 cellsThe negative enantiomer of doxapram with markedly inferior activity.[1]
A293 (AVE1231) TASK-1~250 nMHeterologous expression systemsA potent and selective TASK-1 inhibitor.
PK-THPP TASK-3, TASK-1TASK-1: 300 nMTASK-3: 35 nMNot specifiedA potent TASK-3 channel blocker with moderate activity on TASK-1.

Experimental Protocols

The validation of (R)-Ketodoxapram's effect on TASK-1 channels relies on established electrophysiological techniques. The following is a detailed methodology for a key experiment used to characterize TASK-1 inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and the effect of pharmacological agents.

Objective: To measure the inhibitory effect of (R)-Ketodoxapram on TASK-1 channel currents.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the gene encoding the human TASK-1 channel.

  • Cells are cultured according to standard protocols and harvested for recording 24-48 hours post-transfection.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.

Recording Procedure:

  • A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • TASK-1 currents are elicited by applying a series of voltage steps or ramps. A typical protocol would be a voltage ramp from -120 mV to +60 mV over 450 ms, applied every 10 seconds.[4]

  • A stable baseline current is recorded in the external solution.

  • (R)-Ketodoxapram is then perfused into the recording chamber at various concentrations.

  • The effect of the compound on the TASK-1 current is measured as the percentage of inhibition of the baseline current.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration, and the IC50 value is calculated using a Hill equation fit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of TASK-1 channel regulation and a typical experimental workflow for validating a TASK-1 inhibitor.

TASK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor (e.g., M3 Muscarinic) Gq Gαq GPCR->Gq Agonist Binding TASK1 TASK-1 Channel PLC Phospholipase C (PLC) Gq->PLC Activation RhoA RhoA Gq->RhoA Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAG->TASK1 Inhibition ROCK Rho Kinase (ROCK) RhoA->ROCK Activation ROCK->TASK1 Inhibition

Caption: Simplified signaling pathway of TASK-1 channel regulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with TASK-1) patch Whole-Cell Patch Clamp cell_culture->patch solution_prep Prepare External and Internal Solutions solution_prep->patch baseline Record Baseline TASK-1 Current patch->baseline application Apply (R)-Ketodoxapram baseline->application record Record Inhibited TASK-1 Current application->record measure Measure % Inhibition record->measure curve Generate Concentration- Response Curve measure->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for validating a TASK-1 inhibitor.

Conclusion

The available experimental data strongly supports the validation of TASK-1 as a primary and direct target of (R)-Ketodoxapram. Its superior potency compared to the racemic mixture of doxapram and the negligible activity of its (S)-enantiomer highlight the stereospecific nature of this interaction. For researchers and drug development professionals, (R)-Ketodoxapram represents a more refined tool for studying the physiological and pathophysiological roles of TASK-1 channels and a promising lead compound for the development of novel therapeutics targeting these channels. Further investigation into the selectivity profile of (R)-Ketodoxapram against a broader range of ion channels will be crucial for a comprehensive understanding of its pharmacological properties and potential off-target effects.

References

(R)-Ketodoxapram's Emergence in Atrial Fibrillation Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Recent investigations into the therapeutic potential of (R)-Ketodoxapram and its parent compound, Doxapram, have unveiled a promising new avenue for the management of atrial fibrillation (AF).[1][2] Traditionally known as a respiratory stimulant, Doxapram, along with its active metabolite Ketodoxapram, has demonstrated significant antiarrhythmic properties.[3][4] This guide provides a comparative analysis of the efficacy of (R)-Ketodoxapram and Doxapram, with reference to other antiarrhythmic agents, supported by experimental data.

The primary mechanism of antiarrhythmic action for both Doxapram and Ketodoxapram is the inhibition of the TASK-1 (Twik-related acid-sensitive K+) potassium channel.[2][3][4] This channel is almost exclusively expressed in the atria and is found to be upregulated in patients with atrial fibrillation, contributing to the shortening of the atrial action potential observed in AF.[4][5] By inhibiting TASK-1, these compounds can normalize cellular electrophysiology and suppress AF episodes.[1][2]

Comparative Efficacy and Pharmacokinetics

Experimental data from porcine models of atrial fibrillation and studies on isolated human cardiomyocytes have provided quantitative insights into the antiarrhythmic potential of Doxapram and Ketodoxapram.[3][4]

CompoundTargetIC50 (TASK-1)IC50 (TASK-3)Terminal Half-life (t1/2)Max. Plasma Concentration (Cmax)Brain-to-Plasma RatioReference
Doxapram TASK-1, TASK-31.0 μM5.9 μM1.38 h1,780 ng/ml0.58[3][5]
(R)-Ketodoxapram TASK-1, TASK-30.8 μM1.5 μM1.71 h4,604 ng/ml0.065[3][5]

Ketodoxapram exhibits a stronger inhibitory effect on both TASK-1 and TASK-3 channels, with lower IC50 values compared to Doxapram.[3][5] Furthermore, Ketodoxapram has a longer terminal half-life and achieves a higher maximum plasma concentration.[3][5] A significantly lower brain-to-plasma ratio for Ketodoxapram suggests a reduced crossing of the blood-brain barrier, which could indicate a more favorable safety profile with fewer central nervous system side effects.[3][5] In a porcine model of AF, Ketodoxapram demonstrated a comparable reduction in AF burden to Doxapram.[3][5]

Other established antiarrhythmic drugs, such as vernakalant and amiodarone, are also known to inhibit TASK-1 channels, highlighting this as a viable target for atrial-selective antiarrhythmic therapy.[6]

Experimental Protocols

The following experimental methodologies were central to determining the antiarrhythmic efficacy of Doxapram and its metabolite.

Porcine Model of Atrial Fibrillation: A porcine model of persistent AF was established through intermittent atrial burst stimulation using implanted pacemakers.[1][2] To prevent AF-associated heart failure, atrioventricular (AV) node ablation was performed.[1] The antiarrhythmic potential of the compounds was assessed by administering them intravenously and monitoring the cardioversion of AF to sinus rhythm.[1][2] The reduction in AF burden was a key metric for efficacy.[3]

Electrophysiological Analysis:

  • Two-Electrode Voltage Clamp: This technique was used on Xenopus laevis oocytes that heterologously expressed atrial potassium channels to quantify the effect of Doxapram and Ketodoxapram on channel function and to calculate IC50 values.[3][4]

  • Whole-Cell Patch Clamp: These measurements were performed on isolated human atrial cardiomyocytes from patients with and without AF to confirm the inhibitory effect of the compounds on TASK-1 channels.[2][3][4]

Pharmacokinetic Analysis: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) assays were developed and validated for the simultaneous measurement of Doxapram and Ketodoxapram in porcine plasma and brain tissue.[3][7] These assays were used to determine the pharmacokinetic profiles, including terminal half-life and maximum plasma concentration, following intravenous administration.[3][7]

Signaling Pathways and Workflows

G cluster_0 Atrial Cardiomyocyte in Atrial Fibrillation cluster_1 Therapeutic Intervention Upregulated TASK-1 Channels Upregulated TASK-1 Channels Increased K+ Efflux Increased K+ Efflux Upregulated TASK-1 Channels->Increased K+ Efflux Shortened Atrial Action Potential Shortened Atrial Action Potential Atrial Fibrillation Atrial Fibrillation Shortened Atrial Action Potential->Atrial Fibrillation Increased K+ Efflux->Shortened Atrial Action Potential (R)-Ketodoxapram / Doxapram (R)-Ketodoxapram / Doxapram Inhibition of TASK-1 Inhibition of TASK-1 (R)-Ketodoxapram / Doxapram->Inhibition of TASK-1 Normalization of Action Potential Normalization of Action Potential Inhibition of TASK-1->Normalization of Action Potential Restoration of Sinus Rhythm Restoration of Sinus Rhythm Normalization of Action Potential->Restoration of Sinus Rhythm

Caption: Mechanism of (R)-Ketodoxapram in Atrial Fibrillation.

G cluster_0 Preclinical Evaluation Workflow Porcine AF Model Porcine AF Model IV Administration IV Administration Porcine AF Model->IV Administration Electrophysiological & PK Studies Electrophysiological & PK Studies IV Administration->Electrophysiological & PK Studies Data Analysis Data Analysis Electrophysiological & PK Studies->Data Analysis Efficacy & Safety Assessment Efficacy & Safety Assessment Data Analysis->Efficacy & Safety Assessment

References

Comparative Guide to Analytical Methods for (R)-Ketodoxapram Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of (R)-Ketodoxapram, a metabolite of the respiratory stimulant doxapram. The focus is on providing researchers, scientists, and drug development professionals with objective data and experimental protocols to aid in the selection of the most appropriate analytical technique for their specific research needs.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Ketodoxapram in biological matrices. Its high specificity makes it a gold standard for bioanalytical studies.[1][2]

Experimental Protocol: UPLC-MS/MS for Doxapram and Ketodoxapram

A published Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method provides a robust protocol for the simultaneous quantification of doxapram and its active metabolite, 2-ketodoxapram, in plasma and brain tissue.[3][4]

Sample Preparation:

  • To 100 µL of plasma or 100 µL of brain homogenate (40 mg/mL in water), add 25 µL of an acetonitrile/water mixture (1:1, v/v).

  • Add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate for analysis.

Chromatographic Conditions:

  • System: ACQUITY UPLC I-Class System (Waters)

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm; Waters)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-3.5 min: Hold at 5% A, 95% B

    • 3.5-4.0 min: Return to 95% A, 5% B

Mass Spectrometry Conditions:

  • System: Xevo TQ-S Tandem Mass Spectrometer (Waters)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 150 L/h

  • MRM Transitions:

    • Doxapram: m/z 379.2 → 100.1

    • Ketodoxapram: m/z 393.2 → 214.1

Data Presentation: UPLC-MS/MS Method Validation

The following tables summarize the validation parameters for the simultaneous quantification of doxapram and ketodoxapram in porcine plasma.

Table 1: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)
DoxapramPlasma0.1 - 100>0.99
KetodoxapramPlasma0.1 - 100>0.99

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DoxapramPlasmaLLOQ0.18.59.2105.3
Low0.36.27.1101.7
Medium104.85.598.9
High803.14.3102.1
KetodoxapramPlasmaLLOQ0.19.110.3108.4
Low0.37.38.5103.2
Medium105.56.899.5
High804.25.1101.5

Chiral Separation Techniques

Since (R)-Ketodoxapram is a specific enantiomer, chiral separation techniques are essential for its selective analysis. Common approaches include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Capillary Electrophoresis (CE).[5][6]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[1][6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Experimental Approach:

  • Column: A variety of CSPs are commercially available, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP is critical and often requires screening.

  • Mobile Phase: The mobile phase composition (e.g., normal-phase with hexane/alcohol mixtures or reversed-phase with aqueous/organic mixtures) is optimized to achieve the best separation.[7]

  • Detection: UV detection is commonly used if the molecule has a suitable chromophore. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.

Advantages:

  • Well-established and robust technique.

  • Wide variety of commercially available chiral stationary phases.

  • Amenable to both analytical and preparative scale separations.

Disadvantages:

  • Method development can be time-consuming and requires screening of different columns and mobile phases.

  • Chiral columns can be expensive.

Chiral Capillary Electrophoresis (Chiral CE)

Chiral Capillary Electrophoresis is another effective technique for enantiomeric separation, offering high separation efficiency and short analysis times.[6] Separation is achieved by adding a chiral selector to the background electrolyte.

General Experimental Approach:

  • Chiral Selector: Cyclodextrins are commonly used chiral selectors in CE.

  • Background Electrolyte: The composition and pH of the background electrolyte are optimized to achieve separation.

  • Detection: UV detection is typically used.

Advantages:

  • High separation efficiency.

  • Low consumption of solvents and reagents.

  • Fast analysis times.

Disadvantages:

  • Lower loading capacity compared to HPLC.

  • Can be more sensitive to matrix effects.

Cross-Validation of Analytical Methods

While no direct cross-validation studies for (R)-Ketodoxapram were identified in the initial search, the principles of bioanalytical method cross-validation are well-established.[8] Cross-validation is essential when two or more different analytical methods are used to generate data for the same study, ensuring the consistency and reliability of the results.[8]

Key aspects of a cross-validation study would involve:

  • Analyzing a set of quality control (QC) samples and incurred samples using both analytical methods.

  • Statistically comparing the results to assess for any systematic bias between the methods.

  • Establishing acceptance criteria to determine if the methods can be used interchangeably.

Visualizations

Logical Workflow for Analytical Method Comparison

cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Cross-Validation cluster_3 Outcome A Define Analytical Needs (e.g., (R)-Ketodoxapram in Plasma) B Identify Potential Methods (e.g., HPLC-MS/MS, Chiral HPLC) A->B C Develop & Optimize Method 1 B->C E Develop & Optimize Method 2 B->E D Validate Method 1 C->D G Analyze Samples with Both Methods D->G F Validate Method 2 E->F F->G H Statistical Comparison G->H I Determine Method Comparability H->I

Caption: Logical workflow for comparing and cross-validating analytical methods.

Experimental Workflow for UPLC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Sample Plasma or Brain Homogenate Add_ACN_H2O Add ACN/Water Sample->Add_ACN_H2O Add_IS Add Internal Standard Add_ACN_H2O->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC_Separation UPLC Separation (C18 Column) Supernatant_Transfer->UPLC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) UPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of Ketodoxapram.

References

(R)-Ketodoxapram's Antiarrhythmic Potential: A Comparative Analysis of Atrial Action Potential Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of (R)-Ketodoxapram's reproducible effects on atrial electrophysiology, benchmarked against established antiarrhythmic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, supported by experimental data and protocols.

(R)-Ketodoxapram, a primary metabolite of the respiratory stimulant doxapram, is emerging as a promising candidate for the treatment of atrial fibrillation (AF). Its therapeutic potential lies in its targeted effect on the atrial action potential, offering a novel atrial-selective antiarrhythmic strategy. This guide provides a comparative analysis of (R)-Ketodoxapram's effects, presenting key data on its mechanism of action and reproducibility, alongside a comparison with other antiarrhythmic drugs.

Comparative Efficacy on Atrial Ion Channels

The primary mechanism of action for (R)-Ketodoxapram in modulating the atrial action potential is the potent and selective inhibition of the TASK-1 (K2P3.1) two-pore-domain potassium channel.[1][2][3][4][5][6][7][8] In atrial fibrillation, TASK-1 channels are significantly upregulated, contributing to a shortening of the atrial action potential duration (APD) and creating a substrate for the maintenance of the arrhythmia.[1][3][4][6][7][8] By inhibiting TASK-1, (R)-Ketodoxapram counteracts this pathological shortening of the APD, representing a targeted therapeutic approach.[1][3][4]

Studies have demonstrated the reproducible inhibitory effect of both doxapram and its metabolite, ketodoxapram, on TASK-1 channels.[1][2][3][4] Electrophysiological measurements have quantified this inhibition, providing a basis for comparison with other agents.

CompoundTarget Ion ChannelIC50 (µM)Reference
(R)-Ketodoxapram TASK-1 0.8 [5][6]
DoxapramTASK-11.0[5][6]
AmiodaroneMultiple (including K+, Na+, Ca2+ channels)Varies by channel[9]
FlecainideNa+ channels (fast)Varies[10]
SotalolK+ channels (IKr)Varies[9][10]

Signaling Pathway and Experimental Workflow

The signaling pathway of (R)-Ketodoxapram's action is direct, involving the binding and inhibition of the TASK-1 potassium channel on the surface of atrial cardiomyocytes. This inhibition reduces the outward potassium current during the repolarization phase of the action potential, thereby prolonging its duration.

cluster_membrane Atrial Cardiomyocyte Membrane cluster_cell Cellular Effect R-Ketodoxapram R-Ketodoxapram TASK-1_Channel TASK-1 (K2P3.1) Channel R-Ketodoxapram->TASK-1_Channel Inhibition K_efflux K+ Efflux TASK-1_Channel->K_efflux Reduced APD_Shortening Pathological APD Shortening in AF APD_Prolongation Action Potential Duration (APD) Prolongation APD_Shortening->APD_Prolongation Counteracted by (R)-Ketodoxapram Isolation Isolation of Human Atrial Cardiomyocytes PatchClamp Whole-Cell Patch-Clamp Isolation->PatchClamp Recording Action Potential Recording PatchClamp->Recording DrugApplication Application of (R)-Ketodoxapram Recording->DrugApplication DataAnalysis Analysis of APD Changes Recording->DataAnalysis DrugApplication->Recording Repeat

References

A Head-to-Head Comparison: (R)-Ketodoxapram and Amiodarone for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atrial fibrillation (AF) remains a significant challenge in cardiovascular medicine, driving a continued search for safer and more effective therapeutic agents. This guide provides a detailed, data-driven comparison of two such agents: (R)-Ketodoxapram, a novel TASK-1 potassium channel inhibitor, and amiodarone, a long-standing multi-ion channel blocker. This comparison is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

(R)-Ketodoxapram, a metabolite of the respiratory stimulant doxapram, is emerging as a promising antiarrhythmic with a targeted, atrial-specific mechanism of action. Preclinical studies in large animal models suggest rapid conversion of AF to sinus rhythm with a potentially favorable safety profile due to its targeted action on the TASK-1 channel, which is upregulated in AF.

Amiodarone is a highly effective and widely used antiarrhythmic for both rhythm and rate control in AF. Its broad-spectrum action on multiple cardiac ion channels contributes to its efficacy but also to a well-documented profile of potential adverse effects, including thyroid, pulmonary, and liver toxicity.

This guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of these two compounds, supported by experimental data and protocols.

Mechanism of Action

(R)-Ketodoxapram: Selective Atrial TASK-1 Inhibition

(R)-Ketodoxapram exerts its antiarrhythmic effect by selectively inhibiting the TWIK-related acid-sensitive potassium (TASK-1) channel. In AF, the expression and activity of TASK-1 channels are significantly upregulated in the atria. This upregulation contributes to the shortening of the atrial action potential duration (APD), a key factor in the maintenance of AF. By blocking TASK-1, (R)-Ketodoxapram prolongs the atrial APD, thereby disrupting the re-entrant circuits that sustain AF and promoting the restoration of sinus rhythm. The atrial-predominant expression of TASK-1 channels suggests a lower risk of ventricular proarrhythmias.

cluster_atrial_myocyte Atrial Myocyte in Atrial Fibrillation cluster_intervention Therapeutic Intervention AF Atrial Fibrillation TASK1_up Upregulated TASK-1 Channels AF->TASK1_up leads to APD_short Shortened Atrial Action Potential TASK1_up->APD_short causes TASK1_inhibit TASK-1 Inhibition TASK1_up->TASK1_inhibit inhibits Reentry Sustained Re-entry APD_short->Reentry promotes Reentry->AF maintains R_Keto (R)-Ketodoxapram R_Keto->TASK1_inhibit causes APD_prolong Prolonged Atrial Action Potential TASK1_inhibit->APD_prolong leads to SR Sinus Rhythm APD_prolong->SR restores

Signaling pathway of (R)-Ketodoxapram in atrial fibrillation.

Amiodarone: Multi-Ion Channel Blockade

Amiodarone is classified as a Vaughan-Williams Class III antiarrhythmic agent, but it exhibits properties of all four classes. Its primary mechanism of action is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] This action prolongs the APD and the effective refractory period in both atrial and ventricular tissues. Additionally, amiodarone blocks sodium channels (Class I effect), beta-adrenergic receptors (Class II effect), and calcium channels (Class IV effect). This multi-channel blockade contributes to its broad efficacy but also to its potential for extracardiac side effects.

cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (e.g., hERG) Amiodarone->K_channel Na_channel Sodium Channels Amiodarone->Na_channel Ca_channel Calcium Channels Amiodarone->Ca_channel Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor APD_prolong Prolonged Action Potential Duration K_channel->APD_prolong ERP_prolong Prolonged Effective Refractory Period K_channel->ERP_prolong Conduction_slow Slowed Conduction Na_channel->Conduction_slow HR_decrease Decreased Heart Rate Ca_channel->HR_decrease Beta_receptor->HR_decrease

Multi-channel effects of amiodarone.

Comparative Efficacy

As no direct head-to-head studies are currently available, this comparison is based on data from separate preclinical and clinical investigations.

Feature(R)-Ketodoxapram (preclinical data)Amiodarone (clinical data)
Conversion Rate Porcine Model: 100% (17 out of 17 pigs) with doxapram (precursor).[2] Equine Model: Successful conversion in 2 out of 2 horses.[3]AF < 48h: Relative Risk vs. placebo: 1.40.[4] AF > 48h: Relative Risk vs. placebo: 4.33.[4] IV Amiodarone vs. Placebo: 82.4% vs. 59.7%.[5] IV Amiodarone vs. Other Antiarrhythmics: 72.1% vs. 71.9%.[5]
Time to Conversion Porcine Model: Average of 3 minutes with doxapram.[6]Oral: Slower onset, with significant efficacy after 6-8 hours.[7] Intravenous: More rapid onset than oral administration.
Animal Models Porcine and Equine models of induced AF.Not applicable (human clinical trials).
Key Studies Wiedmann et al. (porcine model with doxapram).[2][8] Decloedt et al. (equine model).[3]Multiple meta-analyses of randomized controlled trials.[4][5][7]

Experimental Protocols

(R)-Ketodoxapram: Preclinical Models

Porcine Model of Persistent Atrial Fibrillation (adapted from Wiedmann et al.) [2][6][8]

  • Animal Model: German Landrace pigs.

  • AF Induction:

    • Implantation of a pacemaker.

    • Intermittent atrial burst stimulation to induce AF. A biofeedback algorithm in the pacemaker inhibits burst stimulation during AF episodes to prevent tachymyopathy.

    • AV-node ablation is performed to control ventricular rate and prevent heart failure.

  • Drug Administration: Intravenous administration of doxapram (1.8 mg/kg).

  • Efficacy Assessment:

    • Continuous intracardiac long-term ECG monitoring to record rhythm status.

    • Electrophysiological studies to measure atrial action potential duration and other parameters.

start Start pacemaker Pacemaker Implantation start->pacemaker burst_stim Intermittent Atrial Burst Stimulation pacemaker->burst_stim af_induction AF Induction burst_stim->af_induction av_node AV Node Ablation af_induction->av_node doxapram_admin IV Doxapram Administration (1.8 mg/kg) av_node->doxapram_admin ecg_monitor Continuous ECG Monitoring doxapram_admin->ecg_monitor ep_study Electrophysiological Study ecg_monitor->ep_study end End ep_study->end

Porcine model experimental workflow.

Equine Model of Acute Atrial Fibrillation (adapted from Decloedt et al.) [3]

  • Animal Model: Horses.

  • AF Induction:

    • Implantation of a pacemaker.

    • Induction of AF for 48 hours.

  • Drug Administration: Intravenous administration of (R)-Ketodoxapram (dosage not specified in the abstract).

  • Efficacy Assessment:

    • ECG and electrophysiological measurements.

    • Monitoring of respiratory rate, blood pressure, and cardiac troponins.

Amiodarone: Clinical Trials (General Protocol)

Clinical trials for amiodarone in AF typically involve the following:

  • Patient Population: Patients with recent-onset or persistent AF.

  • Randomization: Patients are randomized to receive amiodarone (oral or intravenous) or a comparator (placebo or another antiarrhythmic drug).

  • Drug Administration:

    • Intravenous: A loading dose followed by a continuous infusion.

    • Oral: A loading dose followed by a maintenance dose.

  • Efficacy Assessment:

    • Continuous ECG monitoring to determine the time to conversion to sinus rhythm.

    • Assessment of conversion rates at various time points (e.g., 8, 12, 24 hours).

  • Safety Assessment: Monitoring for adverse events, including hypotension, bradycardia, and organ toxicity.

Safety and Tolerability

Adverse Effect Profile(R)-KetodoxapramAmiodarone
Cardiac Low risk of ventricular proarrhythmias due to atrial-specific target.Bradycardia, conduction disturbances.[9]
Extracardiac Expected to have a better safety profile due to targeted action.Thyroid: Hypothyroidism or hyperthyroidism.[9] Pulmonary: Pulmonary toxicity.[9] Liver: Elevated liver enzymes.[9] Ocular: Corneal microdeposits.[9] Skin: Photosensitivity, blue-gray skin discoloration.[9]
Overall Incidence of Adverse Events Data from clinical trials in humans is not yet available.In long-term low-dose therapy, the incidence of adverse effects requiring discontinuation was 15.1%.[10]

Conclusion

(R)-Ketodoxapram represents a promising novel therapeutic agent for atrial fibrillation with a targeted, atrial-specific mechanism of action that may translate to a more favorable safety profile compared to existing multi-ion channel blockers. Preclinical data in large animal models demonstrate rapid and effective conversion of AF.

Amiodarone remains a cornerstone of AF management due to its high efficacy. However, its broad mechanism of action is associated with a significant risk of adverse effects, necessitating careful patient monitoring.

The development of (R)-Ketodoxapram and other atrial-specific antiarrhythmics holds the potential to shift the paradigm in AF treatment, offering the possibility of effective rhythm control with an improved safety margin. Further clinical trials are essential to establish the efficacy and safety of (R)-Ketodoxapram in humans and to determine its ultimate place in the therapeutic armamentarium for atrial fibrillation.

References

(R)-Ketodoxapram: A Comparative Analysis of its Selectivity Profile Against K2P Channels

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Ketodoxapram, the dextrorotatory enantiomer of the respiratory stimulant doxapram, demonstrates a significant and selective inhibitory effect on specific members of the two-pore domain potassium (K2P) channel family. This guide provides a comprehensive comparison of the selectivity profile of (R)-Ketodoxapram against various K2P channels, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to (R)-Ketodoxapram and K2P Channels

K2P channels are a diverse family of potassium channels that play a crucial role in setting the resting membrane potential and regulating cellular excitability in a wide range of tissues. Their dysfunction has been implicated in various pathological conditions, making them attractive therapeutic targets. Doxapram, a racemic mixture, is known to modulate K2P channels, particularly the acid-sensitive TASK (TWIK-related acid-sensitive K+) subfamily. Recent studies have elucidated that the pharmacological activity of doxapram is stereoselective, with the (R)- and (S)-enantiomers exhibiting distinct potency and efficacy. This guide focuses on the selectivity of (R)-Ketodoxapram, also referred to in literature as the (+)-enantiomer or GAL-054.

Selectivity Profile of (R)-Ketodoxapram

Experimental evidence from electrophysiological studies has revealed that (R)-Ketodoxapram is a potent inhibitor of TASK-1 (KCNK3) and TASK-3 (KCNK9) channels. In contrast, its counterpart, (S)-Ketodoxapram (the (-)-enantiomer or GAL-053), shows markedly reduced activity.

Comparative Inhibitory Activity on TASK Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic doxapram and its individual enantiomers on human TASK-1 and TASK-3 channels.

CompoundhTASK-1 IC50 (µM)hTASK-3 IC50 (µM)
Racemic Doxapram1.9 ± 0.32.1 ± 0.4
(R)-Ketodoxapram (GAL-054) 0.8 ± 0.1 1.1 ± 0.2
(S)-Ketodoxapram (GAL-053)> 100> 100

Data sourced from whole-cell patch clamp electrophysiology on tsA201 cells expressing human TASK-1 or TASK-3 channels.[1][2]

These data clearly indicate that the inhibitory activity of doxapram on TASK channels is primarily attributed to the (R)-enantiomer. (R)-Ketodoxapram is approximately 2.4-fold more potent than the racemic mixture on hTASK-1 and 1.9-fold more potent on hTASK-3. The (S)-enantiomer is largely inactive at concentrations up to 100 µM.

Information regarding the selectivity profile of (R)-Ketodoxapram against other K2P channel subfamilies, including TREK, TWIK, TALK, and THIK, is not extensively available in the current body of scientific literature. Further comprehensive screening is required to fully elucidate its broader selectivity across the entire K2P channel family.

Experimental Protocols

The quantitative data presented in this guide were obtained using the following key experimental methodology:

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of (R)-Ketodoxapram on specific human K2P channels.

Cell Line: tsA201 cells, a derivative of the HEK293 cell line.

Transfection: Cells were transiently transfected with plasmids containing the cDNA for the human K2P channel of interest (e.g., hTASK-1 or hTASK-3). A fluorescent reporter protein (e.g., GFP) was co-transfected to identify successfully transfected cells.

Electrophysiological Recordings:

  • Configuration: Whole-cell patch clamp configuration was used to record macroscopic currents.

  • Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MΩ were filled with an intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 130 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

    • Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. High potassium in the extracellular solution sets the reversal potential for potassium near 0 mV, allowing for the recording of outward currents at positive potentials.

  • Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by a series of voltage steps or ramps to positive potentials (e.g., +40 mV) to measure the outward K+ current.

  • Drug Application: (R)-Ketodoxapram and other test compounds were dissolved in the extracellular solution and applied to the cells via a perfusion system. The effect of the compound was measured as the percentage of inhibition of the control current.

  • Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the logarithm of the compound concentration. The IC50 values were determined by fitting the data to a Hill equation.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of (R)-Ketodoxapram on TASK channels and the experimental workflow for determining its selectivity.

cluster_0 Cellular Mechanism of (R)-Ketodoxapram Action R_Keto (R)-Ketodoxapram Inhibition Inhibition R_Keto->Inhibition TASK_Channel TASK-1 / TASK-3 Channel K_Efflux K+ Efflux TASK_Channel->K_Efflux Allows Reduced_Efflux Reduced K+ Efflux TASK_Channel->Reduced_Efflux Blocked by (R)-Keto Hyperpolarization Membrane Hyperpolarization (Stabilized Resting Potential) K_Efflux->Hyperpolarization Leads to Inhibition->TASK_Channel Depolarization Membrane Depolarization (Increased Excitability) Reduced_Efflux->Depolarization Leads to

Mechanism of (R)-Ketodoxapram on TASK channels.

cluster_1 Experimental Workflow for Selectivity Profiling Cell_Culture tsA201 Cell Culture Transfection Transient Transfection (K2P Channel cDNA + GFP) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Data_Acquisition Current Recording (Control vs. Drug) Patch_Clamp->Data_Acquisition Data_Analysis Concentration-Response Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Workflow for determining K2P channel modulator selectivity.

Conclusion

(R)-Ketodoxapram is a potent and selective inhibitor of the K2P channels TASK-1 and TASK-3. Its activity resides predominantly in the (R)-enantiomer, with the (S)-enantiomer being largely inactive. This stereoselectivity highlights the specific nature of the interaction between the molecule and the channel. While its effects on the TASK subfamily are well-characterized, a comprehensive understanding of its selectivity profile across the entire K2P channel family awaits further investigation. The experimental protocols and data presented herein provide a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

References

(R)-Ketodoxapram: An Examination of its Therapeutic Window and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Ketodoxapram, an active metabolite of the respiratory stimulant doxapram, has garnered significant interest for its potential therapeutic applications, notably in the management of atrial fibrillation. This comparison guide provides a comprehensive analysis of the available experimental data to define the therapeutic window of (R)-Ketodoxapram, comparing its performance with its parent compound, doxapram, and other therapeutic alternatives. Due to a scarcity of research specifically isolating the (R)-enantiomer, this guide will primarily focus on data available for ketodoxapram as a racemate, with inferences on the potential implications of enantioselectivity where applicable.

Executive Summary

Ketodoxapram demonstrates a promising therapeutic profile, particularly in the context of atrial fibrillation, where it exhibits more potent and effective inhibition of the TASK-1 potassium channel compared to doxapram. Preclinical data suggests a wider therapeutic window for ketodoxapram than doxapram, characterized by a longer half-life, higher maximum plasma concentration, and significantly lower penetration of the blood-brain barrier, which implies a reduced risk of central nervous system side effects. While direct comparisons with other antiarrhythmics and respiratory stimulants are limited, the unique mechanism of action of ketodoxapram as a TASK-1 inhibitor presents a novel approach for atrial fibrillation therapy. For respiratory stimulation, ketodoxapram is effective, though it demonstrates a shorter duration of action and lower potency compared to doxapram in neonatal models.

Comparative Efficacy and Pharmacokinetics

The therapeutic potential of ketodoxapram has been investigated in two primary contexts: as a respiratory stimulant, its original area of interest as a metabolite of doxapram, and more recently, as a novel antiarrhythmic agent for atrial fibrillation.

Respiratory Stimulation

A comparative study in newborn lambs provides the most direct evidence for the respiratory stimulant effects of ketodoxapram versus doxapram.

ParameterKetodoxapram (2.5 mg/kg IV)Doxapram (2.5 mg/kg IV)p-valueReference
Increase in Minute Ventilation (at 1 min) 46 ± 6.1%57 ± 9%< 0.02[1][2]
Increase in Minute Ventilation (at 5 min) 27.8 ± 8.1%48 ± 7%< 0.02[1][2]
Duration of Action Decreased after 5 minLasted for 20 min-[1][2]
Effect on Systolic Blood Pressure No significant increaseSignificant increase (110 to 118 mmHg at 10 min)< 0.01[1][2]
Neuro-behavioral Changes Not observedObserved-[1][2]
Elimination Half-life (t½β) Faster eliminationSlower elimination-[1][2]

Table 1: Comparison of the respiratory stimulant effects and side effects of ketodoxapram and doxapram in newborn lambs.

Atrial Fibrillation

The emergence of ketodoxapram as a potential treatment for atrial fibrillation stems from its potent inhibition of the two-pore-domain potassium channel TASK-1, which is upregulated in atrial fibrillation.

ParameterKetodoxapramDoxapramReference
TASK-1 Inhibition (IC50) 0.8 μM1.0 μM[3]
TASK-3 Inhibition (IC50) 1.5 μM5.9 μM[3]
Terminal Half-life (t½) in pigs 1.71 h1.38 h[3]
Maximal Plasma Concentration (Cmax) in pigs 4,604 ng/ml1,780 ng/ml[3]
Brain-to-Plasma Ratio in pigs 0.0650.58[3]

Table 2: Comparison of the antiarrhythmic potential and pharmacokinetics of ketodoxapram and doxapram in a porcine model.

Therapeutic Window and Safety Profile

Defining a precise therapeutic window for (R)-Ketodoxapram is challenging due to the limited availability of dose-ranging efficacy and toxicity studies. However, inferences can be drawn from studies on doxapram and its metabolites.

In preterm infants, a therapeutic range for the combined plasma levels of doxapram and ketodoxapram for the treatment of apnea of prematurity has been suggested to be between 1.5 and 4 mg/L.[4] Severe toxic effects were observed in neonates when the combined plasma concentrations of doxapram and ketodoxapram exceeded 9 mg/L.[5]

The preclinical data from the porcine model of atrial fibrillation suggests a potentially wider therapeutic window for ketodoxapram compared to doxapram.[3] The significantly lower brain-to-plasma ratio of ketodoxapram (0.065) compared to doxapram (0.58) indicates a reduced propensity for central nervous system side effects, such as seizures and hyperactivity, which are known risks associated with doxapram.[3][6] Furthermore, the study in newborn lambs showed that, unlike doxapram, ketodoxapram did not cause a significant increase in systolic blood pressure or changes in neuro-behavior.[1][2]

Therapeutic Alternatives

For Respiratory Stimulation (Neonatal Apnea)

The primary alternatives to doxapram and its metabolites for the treatment of neonatal apnea are methylxanthines.

Drug ClassExamplesMechanism of ActionKey AdvantagesKey Disadvantages
Methylxanthines Caffeine, TheophyllineAdenosine receptor antagonism, phosphodiesterase inhibitionEstablished efficacy, caffeine has a wider therapeutic index and longer half-life than theophyllineTachycardia, feeding intolerance, potential for neurodevelopmental effects with theophylline
Respiratory Stimulants Doxapram, KetodoxapramPeripheral chemoreceptor stimulation, TASK-1 inhibitionRapid onset of actionNarrow therapeutic index, risk of CNS and cardiovascular side effects (less so with ketodoxapram)

Table 3: Comparison of therapeutic alternatives for neonatal apnea.

For Atrial Fibrillation

The treatment of atrial fibrillation is multifaceted, with a range of pharmacological options available. Ketodoxapram's unique mechanism as a TASK-1 inhibitor positions it as a novel atrial-selective antiarrhythmic.

Drug ClassExamplesMechanism of ActionKey AdvantagesKey Disadvantages
Sodium Channel Blockers Flecainide, PropafenoneBlockade of sodium channels, slowing conductionEffective for rhythm control in patients without structural heart diseaseProarrhythmic risk, particularly in patients with structural heart disease
Potassium Channel Blockers Amiodarone, SotalolProlongation of the action potential durationBroad efficacyRisk of QT prolongation and torsades de pointes, extracardiac side effects (amiodarone)
Beta-Blockers Metoprolol, CarvedilolBlockade of beta-adrenergic receptorsRate control, well-toleratedNegative inotropic effects, may not be effective for rhythm control
Calcium Channel Blockers Diltiazem, VerapamilBlockade of L-type calcium channelsRate controlNegative inotropic effects, contraindicated in heart failure with reduced ejection fraction
TASK-1 Inhibitors Ketodoxapram, DoxapramInhibition of atrial-specific TASK-1 potassium channelsAtrial-selective action, potentially lower risk of ventricular proarrhythmiaLimited clinical data, potential for off-target effects

Table 4: Comparison of therapeutic alternatives for atrial fibrillation.

Experimental Protocols

Pharmacodynamic and Pharmacokinetic Study in Newborn Lambs
  • Animal Model: Two groups of five awake, unsedated newborn lambs (2- to 6-days old).

  • Drug Administration: Intravenous infusion of either ketodoxapram (2.5 mg/kg) or doxapram (2.5 mg/kg) over 1 minute.

  • Data Collection:

    • Ventilatory Parameters: Continuously recorded before and for 1 hour after drug infusion using a flow-through system with a pneumotachograph.

    • Pharmacokinetic Profiling: Blood samples were collected serially before and after drug injection. Plasma concentrations of doxapram and ketodoxapram were determined by a specific high-performance liquid chromatography (HPLC) assay.

  • Statistical Analysis: Data were analyzed using analysis of variance for repeated measures.

Comparison of Antiarrhythmic Potential in a Porcine Model
  • Animal Model: A porcine model of persistent atrial fibrillation.

  • Drug Administration: Intravenous injection of doxapram (1 mg/kg) or ketodoxapram.

  • Electrophysiological Analysis:

    • Two-electrode voltage-clamp: Used on Xenopus laevis oocytes heterologously expressing atrial potassium channels (TASK-1 and TASK-3) to determine the inhibitory concentration (IC50) of doxapram and ketodoxapram.

    • Whole-cell patch-clamp: Performed on isolated human cardiomyocytes to confirm the effects on ion channel function.

  • Pharmacokinetic Analysis:

    • Sample Collection: Plasma and brain tissue were collected from pigs after drug administration.

    • Quantification: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was used to measure doxapram and ketodoxapram concentrations.

  • In Vivo Efficacy: The antiarrhythmic potential was estimated by observing the reduction in atrial fibrillation burden in the porcine model.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Ketodoxapram

Ketodoxapram_Mechanism_of_Action cluster_chemoreceptor Peripheral Chemoreceptor (Carotid Body) cluster_atrium Atrial Cardiomyocyte Ketodoxapram (R)-Ketodoxapram TASK1_chemo TASK-1 K+ Channel Ketodoxapram->TASK1_chemo Inhibition Depolarization_chemo Depolarization TASK1_chemo->Depolarization_chemo Leads to Ca_influx_chemo Ca2+ Influx Depolarization_chemo->Ca_influx_chemo Neurotransmitter_release Neurotransmitter Release Ca_influx_chemo->Neurotransmitter_release Afferent_signal Afferent Signal to Brainstem Neurotransmitter_release->Afferent_signal Respiratory_center Respiratory Center (Brainstem) Afferent_signal->Respiratory_center Ketodoxapram_atrium (R)-Ketodoxapram TASK1_atrium TASK-1 K+ Channel (Upregulated in AF) Ketodoxapram_atrium->TASK1_atrium Inhibition Antiarrhythmic_effect Antiarrhythmic Effect Ketodoxapram_atrium->Antiarrhythmic_effect Leads to Repolarization Repolarization TASK1_atrium->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Shortens AF_maintenance Maintenance of Atrial Fibrillation APD->AF_maintenance Promotes Increased_ventilation Increased Ventilation Respiratory_center->Increased_ventilation

Dual mechanism of action of (R)-Ketodoxapram.

Experimental Workflow for In Vivo Comparison

Experimental_Workflow start Animal Model Selection (e.g., Newborn Lambs, Pigs) grouping Randomization into Treatment Groups start->grouping group_keto Ketodoxapram Administration grouping->group_keto group_dox Doxapram Administration grouping->group_dox group_control Control/Alternative Drug grouping->group_control monitoring Continuous Physiological Monitoring (Ventilation, ECG, Blood Pressure) group_keto->monitoring group_dox->monitoring group_control->monitoring sampling Serial Blood and Tissue Sampling monitoring->sampling analysis Data Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (HPLC, UPLC-MS/MS) analysis->pk_analysis pd_analysis Pharmacodynamic Analysis (Efficacy and Side Effects) analysis->pd_analysis comparison Comparative Assessment of Therapeutic Window pk_analysis->comparison pd_analysis->comparison

Workflow for preclinical comparison of Ketodoxapram.

Conclusion and Future Directions

The available evidence strongly suggests that ketodoxapram possesses a more favorable therapeutic profile than its parent compound, doxapram, particularly for the treatment of atrial fibrillation. Its potent and selective inhibition of TASK-1, coupled with a longer half-life and reduced central nervous system penetration, points towards a wider therapeutic window with a lower risk of adverse effects. As a respiratory stimulant, it is effective but less potent and has a shorter duration of action than doxapram.

A significant gap in the current understanding is the lack of data specifically on the (R)-enantiomer of ketodoxapram. Given that the pharmacological activity of chiral drugs often resides in a single enantiomer, future research should focus on the stereoselective synthesis and pharmacological evaluation of (R)-Ketodoxapram. Head-to-head clinical trials comparing (R)-Ketodoxapram with current standard-of-care treatments for both neonatal apnea and atrial fibrillation are warranted to definitively establish its therapeutic window and clinical utility.

References

Benchmarking (R)-Ketodoxapram Against Current Respiratory Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Ketodoxapram with currently employed respiratory stimulants, namely doxapram, naloxone, and flumazenil. The objective is to offer a detailed analysis of their mechanisms of action, efficacy, and safety profiles, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.

Introduction to Respiratory Stimulants

Respiratory depression, a potentially life-threatening condition characterized by decreased ventilation, can be induced by various factors, including drug overdose (e.g., opioids, benzodiazepines) and certain medical conditions. Respiratory stimulants are a class of drugs that act to increase the respiratory drive. The ideal respiratory stimulant would effectively reverse respiratory depression without causing significant side effects. This guide focuses on the comparative analysis of (R)-Ketodoxapram, a metabolite of doxapram, against established agents used to counteract respiratory depression.

Mechanisms of Action

The therapeutic effects of respiratory stimulants are dictated by their distinct mechanisms of action. Understanding these pathways is crucial for predicting their efficacy and potential adverse effects.

(R)-Ketodoxapram and Doxapram: Doxapram and its active metabolite, (R)-Ketodoxapram, stimulate respiration by acting on peripheral chemoreceptors in the carotid bodies and aortic arch, as well as the central respiratory center in the medulla oblongata.[1][2] Their primary mechanism involves the inhibition of tandem pore domain potassium (TASK-1 and TASK-3) channels.[3] This inhibition leads to depolarization of chemoreceptor cells, triggering an increase in respiratory rate and tidal volume.

Doxapram (R)-Ketodoxapram / Doxapram TASK_Channels TASK-1 & TASK-3 Potassium Channels (in Carotid Body) Doxapram->TASK_Channels Inhibits Depolarization Cellular Depolarization TASK_Channels->Depolarization Leads to Increased_Respiration Increased Respiration Depolarization->Increased_Respiration Stimulates

Fig 1. Signaling pathway of (R)-Ketodoxapram and Doxapram.

Naloxone: Naloxone is a competitive antagonist at the μ (mu), κ (kappa), and δ (delta) opioid receptors in the central nervous system. It has the highest affinity for the μ-opioid receptor, which is primarily responsible for the respiratory depressant effects of opioids. By displacing opioids from these receptors, naloxone rapidly reverses their effects, including respiratory depression.

Opioids Opioids Mu_Receptor μ-Opioid Receptor Opioids->Mu_Receptor Activates Respiratory_Depression Respiratory Depression Mu_Receptor->Respiratory_Depression Causes Naloxone Naloxone Naloxone->Mu_Receptor Blocks

Fig 2. Signaling pathway of Naloxone.

Flumazenil: Flumazenil is a competitive antagonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to sedation and respiratory depression. Flumazenil reverses these effects by blocking the binding of benzodiazepines to the GABA-A receptor. It is important to note that flumazenil's effect on respiratory depression is considered less reliable than its effect on sedation.[4][5]

Benzodiazepines Benzodiazepines GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Benzodiazepines->GABA_A_Receptor Binds to GABA_Effect Enhanced GABA Effect GABA_A_Receptor->GABA_Effect Potentiates Respiratory_Depression Sedation & Respiratory Depression GABA_Effect->Respiratory_Depression Leads to Flumazenil Flumazenil Flumazenil->GABA_A_Receptor Blocks

Fig 3. Signaling pathway of Flumazenil.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of (R)-Ketodoxapram, doxapram, naloxone, and flumazenil in reversing respiratory depression.

Table 1: Preclinical Efficacy in Animal Models
DrugAnimal ModelConditionKey FindingsCitation
(R)-Ketodoxapram Newborn LambsSpontaneous RespirationIncreased baseline minute ventilation by 46% at 1 min and 28% at 5 min.[6]
Doxapram Newborn LambsSpontaneous RespirationIncreased baseline minute ventilation by 57% at 1 min and 48% at 5 min; effect lasted for 20 min.[6]
RatsMorphine-induced respiratory depressionReversed morphine-induced decrease in minute volume.[3]
Naloxone RatsOpioid-induced respiratory depressionEffectively reverses respiratory depression caused by various opioids.[7]
Flumazenil RatsBenzodiazepine-induced respiratory depressionAntagonized the decrease in ventilation rate and minute volume caused by dermorphin (an opioid), suggesting modulation of opioid-induced respiratory depression.[5]
Canine ModelMidazolam-induced respiratory depressionReversed midazolam-induced respiratory depression, with intravenous route being the fastest.[8]
Table 2: Clinical Efficacy in Humans
DrugStudy PopulationConditionKey FindingsCitation
Doxapram Healthy VolunteersAlfentanil-induced respiratory depressionCaused a dose-dependent increase in cardiac output, which increased opioid clearance, consequently reducing analgesia.[9]
Preterm InfantsApnea of prematurityNo significant difference found when compared to methylxanthines.[10]
Naloxone Patients with opioid overdoseOpioid-induced respiratory depressionRapidly reverses respiratory depression, but has a short duration of action, potentially leading to renarcotization.[11]
Flumazenil Patients with benzodiazepine overdoseBenzodiazepine-induced respiratory depressionEffectively reverses sedation, but its ability to consistently reverse respiratory depression is controversial and the effect can be short-lived.[4]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Whole-Body Plethysmography in Rodents

Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.

Animal_Placement Place Animal in Plethysmograph Chamber Acclimatization Allow for Acclimatization Period Animal_Placement->Acclimatization Baseline_Recording Record Baseline Respiratory Parameters Acclimatization->Baseline_Recording Drug_Administration Administer Test Compound Baseline_Recording->Drug_Administration Post_Dose_Recording Continuously Record Respiratory Parameters Drug_Administration->Post_Dose_Recording Data_Analysis Analyze Data for Changes in Respiration Post_Dose_Recording->Data_Analysis

Fig 4. Experimental workflow for whole-body plethysmography.

Methodology:

  • Animal Preparation: Male Wistar rats are typically used. Animals are handled and accustomed to the experimental setup to minimize stress.

  • Apparatus: A whole-body plethysmograph chamber is used, which is a sealed chamber connected to a pressure transducer. A constant bias flow of air is maintained through the chamber.

  • Procedure:

    • The animal is placed in the chamber and allowed to acclimatize for a specific period (e.g., 30-60 minutes).

    • Baseline respiratory parameters are recorded. These include:

      • Respiratory Rate (RR): Breaths per minute.

      • Tidal Volume (TV): The volume of air inhaled or exhaled in a single breath.

      • Minute Volume (MV): The total volume of air inhaled or exhaled per minute (MV = RR x TV).

    • The test compound ((R)-Ketodoxapram, doxapram, naloxone, or flumazenil) or vehicle is administered via the appropriate route (e.g., intravenous, intraperitoneal).

    • Respiratory parameters are continuously monitored and recorded for a defined period post-administration.

  • Data Analysis: The recorded data is analyzed to determine the effects of the test compound on respiratory parameters compared to baseline and vehicle controls. Statistical analysis is performed to assess the significance of any observed changes.[12][13]

Discussion and Conclusion

The available data suggests that (R)-Ketodoxapram is a respiratory stimulant, though direct comparisons with the current standards of care, naloxone and flumazenil, are limited.

  • (R)-Ketodoxapram vs. Doxapram: Preclinical data in newborn lambs indicates that while both (R)-Ketodoxapram and doxapram stimulate ventilation, doxapram appears to have a more potent and prolonged effect.[6] However, doxapram was also associated with an increase in systolic blood pressure, an effect not observed with (R)-Ketodoxapram in that study. This suggests a potentially favorable cardiovascular safety profile for (R)-Ketodoxapram.

  • Benchmarking against Naloxone: Naloxone remains the gold standard for the reversal of opioid-induced respiratory depression due to its direct and specific mechanism of action. While doxapram has shown efficacy in reversing opioid-induced respiratory depression in animal models, a key concern is its potential to reduce analgesia by increasing opioid clearance.[9] Further studies are required to determine if (R)-Ketodoxapram shares this characteristic and to directly compare its efficacy and safety against naloxone in opioid-induced respiratory depression.

  • Benchmarking against Flumazenil: Flumazenil is the specific antagonist for benzodiazepine-induced sedation and respiratory depression. However, its effectiveness in reversing respiratory depression is not as consistent as its effect on sedation.[4] Doxapram's mechanism of action is independent of the GABAergic system, suggesting it could be a potential alternative or adjunct in cases of benzodiazepine-induced respiratory depression, particularly if sedation is not the primary concern. Again, direct comparative studies between (R)-Ketodoxapram and flumazenil are needed to establish their relative efficacy and safety in this context.

References

A Comparative Guide to Respiratory Stimulants: Alternatives to Doxapram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory stimulants is evolving, driven by the need for alternatives to doxapram that offer improved safety profiles, enhanced efficacy, and broader therapeutic windows. This guide provides a comprehensive comparison of doxapram and its metabolites with emerging alternative respiratory stimulants, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

Executive Summary

Doxapram, a well-established respiratory stimulant, acts primarily on peripheral chemoreceptors to increase respiratory drive.[1][2][3] However, its use can be associated with generalized central nervous system stimulation, leading to side effects such as restlessness, muscle twitching, and in high doses, convulsions.[2] This has spurred the investigation into novel respiratory stimulants with more targeted mechanisms of action. This guide evaluates several promising alternatives, including ampakines, serotonergic agents, nicotinic acetylcholine receptor (nAChR) agonists, and the novel BK channel inhibitor, ENA-001. These alternatives offer the potential for more selective respiratory stimulation with fewer off-target effects.

Comparative Data on Respiratory Stimulant Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of doxapram with alternative respiratory stimulants in various models of respiratory depression.

Table 1: Comparison of Respiratory Stimulant Effects in Preclinical Models

Compound/ClassAnimal ModelRespiratory Depression ModelKey FindingsReference
Doxapram RatMorphine-inducedIncreased minute volume[2]
Ampakine (CX546) Rat (in vitro, in situ, in vivo)Fentanyl- or phenobarbital-inducedReversed respiratory depression without altering opioid analgesia.[4][4]
Ampakine (CX717) RatFentanyl-inducedMarkedly attenuated respiratory depression and rescued from lethal apnea.[5][5]
Serotonin 5-HT1A Agonist (8-OH-DPAT) RatSpinal cord injury-inducedReversed respiratory abnormalities.[6][6]
Nicotinic Agonist (Nicotine) Neonatal Rat (medullary slice)N/A (baseline stimulation)Increased respiratory frequency.[7][7]
ENA-001 Premature LambApnea of prematurity modelShowed potential as an "agnostic" respiratory stimulant.Enalare Therapeutics

Table 2: Comparison of Respiratory Stimulant Effects in Human Clinical Trials

Compound/ClassStudy PopulationRespiratory Depression ModelKey FindingsReference
Doxapram Preterm infantsApnea of prematurityReduced apnea, but with potential side effects.[2][8][2][8]
Ampakine (CX717) Healthy volunteersAlfentanil-inducedMitigated the decrease in ventilatory frequency.Cortex Pharmaceuticals
ENA-001 Healthy volunteersPropofol-inducedReversed respiratory depression; safe and well-tolerated.[9][10][9][10]
ENA-001 Healthy volunteersN/A (baseline stimulation)Drove hyperventilation in a dose-dependent manner.[11][12][13][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Evaluation of Ampakine (CX717) in Fentanyl-Induced Respiratory Depression in Rats
  • Objective: To determine if the ampakine CX717 can prevent and rescue severe fentanyl-induced apnea.[5]

  • Animals: Young and adult Sprague-Dawley rats.

  • Methodology:

    • Plethysmography: Respiratory parameters were measured using whole-body plethysmography.

    • Drug Administration: Fentanyl was administered intraperitoneally or intravenously to induce respiratory depression. CX717 was administered either before (pre-administration) or after (post-administration) fentanyl.

    • In Situ Preparation: Phrenic nerve recordings were performed from in situ working heart brainstem preparations from juvenile rats to assess central respiratory output.

  • Endpoints: Respiratory frequency, tidal volume, and minute ventilation. Analgesia was assessed to ensure it was not compromised.

Protocol 2: Single Ascending-Dose Study of ENA-001 in Healthy Volunteers
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ENA-001.[11][12][13]

  • Study Design: Randomized, single-center, four-period study.

  • Participants: Healthy volunteers.

  • Methodology:

    • Infusion: Continuous two-hour intravenous infusion of ENA-001 at doses of 0.96, 1.44, and 1.92 mg/kg/hour versus placebo.

    • Washout Period: A minimum of a seven-day washout period between each of the four infusions.

    • Assessments: Pharmacokinetic and pharmacodynamic parameters were assessed, and adverse events were recorded.

  • Endpoints: Ventilatory response (minute ventilation), hypoxic ventilatory sensitivity, safety, and tolerability.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways of these respiratory stimulants is key to developing more targeted and effective therapies.

Doxapram and its Metabolites

Doxapram primarily stimulates peripheral chemoreceptors in the carotid bodies, which in turn activate the respiratory center in the brainstem.[1][2][3] Its active metabolite, ketodoxapram, is readily detected in the plasma and contributes to its effects.[14][15] The molecular mechanism involves the inhibition of potassium channels, specifically TASK-1 and TASK-3 channels, in the carotid body glomus cells.[3][16][17][18] This inhibition leads to depolarization, calcium influx, and neurotransmitter release, ultimately signaling the brain to increase respiration.

Doxapram_Signaling_Pathway Doxapram Doxapram Ketodoxapram Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Metabolism TASK_Channels TASK-1/TASK-3 K+ Channels (Carotid Body) Doxapram->TASK_Channels Inhibition Ketodoxapram->TASK_Channels Inhibition Depolarization Cellular Depolarization TASK_Channels->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Respiratory_Center Brainstem Respiratory Center Neurotransmitter_Release->Respiratory_Center Stimulation Increased_Respiration Increased Respiration Respiratory_Center->Increased_Respiration Ampakine_Signaling_Pathway Ampakine Ampakine AMPA_Receptor AMPA Receptor (Respiratory Neurons) Ampakine->AMPA_Receptor Modulates Enhanced_Transmission Enhanced Glutamatergic Transmission AMPA_Receptor->Enhanced_Transmission Glutamate Glutamate Glutamate->AMPA_Receptor Binds to Neuronal_Excitability Increased Neuronal Excitability Enhanced_Transmission->Neuronal_Excitability Respiratory_Output Increased Respiratory Output Neuronal_Excitability->Respiratory_Output Serotonin_Signaling_Pathway cluster_receptors Serotonin Receptors Serotonin_Agonist Serotonin Agonist Receptor_1A 5-HT1A Serotonin_Agonist->Receptor_1A Receptor_2A 5-HT2A Serotonin_Agonist->Receptor_2A Receptor_4 5-HT4 Serotonin_Agonist->Receptor_4 GPCR_Signaling G-Protein Coupled Receptor Signaling Receptor_1A->GPCR_Signaling Receptor_2A->GPCR_Signaling Receptor_4->GPCR_Signaling Downstream_Effectors Modulation of Downstream Effectors (e.g., adenylyl cyclase, PLC) GPCR_Signaling->Downstream_Effectors Neuronal_Modulation Modulation of Respiratory Neuron Activity Downstream_Effectors->Neuronal_Modulation Increased_Respiration Increased Respiration Neuronal_Modulation->Increased_Respiration nAChR_Signaling_Pathway nAChR_Agonist nAChR Agonist nAChR Nicotinic AChR (α4β2 subtype) nAChR_Agonist->nAChR Binds to Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+) nAChR->Ion_Channel_Opening Depolarization Neuronal Depolarization Ion_Channel_Opening->Depolarization Increased_Firing Increased Neuronal Firing Depolarization->Increased_Firing Respiratory_Stimulation Respiratory Stimulation Increased_Firing->Respiratory_Stimulation

References

Safety Operating Guide

Proper Disposal of Doxapram Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of Doxapram Hydrochloride, researchers, scientists, and drug development professionals must adhere to specific procedures to minimize environmental impact and ensure personnel safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Doxapram hydrochloride is classified as a toxic substance if swallowed and is hazardous to the aquatic environment with long-lasting effects.[1] Therefore, proper disposal is not only a matter of regulatory compliance but also of environmental stewardship. The following procedures are based on guidelines from safety data sheets (SDS) and regulatory bodies.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate personal protective equipment (PPE). This includes a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1][2][3] Ensure adequate ventilation or use a fume hood to avoid inhaling any dust or fumes.[2][3] In case of a spill, contain the material to prevent it from entering drains or waterways.[2][3]

Disposal Procedures for Doxapram Hydrochloride

The primary method for the disposal of Doxapram hydrochloride is through a licensed professional waste disposal company.[1] This ensures that the compound is handled and treated in accordance with federal, state, and local regulations.[2][3][4]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate the Doxapram hydrochloride waste from other laboratory waste streams. It should be classified as a hazardous chemical waste.

  • Containment: Place the waste in a clearly labeled, sealed, and appropriate chemical waste container.[2] The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Doxapram Hydrochloride."

  • Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[4][5]

  • Arranging for Pickup: Contact a licensed environmental management vendor to arrange for the pickup and disposal of the hazardous waste.[6] Ensure the vendor provides a manifest for tracking the waste to its final destination.[6][7]

Disposal of Empty Containers:

Empty containers that once held Doxapram hydrochloride may still retain product residue and should be treated as hazardous waste.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional and local guidelines, which may include recycling or disposal as regular trash after ensuring all labels are defaced.[8]

Quantitative Data Summary

ParameterValue/ClassificationSource
Acute Toxicity, Oral Category 3; Toxic if swallowed[9]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects[1]
DOT Hazard Class 6.1 (Poison)[2]
UN/NA Number UN2811[2]

Experimental Protocols

No specific experimental protocols for the disposal of Doxapram hydrochloride were found in the search results. The standard procedure is to follow the guidelines for hazardous chemical waste disposal as outlined by regulatory bodies and institutional safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Doxapram Hydrochloride.

cluster_preparation Preparation cluster_containment Containment & Storage cluster_disposal Disposal start Start: Doxapram Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate as Hazardous Waste ppe->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Secure Area contain->store contact Contact Licensed Waste Vendor store->contact pickup Arrange for Waste Pickup contact->pickup manifest Obtain Waste Manifest pickup->manifest end_node End: Compliant Disposal manifest->end_node

Caption: Workflow for the proper disposal of Doxapram Hydrochloride.

References

Personal protective equipment for handling Ketodoxapram, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Ketodoxapram, (R)-, a metabolite of the respiratory stimulant Doxapram. The following procedures are based on the safety data for Doxapram and are intended for research, scientific, and drug development professionals.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling Ketodoxapram, (R)-. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesConforming to EN 166 or NIOSH approved.[1][2]
Face ShieldRecommended where dust formation is possible.[2]
Skin Protection GlovesInspected before use; proper removal technique is critical.[1][2]
Protective ClothingAppropriate for preventing skin contact.
Respiratory Protection RespiratorRequired when dust is formed; use equipment tested and approved under appropriate government standards.[2]

Health Hazard Information

Ketodoxapram, (R)- is expected to have a pharmacological profile similar to its parent compound, Doxapram. The primary health concerns are summarized below.

HazardDescription
Acute Toxicity Toxic if swallowed.[2]
Inhalation Dust may irritate the respiratory system; prolonged inhalation may be harmful.[3]
Skin Contact May cause skin irritation.[1][3]
Eye Contact Dust may cause eye irritation.[1][3]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Store in the original, tightly closed container.[3]

  • Keep in a dry and well-ventilated place.[1][2]

  • Store locked up.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor.[3] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2]
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide artificial respiration. Call a physician if symptoms develop or persist.[3]
Skin Contact Immediately wash with soap and plenty of water.[2] Get medical attention if irritation develops and persists.[3]
Eye Contact Rinse opened eye for several minutes under running water. Do not rub eyes.[3] Consult a doctor.

Spill and Disposal Plan

Proper disposal of Ketodoxapram, (R)- is necessary to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup:

  • Evacuate personnel from the spill area.[1]

  • Wear appropriate PPE, including respiratory protection.[2]

  • Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]

  • Absorb the spill with a suitable material and clean the affected area with soap and water.[4]

  • Collect the spillage and place it in a sealed container for disposal.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3]

  • For unused pharmaceuticals, consider returning them to a reverse distributor for proper disposal.[5]

  • If a take-back program is unavailable, mix the compound with an unappealing substance (e.g., dirt, cat litter), place it in a sealed plastic bag, and dispose of it in the household trash.[6][7]

  • Do not let the product enter drains.[1][2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a standard workflow for handling Ketodoxapram, (R)- in a laboratory setting and a simplified representation of its expected mechanism of action based on its parent compound, Doxapram.

G Ketodoxapram, (R)- Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Don PPE A->B C Weigh Compound in Ventilated Enclosure B->C Proceed to handling D Prepare Solution C->D E Decontaminate Work Area D->E Experiment complete F Doff PPE E->F G Wash Hands F->G H Segregate Waste G->H Dispose of waste I Dispose per Regulations H->I

Figure 1: Laboratory Handling Workflow for Ketodoxapram, (R)-.

G Simplified Mechanism of Action A Ketodoxapram, (R)- (as Doxapram metabolite) B Peripheral Carotid Chemoreceptors A->B Stimulates C Central Respiratory Centers (Medulla) B->C Signals D Increased Tidal Volume C->D E Slight Increase in Respiratory Rate C->E

Figure 2: Simplified Respiratory Stimulant Action of Doxapram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketodoxapram, (R)-
Reactant of Route 2
Reactant of Route 2
Ketodoxapram, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.